molecular formula C8H12N2 B1340245 2-(Ethylmethylamino)pyridine CAS No. 77200-12-5

2-(Ethylmethylamino)pyridine

Cat. No.: B1340245
CAS No.: 77200-12-5
M. Wt: 136.19 g/mol
InChI Key: MKTSSBCZDAXGGO-UHFFFAOYSA-N
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Description

2-(Ethylmethylamino)pyridine is a useful research compound. Its molecular formula is C8H12N2 and its molecular weight is 136.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-N-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-3-10(2)8-6-4-5-7-9-8/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTSSBCZDAXGGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90479322
Record name 2-(Ethylmethylamino)pyridine
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Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77200-12-5
Record name 2-(Ethylmethylamino)pyridine
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Record name 2-(Ethylmethylamino)pyridine
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Foundational & Exploratory

A Spectroscopic Guide to 2-(Ethylmethylamino)pyridine: Data Interpretation and Methodologies for Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Molecular Structure and Spectroscopic Implications

2-(Ethylmethylamino)pyridine is a substituted pyridine with the molecular formula C₈H₁₂N₂ and a molecular weight of 136.19 g/mol . Its structure comprises a pyridine ring substituted at the C-2 position with a tertiary amine containing both an ethyl and a methyl group.

Figure 1: Molecular Structure of this compound.

The key structural features that dictate the spectroscopic output are:

  • The Pyridine Ring: An electron-deficient aromatic system where the ring nitrogen significantly influences the chemical shifts of adjacent protons and carbons.[1]

  • The Tertiary Amino Group: An electron-donating group that will influence the electronic environment of the pyridine ring, primarily at the ortho (C-2) and para (C-4) positions.

  • Alkyl Substituents (Ethyl and Methyl): These groups will produce characteristic signals in the aliphatic region of NMR spectra and contribute to specific fragmentation patterns in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules.[2] The asymmetry of this compound results in a unique signal for each proton and carbon atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the ethyl and methyl groups. The chemical shifts (δ) are influenced by the electronegativity of the adjacent nitrogen atoms and the aromatic ring current.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Protons Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment Rationale
H-6 8.15 - 8.25 ddd J ≈ 5.0, 2.0, 0.9 1H Most deshielded aromatic proton due to proximity to the electronegative ring nitrogen.[1]
H-4 7.40 - 7.50 ddd J ≈ 8.5, 7.0, 2.0 1H Downfield aromatic proton, influenced by the ring nitrogen.
H-5 6.60 - 6.70 ddd J ≈ 7.0, 5.0, 0.9 1H Aromatic proton with moderate shielding.
H-3 6.50 - 6.60 d J ≈ 8.5 1H Most shielded aromatic proton due to the electron-donating effect of the amino group.
-N-CH₂ -CH₃ 3.50 - 3.60 q J ≈ 7.2 2H Methylene protons adjacent to the amino nitrogen, deshielded.
-N-CH₃ 2.95 - 3.05 s - 3H Methyl protons adjacent to the amino nitrogen.

| -N-CH₂-CH₃ | 1.15 - 1.25 | t | J ≈ 7.2 | 3H | Terminal methyl protons of the ethyl group, shielded. |

Note: s = singlet, d = doublet, t = triplet, q = quartet, ddd = doublet of doublet of doublets.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Carbon Predicted δ (ppm) Assignment Rationale
C-2 159 - 161 Most deshielded carbon, directly attached to the ring nitrogen and the amino substituent.[3]
C-6 147 - 149 Aromatic carbon adjacent to the ring nitrogen.[1]
C-4 135 - 137 Aromatic carbon in the para position relative to the substituent.
C-5 115 - 117 Shielded aromatic carbon.
C-3 109 - 111 Most shielded aromatic carbon due to the electron-donating amino group.
-N-CH₂ -CH₃ 48 - 50 Methylene carbon attached to nitrogen.
-N-CH₃ 38 - 40 Methyl carbon attached to nitrogen.

| -N-CH₂-CH₃ | 12 - 14 | Terminal methyl carbon of the ethyl group. |

Experimental Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-resolution NMR data suitable for structural confirmation.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified this compound sample.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.[4]

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Apply a 90° pulse with an acquisition time of ~3 seconds and a relaxation delay of 2-5 seconds.

    • Collect 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Apply a 30° pulse with a relaxation delay of 2 seconds.

    • Collect 1024-4096 scans, depending on the sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

    • Integrate the signals in the ¹H spectrum.

Workflow for NMR Spectroscopic Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_report Structural Elucidation prep1 Dissolve Sample in CDCl₃ with TMS prep2 Transfer to NMR Tube prep1->prep2 acq1 Lock & Shim prep2->acq1 acq2 Acquire ¹H Spectrum acq1->acq2 acq3 Acquire ¹³C Spectrum acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Calibrate proc1->proc2 proc3 Integrate & Analyze proc2->proc3 report1 Assign Peaks proc3->report1 report2 Confirm Structure report1->report2

Figure 2: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum Analysis

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its aromatic and aliphatic components.

Table 3: Predicted IR Absorption Bands

Frequency (cm⁻¹) Intensity Vibration Type Functional Group
3100 - 3000 Medium C-H Stretch Aromatic (Pyridine Ring)
2975 - 2850 Strong C-H Stretch Aliphatic (-CH₃, -CH₂)
1600 - 1580 Strong C=N, C=C Stretch Pyridine Ring
1480 - 1440 Strong C=C, C=N Stretch Pyridine Ring
1350 - 1250 Strong C-N Stretch Aryl-Alkyl Amine

| 780 - 740 | Strong | C-H Out-of-Plane Bend | Ortho-disubstituted Aromatic |

The presence of strong bands in the 1600-1440 cm⁻¹ region is highly characteristic of the pyridine ring vibrations.[5] The strong aliphatic C-H stretching bands confirm the presence of the ethyl and methyl groups.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

  • Sample Application: Place a small drop of the liquid sample or a few milligrams of the solid sample directly onto the center of the ATR crystal.

  • Data Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal.

  • Spectrum Collection: Co-add 16-32 scans over a range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum and Fragmentation

Using Electron Ionization (EI), the molecule is expected to first form a molecular ion ([M]⁺•). This ion will then undergo characteristic fragmentation, with the most likely cleavage occurring at the bond alpha to the amino nitrogen, as this leads to the formation of a stable, resonance-delocalized cation.

  • Molecular Ion (M⁺•): The molecular formula C₈H₁₂N₂ gives a monoisotopic mass of 136.10 Da. The EI mass spectrum should show a clear molecular ion peak at m/z = 136 .

  • Base Peak (α-cleavage): The most favorable fragmentation is the loss of the larger alkyl group (ethyl radical, •CH₂CH₃) from the amino substituent. This results in a highly stable resonance-stabilized cation.

    • [C₈H₁₂N₂]⁺• → [C₆H₇N₂]⁺ + •CH₂CH₃

    • This fragmentation will produce the base peak at m/z = 107 .

  • Other Fragments:

    • Loss of a methyl radical (•CH₃) via α-cleavage would result in a peak at m/z = 121 . This is expected to be less abundant than the peak at m/z 107.

    • Fragmentation of the pyridine ring itself can lead to smaller fragments, though these are typically of lower intensity.

Proposed Mass Spectrometry Fragmentation Pathway

mol [Molecule]⁺• m/z = 136 frag1 [M - C₂H₅]⁺ m/z = 107 (Base Peak) mol->frag1 - •C₂H₅ (α-cleavage) frag2 [M - CH₃]⁺ m/z = 121 mol->frag2 - •CH₃ (α-cleavage)

Figure 3: Proposed EI fragmentation of this compound.

Experimental Protocol for MS Data Acquisition (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Method:

    • Injector: Set to 250 °C with a split ratio of 50:1.

    • Column: Use a standard nonpolar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Method (EI):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze the mass spectrum associated with this peak, identifying the molecular ion and key fragment ions. Compare the obtained spectrum with the predicted pattern.

Summary and Conclusion

The structural elucidation of this compound can be confidently achieved through a combined spectroscopic approach. ¹H and ¹³C NMR provide definitive information on the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry validates the molecular weight and provides insight into the molecule's stability and fragmentation. The predicted data and detailed protocols in this guide offer a robust framework for researchers to characterize this compound, ensuring the integrity and accuracy required in drug discovery and development.

References

  • Benchchem. A Researcher's Guide to Differentiating Pyridine Substitution Patterns: A Spectroscopic Approach.
  • Benchchem. A Comparative Guide to the Spectroscopic Properties of Pyridinium Derivatives.
  • Cetina, M., & Jukić, M. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate.
  • Wikipedia contributors. Pyridine. Wikipedia, The Free Encyclopedia.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).
  • SpectraBase. 2-(2-Dimethylamino-ethyl)-pyridine - Optional[MS (GC)] - Spectrum.
  • MDPI. Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection.
  • The Royal Society of Chemistry. Supporting Information for ....
  • Udoh, G. E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chem.
  • SciSpace. Preparation and Characterization of 2-(Methylamino) Pyridine Complex of Cu(I).
  • PubChem. 2-Dimethylaminopyridine. National Institutes of Health.
  • NIST. 4-(2-Methylamino)ethyl)pyridine. NIST WebBook.
  • SpectraBase. 2-(2-Methylaminoethyl)pyridine - Optional[1H NMR] - Spectrum.
  • ChemicalBook. 2-(Methylamino)pyridine(4597-87-9) 1H NMR spectrum.
  • SciSpace. Preparation and Characterization of 2-(Methylamino) Pyridine Complex of Cu(I).
  • ResearchGate. Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC).
  • CHIMIA. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides.
  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
  • Iraqi Academic Scientific Journals. Synthesis And Characterization Of New 2-amino pyridine Derivatives.
  • PubChem. Pyridine, 2-(2-(methylamino)ethyl)-, hydrochloride. National Institutes of Health.
  • Chem-Impex. 2-(Methylamino)pyridine-3-methanol.
  • PubMed. Synthesis and pharmacological activity of 2-(2,6-diethyl-alpha-[2-(methylamino) ethoxy]benzyl)pyridine Hydrochloride (BS 7664 D)....
  • Sigma-Aldrich. 2-(Methylamino)pyridine 98%.
  • SpectraBase. 2-(2-Aminoethyl)pyridine - Optional[1H NMR] - Spectrum.
  • SpectraBase. 2-[(Diethylamino)methyl]-pyridine - Optional[13C NMR] - Chemical Shifts.
  • University of Puget Sound. 13C NMR Chemical Shift Table.
  • NIST. Pyridine, 2-methyl-. NIST WebBook.
  • ResearchGate. Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine.
  • Revue Roumaine de Chimie. IR spectral study on nature of 2–pyridine aldoxime methyl chloride interaction with some sterols.

Sources

Crystal Structure Analysis of 2-(Ethylmethylamino)pyridine: From Synthesis to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The precise determination of a molecule's three-dimensional structure is fundamental to understanding its function and optimizing its properties for therapeutic applications. Single-crystal X-ray diffraction (SCXRD) remains the definitive method for obtaining atomic-level structural information.[1] This guide provides a comprehensive, in-depth walkthrough of the complete workflow for the crystal structure analysis of 2-(Ethylmethylamino)pyridine, a heterocyclic amine of significant interest in medicinal chemistry.[2] We will explore the journey from initial synthesis and purification, through the critical process of single-crystal growth, to the sophisticated techniques of X-ray data collection, structure solution, and refinement. The causality behind key experimental choices is emphasized, providing researchers with the foundational knowledge to not only replicate but also adapt these protocols for novel small molecules.

Introduction: The Significance of Structural Clarity

This compound belongs to the pyridine class of heterocyclic compounds, a scaffold that is a cornerstone in modern drug discovery due to its versatile electronic properties and ability to interact with biological targets.[3][4] Pyridine derivatives are integral components of numerous FDA-approved drugs, ranging from anticancer agents to treatments for central nervous system disorders.[5] The seemingly subtle addition of ethyl and methyl groups to the amino position at the C2 of the pyridine ring can profoundly influence the molecule's steric and electronic profile, affecting its binding affinity, metabolic stability, and overall pharmacological activity.

Understanding the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions, is paramount.[6] This structural data, obtainable through single-crystal X-ray diffraction, allows drug development professionals to:

  • Validate molecular identity and conformation: Confirming the successful synthesis of the target molecule.

  • Inform structure-activity relationship (SAR) studies: Correlating specific structural features with biological activity.

  • Guide lead optimization: Providing a rational basis for designing more potent and selective analogues.

  • Characterize solid-state properties: Investigating polymorphism, which has critical implications for a drug's stability, solubility, and bioavailability.

This guide serves as a practical manual for researchers embarking on the structural characterization of this compound or similar small molecules.

Part I: The Experimental Workflow

The path from a synthesized powder to a refined crystal structure is a multi-step process that demands meticulous attention to detail. Each stage builds upon the last, with the quality of the final structure being entirely dependent on the success of the preceding steps.

experimental_workflow substance Synthesis & Purification of this compound screening Crystal Growth Screening substance->screening Pure Compound growth Bulk Crystal Growth screening->growth Optimized Conditions selection Crystal Selection & Mounting growth->selection High-Quality Crystals diffraction X-ray Diffraction Data Collection selection->diffraction Mounted Crystal solution Structure Solution (e.g., Direct Methods) diffraction->solution Diffraction Data (hkl) refinement Structure Refinement solution->refinement Initial Model validation Validation & Analysis (CIF File Generation) refinement->validation Refined Structure

Caption: The comprehensive workflow for single-crystal X-ray structure determination.

Step 1: Synthesis and Purification

The prerequisite for any crystallization attempt is the high purity of the compound. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to poor-quality crystals or inaccurate structural data.[7]

Synthesis: this compound can be synthesized via several established routes for substituted pyridines.[8] A common method involves the nucleophilic substitution of a 2-halopyridine (e.g., 2-chloropyridine) with ethylmethylamine.[8] Alternative approaches might include the condensation of carbonyl compounds or cycloaddition reactions to form the pyridine ring.[9]

Purification Protocol:

  • Initial Workup: Following the reaction, the crude product should be subjected to a standard aqueous workup to remove inorganic salts and highly polar impurities.

  • Chromatography: Flash column chromatography using a silica gel stationary phase is the method of choice for purifying small organic molecules. A gradient of ethyl acetate in hexanes is a typical mobile phase system for compounds of this polarity.

  • Purity Verification: The purity of the final product must be confirmed to be >98% by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy before proceeding.

Step 2: Crystal Growth

Growing single crystals suitable for X-ray diffraction is often considered more of an art than a science, requiring patience and systematic screening.[10] The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline form.[11] For a small organic molecule like this compound, several techniques are highly effective.[12][13]

Common Crystallization Techniques:

  • Slow Evaporation: This is the simplest method, involving dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly over days or weeks.[10][11] The slow increase in concentration pushes the solution past saturation, promoting crystal growth.[7]

  • Vapor Diffusion: This is often the most successful method for obtaining high-quality crystals from small amounts of material.[10] The compound is dissolved in a "good" solvent and placed in a sealed chamber containing a larger reservoir of a "poor" or "anti-solvent" in which the compound is insoluble. The vapor of the more volatile good solvent slowly diffuses into the anti-solvent reservoir, while the anti-solvent vapor diffuses into the compound's solution, gradually decreasing its solubility and inducing crystallization.

  • Slow Cooling: This technique leverages the temperature-dependent solubility of the compound.[11] A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed. A Dewar flask filled with hot water can provide the necessary slow cooling rate.[11]

Solvent Selection and Screening Protocol:

  • Solubility Testing: Test the solubility of ~5 mg of this compound in a range of common laboratory solvents (See Table 1). A good starting point includes solvents like methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, and hexane.[10]

  • Design Screening Matrix: Based on solubility, design a screening matrix to test various solvent/anti-solvent systems and methods.

  • Execution: Set up the crystallization trials in small, clean glass vials. Cover the vials for slow evaporation with parafilm pierced with a few needle holes.[13] For vapor diffusion, place the vial inside a larger jar containing the anti-solvent.

  • Patience and Observation: Store the experiments in a vibration-free location and monitor periodically for crystal formation.

Solvent System Method Temperature Observations (Expected Outcome)
Dichloromethane/HexaneVapor DiffusionRoom Temp.Colorless needles or prisms
Ethyl AcetateSlow EvaporationRoom Temp.Small, block-like crystals
AcetoneSlow Evaporation4 °CPotential for high-quality single crystals
Methanol/Diethyl EtherVapor DiffusionRoom Temp.Often yields good quality crystals
Caption: Example of a systematic screening table for the crystallization of this compound.

Part II: Data Acquisition and Structure Determination

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, the process of data collection and analysis can begin.[14]

scxrd_process xray_source X-ray Source (e.g., Mo Kα) crystal Mounted Single Crystal on Goniometer xray_source->crystal Incident Beam detector X-ray Detector (e.g., CCD, CMOS) crystal->detector Diffracted Beams diffraction_pattern Diffraction Pattern (Series of Frames) detector->diffraction_pattern Records Intensities integration Data Integration (SAINT Software) diffraction_pattern->integration Processes Frames structure_solution Structure Solution (SHELXS/T) integration->structure_solution Reflection List (hkl, I, σ) refinement Refinement (SHELXL) structure_solution->refinement Initial Atomic Positions final_structure Final Structural Model (CIF, PDB) refinement->final_structure Refined Model & Data

Sources

Quantum chemical calculations for 2-(Ethylmethylamino)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantum Chemical Calculation of 2-(Ethylmethylamino)pyridine

Authored by a Senior Application Scientist

Abstract

This guide provides a comprehensive framework for the theoretical investigation of this compound using quantum chemical calculations. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple procedural list to explain the underlying scientific rationale for methodological choices. We will explore the selection of appropriate computational models, detail the protocols for geometry optimization, vibrational frequency analysis, and the characterization of electronic properties, and emphasize the critical importance of validating computational predictions against experimental data. The overarching goal is to equip scientists with a robust, self-validating workflow to reliably predict the molecular properties and reactivity of this compound and its analogues, thereby accelerating research and development efforts.

Introduction: The Scientific Case for Computational Analysis

This compound belongs to the broader class of aminopyridines, a scaffold of significant interest in medicinal chemistry and materials science.[1][2] These compounds are integral to the development of therapeutics, including selective JAK2 inhibitors, and act as versatile precursors in organic synthesis.[3][4] The specific substitution of an ethylmethylamino group at the 2-position introduces conformational flexibility and modulates the electronic landscape of the pyridine ring, influencing its pharmacokinetic profile, receptor binding affinity, and overall chemical reactivity.

Predicting these properties through purely experimental means can be resource-intensive and time-consuming. Quantum chemical calculations offer a powerful, synergistic approach, providing deep insights into electronic structure and molecular behavior at a level of detail that is often inaccessible through experimentation alone.[5] By modeling the molecule in silico, we can predict its stable conformations, vibrational spectra, and electronic characteristics, such as reactivity hotspots and charge distribution, thereby guiding rational drug design and synthetic strategy.

This guide is structured to follow a logical, field-proven workflow. We begin by establishing the theoretical foundation, proceed to detailed computational protocols, and conclude with the essential step of experimental validation—a cornerstone of trustworthy computational science.[6][7]

Theoretical Foundation & Method Selection: The "Why" Behind the "How"

The accuracy of any quantum chemical calculation is fundamentally determined by two choices: the theoretical method and the basis set.[8] This combination is often referred to as the "level of theory."

Hierarchy of Theoretical Methods

Quantum chemistry provides a spectrum of methods, each offering a different balance between computational cost and accuracy.[9]

  • Hartree-Fock (HF) Theory : This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[10] While computationally efficient, HF systematically neglects electron correlation—the interaction between individual electrons—which can be a significant source of error.[11][12]

  • Post-Hartree-Fock Methods : Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) are built upon the HF solution to systematically include electron correlation.[12] They offer higher accuracy but come with a much greater computational cost, making them challenging for molecules of this size in routine calculations.[9]

  • Density Functional Theory (DFT) : DFT has become the workhorse of modern computational chemistry for its remarkable balance of accuracy and efficiency.[5] Instead of calculating the complex many-electron wavefunction, DFT determines the energy from the electron density.[13] Hybrid functionals, such as the widely-used B3LYP , incorporate a portion of the exact exchange from HF theory, often yielding results with accuracy comparable to more expensive MP2 calculations for a fraction of the cost.[9][14]

Causality for Selection : For a molecule like this compound, DFT with the B3LYP hybrid functional is the recommended choice. It effectively captures the essential physics of electron correlation necessary for describing the substituted pyridine system without the prohibitive computational expense of Post-HF methods. Numerous studies on substituted pyridines have demonstrated the reliability of this functional for predicting geometries and electronic properties.[15][16][17][18]

The Role of the Basis Set

A basis set is a collection of mathematical functions (typically Gaussian-type orbitals) used to construct the molecular orbitals.[8][19] The size and flexibility of the basis set dictate how well the calculation can model the true spatial distribution of electrons.

  • Pople-style Basis Sets : These are widely used and denoted by acronyms like 6-31G(d,p) or 6-311+G(d,p).[20]

    • 6-311G : A triple-zeta valence basis set, meaning it uses three functions to describe each valence orbital, providing significant flexibility.

    • + : Indicates the addition of diffuse functions, which are crucial for accurately describing lone pairs and non-covalent interactions.

    • (d,p) : Represents polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow the orbital shapes to distort anisotropically, which is essential for describing chemical bonds accurately.[20]

  • Correlation-Consistent Basis Sets : Sets like Dunning's cc-pVDZ, cc-pVTZ, etc., are designed to systematically converge towards the complete basis set limit and are excellent for high-accuracy calculations.[21]

Causality for Selection : For this system, the 6-311+G(d,p) basis set is recommended. It provides the necessary flexibility (triple-zeta) and includes both diffuse functions (for the nitrogen lone pairs) and polarization functions (for accurate bond description) to yield reliable and well-converged results for molecular properties.[14][22]

Our chosen level of theory is therefore B3LYP/6-311+G(d,p) .

Computational Workflow: A Step-by-Step Guide

The following protocols outline a validated workflow for the comprehensive computational analysis of this compound.

G cluster_input 1. Input Preparation cluster_calc 2. Quantum Chemical Calculations cluster_analysis 3. Data Analysis & Validation a Build Initial 3D Structure (e.g., Avogadro, GaussView) b Geometry Optimization (B3LYP/6-311+G(d,p)) a->b Submit Calculation c Frequency Analysis (Confirm Minimum Energy Structure) b->c Use Optimized Geometry d Electronic Property Calculation (HOMO-LUMO, MEP, etc.) c->d Use Final Geometry e Analyze Output: Energies, Orbitals, Spectra d->e Extract Data f Experimental Validation (Compare with IR, UV-Vis data) e->f Correlate Results g Report & Interpretation f->g

Figure 1: General computational chemistry workflow.
Protocol 1: Geometry Optimization

The first and most critical step is to find the molecule's lowest energy structure.

  • Construct Initial Geometry : Build an approximate 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

  • Set Up Calculation : In the input file for the quantum chemistry software (e.g., Gaussian), specify the following keywords:

    • #p B3LYP/6-311+G(d,p) Opt

    • Opt requests a geometry optimization to find the stationary point on the potential energy surface.

  • Define Molecular Specification : Provide the atomic coordinates (in Cartesian or Z-matrix format), the charge (0 for a neutral molecule), and the spin multiplicity (1 for a singlet ground state).

  • Execute Calculation : Run the calculation. The algorithm will iteratively adjust the atomic positions to minimize the total energy of the system.

  • Verify Convergence : After the calculation finishes, confirm that it has converged successfully by checking for the four convergence criteria in the output file.

Protocol 2: Vibrational Frequency Analysis

This protocol serves two purposes: it confirms that the optimized geometry is a true energy minimum, and it predicts the molecule's infrared (IR) and Raman spectra.

  • Use Optimized Geometry : The calculation must be performed on the final, optimized geometry from Protocol 1.

  • Set Up Calculation : Use the same level of theory as the optimization. The keyword is Freq.

    • #p B3LYP/6-311+G(d,p) Freq

  • Execute Calculation : Run the frequency calculation.

  • Confirm Energy Minimum : Check the output for the number of imaginary frequencies. A true minimum energy structure will have zero imaginary frequencies. One imaginary frequency indicates a transition state.

  • Analyze Spectra : The output will list the calculated vibrational frequencies and their corresponding IR and Raman intensities. These values can be directly compared with experimental spectra. Note that calculated harmonic frequencies are often systematically higher than experimental anharmonic frequencies, and a scaling factor (typically ~0.96 for B3LYP) may be applied for better agreement.[23]

Protocol 3: Electronic Property Analysis

With a validated minimum energy structure, we can now calculate key electronic properties. These calculations are typically performed as part of the frequency job or in a subsequent single-point energy calculation on the final geometry.

  • Frontier Molecular Orbitals (HOMO-LUMO)

    • Purpose : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability and electronic excitability.[24][25]

    • Procedure : The energies of the HOMO and LUMO are printed by default in the output file of most calculations. Visualization of the orbital shapes can be done using software that can read the checkpoint or formatted output file.

  • Molecular Electrostatic Potential (MEP) Mapping

    • Purpose : The MEP is a 3D map of the electrostatic potential around a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species.[26][27] It visually identifies electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, typically colored blue).[25][28]

    • Procedure :

      • Generate a high-density cube of the electron density from the calculation result.

      • Generate a second cube file containing the calculated electrostatic potential.

      • In a visualization program, map the potential data onto the electron density surface. This creates the color-coded MEP surface, which is crucial for understanding intermolecular interactions in drug design.[29]

Data Presentation and Interpretation

All quantitative results should be summarized for clarity and comparative analysis.

Table 1: Predicted Structural Parameters (Hypothetical Data)

Parameter Bond/Angle Calculated Value Experimental Value
Bond Length C2-N(amino) 1.37 Å (To be determined)
Bond Length N(amino)-C(ethyl) 1.46 Å (To be determined)
Bond Angle C2-N(amino)-C(ethyl) 121.5° (To be determined)

| Dihedral Angle| C3-C2-N(amino)-C(ethyl) | 25.4° | (To be determined) |

Table 2: Key Electronic Properties (Hypothetical Data)

Property Calculated Value
HOMO Energy -5.95 eV
LUMO Energy -0.88 eV
HOMO-LUMO Gap (ΔE) 5.07 eV

| Dipole Moment | 2.15 Debye |

Trustworthiness Through Validation

A computational model is only as reliable as its ability to reproduce known experimental data.[6][30] This validation step is non-negotiable for establishing the trustworthiness of the chosen level of theory.

G cluster_comp Computational Prediction cluster_exp Experimental Data comp_geom Optimized Geometry exp_xray X-ray Crystallography comp_geom->exp_xray Compare Bond Lengths & Angles comp_freq Calculated Frequencies exp_ir FT-IR / Raman Spectra comp_freq->exp_ir Compare Vibrational Modes comp_uv Calculated Excitations (TD-DFT) exp_uv UV-Vis Spectrum comp_uv->exp_uv Compare λ_max exp_xray->comp_geom exp_ir->comp_freq exp_uv->comp_uv

Figure 2: The self-validating loop between computation and experiment.
  • Structural Validation : If a crystal structure is available, the calculated bond lengths and angles (Table 1) should be compared to the X-ray diffraction data.

  • Spectroscopic Validation : The calculated vibrational frequencies should show good correlation with peaks in the experimental FT-IR and Raman spectra. The calculated electronic transitions (obtainable via Time-Dependent DFT or TD-DFT) should correspond to the absorption maxima (λ_max) in the experimental UV-Vis spectrum.

Strong agreement in these comparisons provides confidence that the computational model is accurately describing the molecule's properties and can be reliably used to predict properties that are difficult or impossible to measure experimentally.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to the quantum chemical calculation of this compound. By selecting an appropriate level of theory (B3LYP/6-311+G(d,p)), following systematic protocols for geometry optimization and property analysis, and critically validating the results against experimental data, researchers can generate trustworthy and insightful predictions. This computational framework serves not only to characterize a single molecule but also provides a robust template for the rational design and investigation of novel pyridine derivatives in drug discovery and materials science.

References

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  • SPECTROSCOPIC INVESTIG
  • (PDF) Quantum chemical calculations of pyridine-2,6-dicarbonyl dichloride.
  • Selecting a Model.Source not specified.
  • The Power of Pyridines: Exploring 2-(Methylamino)pyridine in Pharmaceutical Synthesis.NINGBO INNO PHARMCHEM CO.,LTD.
  • Comparison of the Hartree-Fock, M ller-Plesset, and Hartree-Fock-Slater method with respect to electrostatic properties of small molecules.
  • Preparation and Characterization of 2-(Methylamino) Pyridine Complex of Cu(I).
  • Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors.PubMed.
  • Preparation and Characterization of 2-(Methylamino) Pyridine Complex of Cu(I).SciSpace.
  • Hartree–Fock method.Wikipedia.
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  • Hybrid Quantum Algorithms for Computational Chemistry: Application to the Pyridine-Li ion Complex.arXiv.
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Thermochemical properties of 2-(Ethylmethylamino)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermochemical Properties of 2-(Ethylmethylamino)pyridine

Executive Summary

Introduction: The Imperative for Thermochemical Data

Chemical Identity of this compound

This compound is a heterocyclic amine with the molecular formula C₈H₁₂N₂. Its structure consists of a pyridine ring substituted at the second position with an ethylmethylamino group. This substitution breaks the planarity of the amino group relative to the aromatic ring and influences the molecule's electronic distribution, basicity, and intermolecular interactions compared to simpler aminopyridines. These structural nuances have direct implications for its thermochemical behavior.

Why Thermochemical Properties Matter

The thermodynamic properties of a compound are foundational to its chemical identity and behavior. For a substance like this compound, this data is paramount for several reasons:

  • Process Safety and Hazard Analysis: The enthalpy of formation is a direct measure of the energy stored within a molecule's chemical bonds. This value is a critical input for calculating the energy release of intended reactions or unintended decomposition events, forming the basis of chemical process safety assessments.

  • Reaction and Process Optimization: Knowledge of reaction enthalpies, derived from the enthalpies of formation of reactants and products, allows for the design of efficient thermal management systems in chemical reactors, preventing runaway reactions and ensuring optimal yield.

  • Pharmaceutical Development: In drug development, thermodynamic properties govern solubility, stability, and crystal lattice energy. The enthalpy of sublimation, for instance, is directly related to the energy required to break the intermolecular bonds in a crystal, a key factor in predicting the dissolution rate and bioavailability of a solid-state drug.

Experimental Determination of Thermochemical Properties

Accurate experimental data remains the gold standard in thermochemistry. The following sections detail the primary experimental workflows required to characterize this compound. A prerequisite for any measurement is the preparation and rigorous purification of the sample (typically >99.9% purity), as impurities can significantly impact the results.

Enthalpy of Formation via Combustion Calorimetry

The standard molar enthalpy of formation (ΔfH°m) in the condensed phase is most accurately determined using oxygen bomb calorimetry. The experiment measures the energy released upon the complete combustion of the compound. For an organic nitrogen compound like this compound, the combustion reaction is:

C₈H₁₂N₂(l) + 11.5 O₂(g) → 8 CO₂(g) + 6 H₂O(l) + N₂(g)

The protocol is a self-validating system, beginning with the calibration of the calorimeter using a certified standard, typically benzoic acid, to determine the energy equivalent of the calorimetric system (εcalor).[1]

Experimental Protocol:

  • Sample Preparation: A precisely weighed pellet (approx. 0.5-1.0 g) of high-purity this compound is placed in a platinum crucible. Due to its liquid state at room temperature, it would be encapsulated in a combustible container with a known energy of combustion.

  • Bomb Assembly: The crucible is placed in a high-pressure stainless steel vessel (the "bomb"). A platinum fuse wire is positioned to contact the sample. A small amount of distilled water (approx. 1 mL) is added to the bomb to ensure all nitric acid formed from the nitrogen content is in solution.[2]

  • Pressurization and Combustion: The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm. It is then submerged in a precisely measured volume of water in the calorimeter jacket. After thermal equilibrium is reached, the sample is ignited via the fuse wire.

  • Data Acquisition: The temperature of the water jacket is monitored with high precision (e.g., a Beckmann thermometer or a platinum resistance thermometer) before, during, and after combustion to record the temperature rise (ΔT).

  • Post-Combustion Analysis: The bomb is depressurized, and the gaseous products are analyzed for CO₂ content to confirm complete combustion. The liquid contents are titrated to quantify the amount of nitric acid formed, allowing for correction of the heat contribution from its formation.[3]

  • Calculation: The standard molar energy of combustion (ΔcU°) is calculated, and subsequently, the standard molar enthalpy of combustion (ΔcH°) is determined. Finally, using Hess's Law and the known standard enthalpies of formation for CO₂(g) and H₂O(l), the standard molar enthalpy of formation of this compound is calculated.[4]

Causality Behind Experimental Choices:

  • High-Purity Oxygen: Ensures complete and clean combustion to CO₂, H₂O, and N₂, avoiding side reactions that would complicate the energy calculation.

  • Platinum Crucible/Fuse: Platinum is used for its inertness under the high temperature and oxidative conditions of the combustion, preventing reactions with the sample or its combustion products.

  • Aqueous Bomb Interior: The presence of water ensures that the final state of the combustion products is well-defined (liquid water and aqueous nitric acid), which is crucial for accurate thermodynamic calculations.[3]

G cluster_prep Preparation & Setup cluster_run Combustion & Measurement cluster_analysis Analysis & Calculation P1 Weigh High-Purity Sample & Encapsulate P2 Assemble Bomb with Crucible, Fuse, & Water P1->P2 P3 Pressurize with O₂ (approx. 30 atm) P2->P3 P4 Submerge Bomb in Calorimeter Water Jacket P3->P4 R1 Achieve Thermal Equilibrium P4->R1 R2 Ignite Sample R1->R2 R3 Record Temperature Rise (ΔT) R2->R3 A1 Analyze Gaseous Products (CO₂ yield) R3->A1 A3 Calculate ΔcH° A1->A3 A2 Titrate Liquid for Nitric Acid Correction A2->A3 A4 Apply Hess's Law A3->A4 A5 Determine ΔfH°m A4->A5 Calib Calibrate System with Benzoic Acid (Determine εcalor) Calib->A3 Use εcalor G cluster_exp Experimental Measurement cluster_calc Data Analysis & Calculation E1 Load Sample into Knudsen Cell E2 Place Cell in High Vacuum Chamber E1->E2 E3 Heat to Stable Temperature (T₁) E2->E3 E4 Measure Mass Loss Rate (dm/dt)₁ E3->E4 E5 Repeat at Multiple Temperatures (T₂, T₃...) E4->E5 C1 Calculate Vapor Pressure (p) for each Temperature using Hertz-Knudsen Eq. E5->C1 C2 Plot ln(p) vs. 1/T C1->C2 C3 Perform Linear Regression C2->C3 C4 Determine ΔvapH°m from Slope (-ΔH/R) C3->C4

Caption: Workflow for Knudsen effusion method for vapor pressure measurement.

Computational Quantum Chemistry Approaches

In parallel with or in the absence of experimental data, high-level quantum chemical calculations provide reliable estimates of thermochemical properties. Density Functional Theory (DFT) and composite methods are powerful tools for this purpose. [5]

Calculating Gas-Phase Enthalpy of Formation

The gas-phase enthalpy of formation is typically calculated using isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. This approach benefits from a significant cancellation of errors in the electronic structure calculations, leading to more accurate results than direct atomization methods. [6] For this compound, a suitable isodesmic reaction would be:

This compound + Benzene → Pyridine + N-Ethylaniline

Computational Protocol:

  • Geometry Optimization: The 3D structures of all reactants and products in the chosen isodesmic reaction are optimized to their lowest energy state using a reliable DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311+G(d,p)).

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections.

  • Single-Point Energy Calculation: To achieve higher accuracy, a more computationally expensive, high-level method (e.g., CCSD(T) or a composite method like G4) is used to calculate the electronic energy of each optimized structure.

  • Reaction Enthalpy Calculation: The enthalpy of the isodesmic reaction (ΔrH°(298K)) is calculated by summing the total enthalpies (electronic energy + thermal corrections) of the products and subtracting the sum for the reactants.

  • Final Calculation: The enthalpy of formation of the target molecule is then calculated using: ΔfH°(Target) = ΔrH° + ΣΔfH°(Reactants) - ΣΔfH°(Products) This requires accurate, experimentally-derived ΔfH° values for the other species (the "reference compounds") in the reaction. [7] Causality Behind Methodological Choices:

  • Isodesmic Reactions: This specific type of reaction is designed to maximize the cancellation of systematic errors inherent in most quantum chemistry models, particularly in the calculation of electron correlation energy.

  • High-Level Single-Point Energy: The geometry of a molecule is less sensitive to the level of theory than its absolute energy. This dual-level approach—optimizing with a cheaper method and then calculating the energy with a more expensive one—provides a balance of computational efficiency and high accuracy.

G Start Define Isodesmic Reaction with Known Reference Compounds Opt Optimize Geometry (e.g., B3LYP/6-311+G(d,p)) for all species Start->Opt Freq Perform Frequency Calculation - Confirm Minima - Obtain ZPVE & Thermal Corrections Opt->Freq SPE Calculate High-Level Single-Point Energy (e.g., CCSD(T)/aug-cc-pVTZ) Freq->SPE CalcH Calculate Total Enthalpy (H₂₉₈ = E_elec + ZPVE + H_thermal) for each species SPE->CalcH CalcRxn Calculate Reaction Enthalpy (ΔrH°) CalcH->CalcRxn Final Calculate Target ΔfH°m(g) using Hess's Law CalcRxn->Final

Caption: Flowchart for computational calculation of gas-phase enthalpy of formation.

Summary of Key Thermochemical Data

As no direct experimental values for this compound are published, the following table presents benchmark data for the parent compound, pyridine, to provide context. Any newly determined data for the target compound should be presented in a similar format.

PropertySymbolValue for Pyridine (gas phase)Method
Standard Molar Enthalpy of Formation (298.15 K)ΔfH°m(g)+140.4 ± 0.7 kJ·mol⁻¹Combustion Calorimetry & Vaporization
Standard Molar Enthalpy of Vaporization (298.15 K)ΔvapH°m40.29 ± 0.04 kJ·mol⁻¹Vapor Pressure Measurement
Standard Molar Heat Capacity (298.15 K)C°p,m(g)81.38 J·mol⁻¹·K⁻¹Calorimetry

Data for pyridine sourced from the NIST Chemistry WebBook.[8][9]

Conclusion

The determination of the thermochemical properties of this compound is an essential step in its development for any chemical or pharmaceutical application. This guide has detailed the authoritative and robust methodologies required to obtain these critical data points. By employing a combination of high-precision oxygen bomb calorimetry, Knudsen effusion vapor pressure measurements, and high-level quantum chemical calculations, researchers can build a complete thermodynamic profile of the molecule. This profile is not merely academic; it is a foundational dataset for ensuring process safety, optimizing synthesis, and predicting the physicochemical behavior of the final product. The principles and protocols outlined herein provide a clear and actionable framework for the comprehensive thermochemical characterization of this compound and other novel chemical entities.

References

  • Surface Measurement Systems Ltd. (n.d.). Vapor Pressure Measurements Knudsen Effusion Method. DVS Application Note XX. [Link]

  • Wikipedia. (2024). Knudsen cell. [Link]

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  • Lee, R., McEachern, D., & Dallon, J. (2003). Vapor Pressure of Agrochemicals by the Knudsen Effusion Method Using a Quartz Crystal Microbalance. Journal of Chemical & Engineering Data, 48(4), 996–999. [Link]

  • Good, W. D. (1970). Enthalpies of combustion of nine organic nitrogen compounds related to petroleum. Journal of Chemical & Engineering Data, 15(1), 150-153. [Link]

  • Carson, A. S., Laye, P. G., & Smith, J. R. (1966). The Heats of Combustion of Some Nitrogen Compounds and the Apparent Energy of the N-N Bond. Journal of the American Chemical Society, 88(2), 295-296. [Link]

  • Ribeiro da Silva, M. A. V. (2007). Thermochemistry of substituted pyridines and analogous heterocycles: the enthalpic increments for a group additivity scheme. Journal of the Brazilian Chemical Society, 18(6), 1257-1263. [Link]

  • Carson, A. S., Laye, P. G., & Smith, J. R. (1966). Heats of Combustion of Organic Compounds of Nitrogen. Transactions of the Faraday Society, 62, 337-340. [Link]

  • Zhu, W., & Xiao, H. (2011). Theoretical Investigation of Pyridine Derivatives as High Energy Materials. ResearchGate. [Link]

  • Johnson, W. H. (1975). Corrections to standard state in combustion calorimetry: an update and a web-based tool. Journal of Research of the National Bureau of Standards, 79A(3), 487-491. [Link]

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  • Simonova, O. R., Volkova, T. V., & Perlovich, G. L. (2024). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Physical Chemistry Chemical Physics, 26, 22558-22571. [Link]

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  • NIST. (n.d.). Pyridine Condensed phase thermochemistry data. In NIST Chemistry WebBook. [Link]

  • Ruscic, B., & Bross, D. H. (n.d.). Pyridine Enthalpy of Formation. In Active Thermochemical Tables (ATcT). Argonne National Laboratory. [Link]

  • Hosseini-Monfared, H. (1995). Preparation and Characterization of 2-(Methylamino) Pyridine Complex of Cu(I). ResearchGate. [Link]

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Solubility studies of 2-(Ethylmethylamino)pyridine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Studies of 2-(Ethylmethylamino)pyridine in Organic Solvents

Authored by: Dr. Gemini, Senior Application Scientist

Abstract: The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical determinant of its processability, formulation, and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a key intermediate in pharmaceutical synthesis. While specific experimental solubility data for this compound is not extensively available in public literature, this guide equips researchers with the foundational knowledge, theoretical principles, and detailed experimental protocols necessary to conduct these studies rigorously. We will delve into the physicochemical properties of this compound, explore theoretical models for solubility prediction, and provide a step-by-step guide to the industry-standard shake-flask method for solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust understanding of the solubility characteristics of this compound.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount parameter. Poor solubility can lead to a cascade of issues, including low bioavailability, unpredictable in vivo performance, and difficulties in formulation development.[1][2] For a versatile synthetic intermediate like this compound, understanding its solubility in a range of organic solvents is essential for optimizing reaction conditions, purification processes like crystallization, and the formulation of liquid dosage forms.[3]

This guide addresses the practical need for reliable solubility data by providing a comprehensive technical overview. We will explore both the "why" and the "how" of solubility studies, grounding our discussion in established scientific principles and field-proven methodologies.

Physicochemical Profile of this compound and its Analogs

Direct physicochemical data for this compound is sparse in publicly accessible databases. However, we can infer its likely properties by examining its structure and the known characteristics of its close analogs, 2-(Methylamino)pyridine and 2-(Ethylamino)pyridine.

Structure: this compound is a tertiary amine attached to a pyridine ring. The pyridine nitrogen provides a site for hydrogen bonding, while the tertiary amino group influences the molecule's polarity and basicity. The presence of both ethyl and methyl groups on the amino nitrogen will affect its steric hindrance and lipophilicity compared to its secondary amine analogs.

Inferred Properties:

  • Polarity: The molecule will exhibit moderate polarity due to the presence of two nitrogen atoms. It is expected to be more soluble in polar organic solvents than in nonpolar hydrocarbons.

  • Basicity: The pyridine ring and the exocyclic nitrogen contribute to the basic character of the molecule.[4] The pKa will be a critical factor in its solubility in protic solvents and aqueous solutions of varying pH.

  • Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor. Unlike its secondary amine analogs, the tertiary amino nitrogen cannot act as a hydrogen bond donor, which may influence its solubility in protic solvents.

Comparative Data of Structurally Related Compounds:

To provide a practical reference point, the following table summarizes key physicochemical properties of related pyridine derivatives. This data can be used to inform solvent selection and to anticipate the behavior of this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)LogP
2-(Methylamino)pyridineC₆H₈N₂108.14200-201Not available
2-(Ethylamino)pyridineC₇H₁₀N₂122.17Not available1.4

Data sourced from PubChem and commercial supplier information.[5][6]

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process. For a solute to dissolve, the energy released from the interactions between the solute and solvent molecules must overcome the lattice energy of the solid solute and the cohesive energy of the solvent.[7][8] Several models, ranging from empirical to theoretical, can be used to predict or correlate solubility.

Cosolvency Models

In pharmaceutical development, mixtures of solvents (cosolvents) are often used to enhance the solubility of poorly soluble drugs.[9] Cosolvency models are mathematical tools used to predict the solubility of a solute in a solvent mixture.[10][11]

  • Log-Linear Model of Yalkowsky: This is one of the simplest and most widely used models. It provides an estimate of a drug's solubility in a water-cosolvent mixture based on its aqueous solubility.[3][10]

  • Jouyban-Acree Model: This model is known for its accuracy in correlating and predicting solubility in mixed solvent systems at various temperatures. It requires at least one experimental data point in the mixed solvent for accurate predictions.[3][10]

Thermodynamic Models for Solubility Prediction

More complex models aim to predict solubility from the fundamental physical properties of the solute and solvent.[12] These often involve calculating the activity coefficient of the solute in the solution.[7][12] While powerful, these models can be computationally intensive and may require data that is not always readily available.[8][13]

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining the equilibrium solubility of a compound.[14] It is a robust and reliable technique that involves equilibrating an excess of the solid compound with the solvent of interest over a defined period.[14][15]

Principle

An excess amount of the solid solute is added to a known volume of the solvent in a sealed container. The mixture is then agitated at a constant temperature until the solution reaches equilibrium, meaning the rate of dissolution equals the rate of precipitation. At this point, the solution is saturated with the solute. The concentration of the dissolved solute in the supernatant is then determined analytically.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination process.

ShakeFlaskWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis A Weigh excess This compound B Add to a known volume of organic solvent A->B C Seal the flask B->C D Agitate at constant temperature (e.g., 24-72h) C->D E Allow to stand for sedimentation D->E F Withdraw supernatant E->F G Filter through a 0.45 µm syringe filter F->G H Dilute sample if necessary G->H I Quantify concentration (e.g., HPLC, UV-Vis)

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol

Materials:

  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation of the Slurry:

    • Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium is reached with undissolved solid present.[15]

    • Record the exact mass of the compound added.

    • Add a known volume of the organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples at a moderate speed (e.g., 300 RPM) for a sufficient duration to reach equilibrium.[15] A period of 24 to 72 hours is typically adequate for most compounds.[15] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles. The filtration step is critical to avoid overestimation of solubility.

    • Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Analytical Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.[16][17][18]

    • A calibration curve must be prepared using standard solutions of known concentrations of this compound in the same solvent.

Data Analysis: The solubility is reported as the mean concentration from replicate experiments, typically in units of mg/mL or mol/L. Ensure that the results from different time points confirm that equilibrium was achieved.

Analytical Methodologies for Quantification

The choice of analytical method is crucial for the accurate determination of solubility. For pyridine derivatives, HPLC and UV-Vis spectrophotometry are common choices.[16][17]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying compounds in a mixture.[18]

  • Mobile Phase: A suitable mobile phase should be chosen to achieve good peak shape and resolution for this compound.[17]

  • Column: A C18 column is often a good starting point for reversed-phase chromatography.

  • Detection: UV detection is suitable as the pyridine ring is a chromophore. The detection wavelength should be set to the λmax of this compound.

UV-Vis Spectrophotometry

If this compound has a distinct UV absorbance profile and the solvent does not interfere, UV-Vis spectrophotometry can be a simpler and faster method for quantification.[16]

  • Calibration Curve: A calibration curve of absorbance versus concentration must be generated (Beer-Lambert Law).[16]

  • Measurement: The absorbance of the diluted saturated solution is measured at the λmax.

Data Presentation and Interpretation

All quantitative solubility data should be presented in a clear and organized manner. A tabular format is highly recommended for comparing the solubility of this compound in different organic solvents.

Example Table for Reporting Solubility Data:

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25[Experimental Value][Calculated Value]
Ethanol25[Experimental Value][Calculated Value]
Acetone25[Experimental Value][Calculated Value]
Ethyl Acetate25[Experimental Value][Calculated Value]
Dichloromethane25[Experimental Value][Calculated Value]
Toluene25[Experimental Value][Calculated Value]

Conclusion

References

  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. [Link]

  • Thakuria, R., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]

  • Palmer, D. S., et al. (2021). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ACS Publications. [Link]

  • Jouyban, A., & Acree Jr, W. E. (2019). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 22, 334-351. [Link]

  • Modarress, H., & Mohsen-Nia, M. (2006). Thermodynamic modeling of activity coefficient and prediction of solubility. Fluid Phase Equilibria, 239(2), 179-185. [Link]

  • Thakuria, R., et al. (2025). Predicting solubility curves via a thermodynamic cycle and machine learning. ChemRxiv. [Link]

  • Quora. (2017). How do you perform the shake flask method to determine solubility? [Link]

  • Zeren, A., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(3), 6-11. [Link]

  • Jouyban, A., & Acree Jr, W. E. (2019). Review of the Cosolvency Models for Predicting Drug Solubility in Solvent Mixtures: An Update. SciSpace. [Link]

  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Frontiers Publishing Partnerships. [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

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  • Hörter, D., & Dressman, J. B. (2001). Determination of aqueous solubility by heating and equilibration: A technical note. Journal of pharmaceutical and biomedical analysis, 25(3-4), 625-630. [Link]

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  • ResearchGate. (2025). Preparation and Characterization of 2-(Methylamino) Pyridine Complex of Cu(I). [Link]

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Introduction: The Significance of the 2-Aminopyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electronic Properties of N-ethyl-N-methyl-2-aminopyridine

For an audience of researchers, scientists, and drug development professionals, this guide delineates the comprehensive electronic characterization of N-ethyl-N-methyl-2-aminopyridine. We move beyond a mere recitation of data to provide a foundational understanding of the molecule's behavior, grounded in both theoretical principles and practical experimental workflows. This document serves as a roadmap for researchers investigating novel aminopyridine derivatives, explaining the causality behind each analytical step.

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are integral to a wide array of bioactive molecules, exhibiting antibacterial, anticancer, and anti-inflammatory properties.[2][3] The electronic nature of the 2-aminopyridine core—specifically the interplay between the electron-donating amino group and the electron-withdrawing pyridine ring—governs its biological activity, nucleophilicity, and coordination chemistry.[4][5]

By introducing N-ethyl and N-methyl substituents, as in N-ethyl-N-methyl-2-aminopyridine, we fundamentally alter these electronic properties. The tertiary amino group enhances the electron-donating character compared to the primary amine of 2-aminopyridine, which has profound implications for the molecule's Highest Occupied Molecular Orbital (HOMO) energy, basicity, and interaction with biological targets. This guide provides the framework for quantifying these changes.

Synthesis and Structural Verification

A robust electronic characterization begins with the unambiguous synthesis and purification of the target compound. The synthesis of N,N-dialkylated 2-aminopyridines is typically achieved through nucleophilic substitution.

Experimental Protocol: Synthesis of N-ethyl-N-methyl-2-aminopyridine

This protocol is based on established methods for the N-alkylation of aminopyridines.

  • Dissolution: Dissolve 1.0 equivalent of 2-aminopyridine in a suitable aprotic polar solvent such as N,N-Dimethylformamide (DMF).

  • Deprotonation: Add 2.2 equivalents of a strong base (e.g., Sodium Hydride, NaH) portion-wise at 0°C under an inert atmosphere (N₂ or Ar). Causality: The strong base is required to deprotonate the amino group, forming a highly nucleophilic amide anion.

  • First Alkylation: Slowly add 1.1 equivalents of an ethylating agent (e.g., ethyl iodide or ethyl bromide). Allow the reaction to stir at room temperature for 2-4 hours.

  • Second Alkylation: Add 1.1 equivalents of a methylating agent (e.g., methyl iodide). Let the reaction proceed overnight at room temperature.

  • Quenching & Extraction: Carefully quench the reaction with water. Extract the aqueous phase multiple times with a suitable organic solvent like ethyl acetate.[6]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.

Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_workup Workup & Purification A Dissolve 2-Aminopyridine in DMF B Add NaH at 0°C (Deprotonation) A->B C Add Ethyl Iodide (N-ethylation) B->C D Add Methyl Iodide (N-methylation) C->D E Quench with H₂O D->E F Extract with Ethyl Acetate E->F G Purify via Column Chromatography F->G H Characterize Pure Product G->H

Caption: Workflow for the synthesis and purification of N-ethyl-N-methyl-2-aminopyridine.

Spectroscopic and Structural Characterization

Spectroscopic analysis provides the first layer of electronic information and confirms the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for verifying the covalent structure and probing the electronic environment of the nuclei.

  • ¹H NMR: The absence of a broad N-H signal (typically seen in 2-aminopyridine) and the appearance of a quartet and a triplet for the ethyl group, along with a singlet for the methyl group, are primary indicators of successful synthesis. The aromatic protons on the pyridine ring will show characteristic shifts influenced by the electron-donating tertiary amino group.

  • ¹³C NMR: The chemical shifts of the pyridine ring carbons, particularly C2, will be significantly affected by the N,N-dialkylamino substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) Predicted values are relative to a standard solvent like CDCl₃[7].

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
N-CH₃~2.9 - 3.1 (s, 3H)~38 - 40
N-CH₂-CH₃~3.4 - 3.6 (q, 2H)~45 - 47
N-CH₂-CH₃~1.1 - 1.3 (t, 3H)~12 - 14
Pyridine C2-~158 - 162
Pyridine C3~6.4 - 6.6 (d)~105 - 108
Pyridine C4~7.3 - 7.5 (t)~137 - 139
Pyridine C5~6.5 - 6.7 (d)~112 - 115
Pyridine C6~8.0 - 8.2 (d)~148 - 150
Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule, which are directly related to bond strengths and electronic distribution.

  • Key Distinction: The most critical diagnostic feature is the complete absence of N-H stretching bands that are prominent in the spectrum of 2-aminopyridine (typically 3250-3480 cm⁻¹).[8]

  • Characteristic Bands: Look for C-H stretching from the alkyl groups (~2850-3000 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and pyridine ring stretching vibrations in the 1400-1600 cm⁻¹ region.[8]

Table 2: Comparison of Key IR Vibrational Frequencies (cm⁻¹)

Vibrational Mode2-Aminopyridine (Experimental)[9]N-ethyl-N-methyl-2-aminopyridine (Expected)
N-H Stretch3442, 3300Absent
Aromatic C-H Stretch3066, 3049~3050-3100
Aliphatic C-H Stretch-~2850-2980
Pyridine Ring Stretch~1600, 1570, 1480, 1440Similar pattern, possibly shifted
C-N Stretch~1328~1330-1350
UV-Visible Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The spectrum of pyridine shows maxima around 202 nm and 254 nm.[10] For 2-aminopyridine, these bands are red-shifted due to the auxochromic amino group.[11] We predict a further red-shift for N-ethyl-N-methyl-2-aminopyridine because the tertiary amine is a stronger electron-donating group, which raises the HOMO energy level and decreases the HOMO-LUMO gap.

Theoretical and Computational Analysis

Density Functional Theory (DFT) calculations provide invaluable insight into the electronic properties that are difficult to measure directly.

Protocol: DFT Calculations
  • Geometry Optimization: Optimize the molecular structure using a functional like B3LYP with a basis set such as 6-311+G(d,p).[4]

  • Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm the optimized structure is a true energy minimum.

  • Electronic Properties: From the optimized structure, calculate the HOMO and LUMO energies, the Molecular Electrostatic Potential (MEP), and Mulliken charge distribution.[12]

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are critical for understanding chemical reactivity.

  • HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate electrons. For this molecule, the HOMO is expected to be localized primarily on the amino nitrogen and the pyridine ring, indicating these are the primary sites for electrophilic attack.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept electrons. The LUMO is typically distributed over the pyridine ring.

  • Energy Gap (ΔE = E_LUMO - E_HOMO): This value correlates with the chemical reactivity and stability of the molecule. A smaller energy gap suggests higher reactivity.[12] The enhanced electron-donating ability of the N,N-dialkyl group is expected to raise the HOMO energy, thereby reducing the HOMO-LUMO gap compared to 2-aminopyridine.

Caption: Conceptual diagram of HOMO-LUMO energy levels.

Table 3: Predicted Electronic Properties (DFT/B3LYP/6-311+G(d,p))

Property2-Aminopyridine (Calculated)[12]N-ethyl-N-methyl-2-aminopyridine (Predicted)
HOMO Energy-0.2624 eVHigher (e.g., ~ -0.24 eV)
LUMO Energy-0.0001 eV (approx.)Similar or slightly lower
HOMO-LUMO Gap (ΔE)~0.2623 eVSmaller (e.g., ~0.23 - 0.25 eV)
Dipole Moment~2.1 DHigher due to increased asymmetry
Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution. The most negative potential (typically colored red) is localized around the pyridine ring nitrogen, indicating it is the most likely site for protonation and electrophilic attack. The region around the amino nitrogen will also show negative potential, contributing to the molecule's overall basicity and nucleophilic character.[12]

Electrochemical Properties

Cyclic Voltammetry (CV) is the premier technique for investigating the redox behavior of a molecule, providing its oxidation and reduction potentials.

Experimental Protocol: Cyclic Voltammetry
  • Solution Preparation: Prepare a ~1 mM solution of N-ethyl-N-methyl-2-aminopyridine in a suitable solvent (e.g., acetonitrile or dichloromethane) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).[13] Causality: The supporting electrolyte is essential to ensure conductivity and minimize IR drop.

  • Cell Assembly: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or Ag/Ag⁺ reference electrode.

  • Deoxygenation: Purge the solution with an inert gas (N₂ or Ar) for at least 10-15 minutes to remove dissolved oxygen, which is electroactive.[14]

  • Data Acquisition: Scan the potential from an initial value where no reaction occurs towards positive potentials to observe oxidation, and then reverse the scan to observe reduction. Perform scans at various rates (e.g., 20, 50, 100, 200 mV/s) to assess the reversibility of the redox processes.[15]

  • Expected Behavior: The N-ethyl-N-methyl-2-aminopyridine is expected to undergo an irreversible oxidation at a lower potential than 2-aminopyridine. This is a direct consequence of the increased electron density from the alkyl groups, which makes it easier to remove an electron from the system.

Workflow for Electrochemical Analysis

A Prepare 1 mM Analyte + 0.1 M TBAPF₆ in MeCN B Assemble 3-Electrode Cell (GC, Pt, Ag/AgCl) A->B C Deoxygenate with N₂ for 15 min B->C D Run Cyclic Voltammogram (Vary Scan Rate) C->D E Determine Oxidation Potential (Epa) D->E

Caption: Experimental workflow for Cyclic Voltammetry analysis.

Applications and Future Directions

The electronic properties detailed in this guide directly inform the potential applications of N-ethyl-N-methyl-2-aminopyridine.

  • Drug Development: The increased electron-donating capacity and lipophilicity compared to 2-aminopyridine could enhance membrane permeability and binding affinity to specific biological targets. Its nucleophilic character makes it a valuable building block for more complex bioactive molecules.[2][16]

  • Organocatalysis: Substituted pyridines are widely used as nucleophilic catalysts.[4] The enhanced nucleophilicity of this compound could make it a more efficient catalyst for various organic transformations.

  • Coordination Chemistry: The two nitrogen atoms act as potential coordination sites for metal ions, making it a candidate ligand for creating novel metal-organic frameworks (MOFs) or coordination polymers with interesting electronic or magnetic properties.[17]

Future research should focus on correlating these fundamental electronic properties with performance in applied systems, such as in vitro biological assays or catalytic reaction screening.

References

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Title: The Unseen Architect: Deconstructing the Steric Effects of the Ethyl Group in 2-(Ethylmethylamino)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of FDA-approved drugs.[1] Its utility stems from its unique electronic properties and its ability to engage in critical biological interactions, such as hydrogen bonding and π-π stacking.[1] However, the subtle art of drug design often lies not in the core scaffold itself, but in the nuanced properties of its substituents. This guide delves into the specific and often underestimated role of steric effects, using 2-(Ethylmethylamino)pyridine as a model system. We will dissect how the seemingly minor substitution of a methyl with an ethyl group creates significant, predictable, and exploitable changes in molecular conformation, physicochemical properties, and ultimately, interaction with biological targets. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing both foundational principles and actionable experimental protocols to probe and understand these critical steric influences.

Introduction: Beyond the Electronic Model of Substituent Effects

For decades, the Hammett equation and similar linear free-energy relationships have provided a robust framework for understanding how substituents electronically influence a molecule's reactivity. However, when substituents are placed in proximity to a reactive center, such as the C2 position of a pyridine ring, this electronic model becomes incomplete. Here, steric hindrance —the repulsive force between electron clouds of non-bonded atoms in close proximity—emerges as a dominant factor.[2]

In this compound, the ethyl group, while electronically similar to a methyl group, occupies a significantly larger volume of space. This steric bulk directly impacts:

  • Conformational Preference: The rotational freedom around the C2-N bond is restricted, dictating the spatial orientation of the amino group.

  • Pyridine Nitrogen Accessibility: It creates a "steric shield" around the endocyclic nitrogen, modulating its basicity and nucleophilicity.[3][4][5]

  • Intermolecular Interactions: It governs how the molecule can "dock" into a binding site, introducing the potential for both favorable van der Waals contacts and unfavorable steric clashes.[6]

Understanding these effects is paramount for rational drug design, where precise control over molecular shape and reactivity is key to achieving potency and selectivity.[6][7]

The Conformational Landscape: The Ethyl Group as a Rotational Gatekeeper

The orientation of the exocyclic amino group relative to the pyridine ring is defined by the dihedral angle (τ) of the C3-C2-N-C(ethyl) bond. Unlike a methyl group, which has a smaller rotational barrier, the larger ethyl group imposes significant energetic penalties on certain conformations.

The ethyl group restricts free rotation, favoring a conformation where it is positioned away from the pyridine ring to minimize steric strain. This has two major consequences:

  • Shielding of the Pyridine Nitrogen: The preferred conformation places the bulky ethyl group in a position that partially obstructs the lone pair of the pyridine nitrogen (N1).

  • Orientation of the N-H/N-CH3 Vector: It influences the directionality of the remaining substituent on the exocyclic nitrogen, which can be critical for hydrogen bonding or other interactions in a receptor.

Caption: Steric hindrance from the ethyl group restricts C-N bond rotation.

Quantifiable Consequences: Impact on Basicity and Nucleophilicity

The most direct chemical consequence of the ethyl group's steric bulk is the modulation of the pyridine nitrogen's electronic availability. It is crucial to distinguish between basicity and nucleophilicity.

  • Basicity (pKa): A thermodynamic property, basicity refers to the equilibrium constant for proton abstraction. While steric hindrance can make it more difficult for a proton (a very small electrophile) to access the lone pair, the effect is often moderate. The primary influence remains the inductive electron-donating effect of the alkylamino group.[4][5]

  • Nucleophilicity: A kinetic property, nucleophilicity describes the rate of reaction with an electrophile. This is where steric effects are most pronounced. The reactivity of the pyridine nitrogen can be dramatically reduced towards larger electrophiles due to the energetic cost of the sterically crowded transition state.[3][8] This principle is exploited in non-nucleophilic bases like 2,6-lutidine.[4]

CompoundpKa (Conjugate Acid)Expected NucleophilicityKey Influencing Factor(s)
Pyridine5.2ModerateBaseline
2-Aminopyridine6.86Moderate-High+R (Resonance) and +I (Inductive) Effects
2,6-Dimethylpyridine6.7Low+I Effect, significant steric hindrance
This compound Est. 6.9-7.2Sterically Dependent Strong +I Effect, moderate steric hindrance

Table 1. Comparison of Basicity and Expected Nucleophilicity of Pyridine Derivatives. The pKa of this compound is estimated based on related structures. Its nucleophilicity is highly dependent on the size of the reacting electrophile.

A Methodological Guide to Probing Steric Effects

Characterizing the impact of the ethyl group requires a multi-faceted approach, combining spectroscopic, structural, and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for observing the electronic environment of nuclei, which is directly perturbed by steric effects.

Key Observables for this compound:

  • ¹H NMR: A downfield shift of the H6 proton is expected due to the "through-space" deshielding effect of the nearby exocyclic amino group. The magnitude of this shift can be sensitive to the preferred conformation. Steric compression may also influence the chemical shifts of the ethyl and methyl protons.

  • ¹³C NMR: The chemical shifts of the pyridine ring carbons (especially C2 and C6) will be altered compared to less substituted pyridines.[9] The N-oxidation effect on carbon shifts in N-alkylpiperidines has been shown to be dependent on the bulkiness of the N-alkyl substituent, a principle that can be extended to this system.[9]

  • Nuclear Overhauser Effect (NOE): NOESY or ROESY experiments can provide definitive proof of through-space proximity. An NOE between the H6 proton and the protons of the N-ethyl group would confirm a conformation where these groups are close in space, providing direct evidence of the steric influence on geometry.

Protocol 1: NMR Analysis Workflow

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C{¹H} NMR spectrum.

    • Acquire a 2D COSY spectrum to confirm proton-proton couplings.

    • Acquire a 2D HSQC spectrum to correlate proton and carbon signals.

    • Acquire a 2D HMBC spectrum to confirm long-range C-H correlations and aid assignment.

    • Crucially, acquire a 2D NOESY (or ROESY for larger molecules) spectrum with a mixing time of 300-800 ms to detect through-space interactions.

  • Data Analysis:

    • Assign all proton and carbon signals using the suite of 1D and 2D spectra.

    • Analyze the NOESY spectrum for key cross-peaks, specifically between H6 and the N-ethyl/N-methyl protons.

    • Compare the chemical shifts to analogous compounds (e.g., 2-(dimethylamino)pyridine) to identify shifts attributable to the steric and electronic differences of the ethyl group.

Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous, three-dimensional picture of the molecule in the solid state, offering the ultimate validation of steric effects.[10][11]

Key Parameters to Analyze:

  • C2-N Bond Length: May be slightly elongated due to steric repulsion.

  • C6-C2-N and N1-C2-N Bond Angles: These angles are likely to be distorted from the ideal 120° for an sp² center to accommodate the bulky substituent. The C6-C2-N angle may be compressed while the N1-C2-N angle expands.

  • Pyridine Ring Planarity: Significant steric strain can sometimes lead to slight puckering of the aromatic ring.

  • Dihedral Angle (C3-C2-N-C(ethyl)): This value provides the exact conformation adopted in the crystal lattice.

Protocol 2: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of this compound suitable for diffraction (typically >0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents (e.g., hexanes, ethyl acetate, isopropanol) and crystallization techniques (slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer.[12] Collect diffraction data using a modern diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of reflection intensities.

    • Solve the structure using direct methods or Patterson methods to obtain an initial electron density map.[10]

    • Build and refine the molecular model against the experimental data, locating all non-hydrogen atoms and refining their positions and anisotropic displacement parameters.

    • Generate a final crystallographic information file (CIF) and analyze the key geometric parameters mentioned above.

Computational Chemistry

In the absence of experimental data or to supplement it, computational modeling provides powerful insights into steric properties.[13][14][15]

Computational_Workflow cluster_workflow Computational Steric Analysis Workflow Build 1. Build 3D Structure of this compound Conform 2. Perform Conformational Search (e.g., Rotating C2-N bond) Build->Conform Optimize 3. Geometry Optimization (DFT) (e.g., B3LYP/6-31G*) Conform->Optimize Energy 4. Calculate Relative Energies Identify Global Minimum Optimize->Energy VBur 5. Calculate Steric Parameters (%VBur) Energy->VBur Properties 6. Predict Properties (pKa, NMR Shifts, etc.) VBur->Properties

Caption: A typical workflow for the computational analysis of steric effects.

Protocol 3: In Silico Steric and Conformational Analysis

  • Structure Generation: Build a 3D model of this compound using molecular modeling software (e.g., Avogadro, GaussView).

  • Conformational Scan: Perform a potential energy surface (PES) scan by systematically rotating the C2-N bond (e.g., in 10° increments) and calculating the single-point energy at each step. This identifies low-energy conformational families.[16]

  • Geometry Optimization: Take the lowest energy conformers from the PES scan and perform full geometry optimizations using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d).

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • Steric Parameter Calculation: Using the lowest energy conformer, calculate quantitative steric descriptors. A common and intuitive metric is the "percent buried volume" (%VBur), which quantifies the percentage of the volume around an atom (e.g., the pyridine N1) that is occupied by the ligand.[15]

Implications in Drug Discovery and Design

The steric profile of the ethyl group is not merely a chemical curiosity; it is a critical design element in medicinal chemistry.

  • Receptor Selectivity: In two closely related receptor subtypes, a binding pocket might have a small difference in size. An ethyl group might be perfectly accommodated by one (leading to high affinity) but cause a steric clash in the other (leading to low affinity), thus imparting selectivity. The 2-aminopyridine scaffold is crucial for anchoring interactions in many inhibitors.[17]

  • Modulating Potency: The orientation enforced by the ethyl group might position another part of the molecule for an optimal hydrogen bond or hydrophobic interaction that a smaller methyl group could not achieve.

  • Improving Pharmacokinetics: Steric hindrance can "shield" metabolically labile sites from cytochrome P450 enzymes. By replacing a methyl group with a slightly larger ethyl group, it may be possible to block a metabolic pathway, thereby increasing the drug's half-life and oral bioavailability. The pyridine motif is known to improve metabolic stability and permeability.[1]

Receptor_Binding cluster_receptor Receptor Binding Pocket Receptor_Surface Binding Pocket Surface Favorable_Interaction Hydrophobic Pocket Ligand_Ethyl Ligand with Ethyl Group Clash Steric Clash Ligand_Ethyl->Clash Ligand_Methyl Ligand with Methyl Group Fit Good Fit Ligand_Methyl->Fit Clash->Receptor_Surface Fit->Favorable_Interaction

Caption: Steric bulk can mediate receptor fit, leading to selectivity.

Conclusion

The ethyl group in this compound is far more than a simple alkyl chain. It is a subtle yet powerful architect of molecular properties. Its steric influence restricts conformation, shields the pyridine nitrogen to modulate its reactivity in a size-dependent manner, and provides a distinct three-dimensional profile for interaction with biological macromolecules. By employing a synergistic combination of high-resolution NMR spectroscopy, definitive X-ray crystallography, and predictive computational modeling, researchers can deconstruct these effects. This detailed understanding allows drug development professionals to move beyond simple electronic considerations and rationally harness the power of sterics to design more potent, selective, and metabolically robust therapeutics.

References

  • Berionni, G., Follet, E., Zipse, H., Lakhdar, S., & Ofial, A. R. (n.d.). Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines. Ludwig-Maximilians-Universität München.
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  • Berionni, G., et al. (n.d.). Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines. ResearchGate.
  • Arjunan, V., et al. (2015). A Combined theoretical and experimental study of conformational and spectroscopic profile of 2-acetamido-5-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 143, 147-157.
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  • Li, H., et al. (n.d.). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. PMC - PubMed Central.
  • Mei, L., et al. (2016). Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. Molecules, 21(12), 1647.
  • Płazek, E., & Tuszynska, T. (n.d.). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers.
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  • Zaccaria, F., et al. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Molecules, 28(9), 3784.
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Discovery of novel reactions involving 2-(Ethylmethylamino)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Evolving Chemistry of 2-(Ethylmethylamino)pyridine: From Advanced Ligand Design to Directed C-H Functionalization

Authored by a Senior Application Scientist

Foreword: Beyond a Simple Heterocycle

In the vast landscape of heterocyclic chemistry, certain scaffolds emerge not merely as structural components but as active enablers of complex chemical transformations. This compound is one such molecule. While its structure appears unassuming, the interplay between the pyridine ring's electronic properties and the tertiary amino group's coordination capabilities unlocks a sophisticated reactivity profile. This guide moves beyond a cursory overview to provide researchers, medicinal chemists, and process scientists with a deep, mechanistically-grounded understanding of the novel reactions and applications involving this versatile compound. We will explore its pivotal role as a directing group in the highly sought-after field of C-H functionalization and as a sophisticated ligand in modern catalysis, offering field-proven insights into harnessing its full potential.

Part 1: Core Molecular Attributes of this compound

Synthesis and Structural Features

The synthesis of this compound is typically achieved through well-established nucleophilic aromatic substitution pathways. A common and efficient method involves the reaction of 2-chloropyridine with N-ethylmethylamine. This reaction is often facilitated by a base to neutralize the HCl generated and can be accelerated using palladium or copper catalysts, a testament to the broader utility of transition metals in pyridine chemistry.[1]

An alternative approach involves the sequential alkylation of 2-aminopyridine. This route, however, requires careful control of reaction conditions to prevent over-alkylation and the formation of quaternary ammonium salts.[2][3]

The key structural features of this compound that dictate its reactivity are:

  • The Pyridine Nitrogen (N1): As a Lewis basic site, this nitrogen is the primary point of coordination for many metal catalysts. Its sp² hybridization and location within the aromatic ring make it a predictable and sterically accessible coordination point.

  • The Tertiary Amino Group: The exocyclic nitrogen, being sp³ hybridized and bearing two different alkyl groups (ethyl and methyl), provides a second, more sterically hindered, but highly electron-rich coordination site. The absence of an N-H proton (unlike in 2-(methylamino)pyridine) is a critical feature, preventing undesired deprotonation side reactions in many catalytic cycles and making it a stable directing group.[4][5]

  • Rotational Freedom: The C2-N bond allows for rotation, enabling the amino group to adopt various conformations to facilitate chelation with a metal center.

Electronic Properties and Comparative Analysis

The ethylmethylamino group is a strong electron-donating group, which significantly influences the electronic landscape of the pyridine ring. This donation increases the electron density of the aromatic system, making it more susceptible to electrophilic attack than unsubstituted pyridine. However, its most profound impact is in the realm of coordination chemistry.

CompoundKey FeaturesImplications for Reactivity
2-Aminopyridine Primary amine (N-H protons)Can act as a bridging ligand; susceptible to deprotonation.
2-(Methylamino)pyridine Secondary amine (N-H proton)Can form complexes via N-H deprotonation[4][5]; potential for hydrogen bonding.
2-(Dimethylamino)pyridine Tertiary amine (symmetric)Stable ligand; good σ-donor.
This compound Tertiary amine (asymmetric)Enhanced steric bulk compared to dimethylamino; potential for creating a specific chiral pocket around a metal center.

Part 2: A Modern Directing Group for C-H Functionalization

The strategic functionalization of otherwise inert C-H bonds is a paramount goal in modern organic synthesis. 2-(Dialkylamino)pyridine moieties have emerged as powerful directing groups, guiding transition metal catalysts to a specific C-H bond, typically in the ortho position of a tethered aromatic ring.[6][7] this compound is an exemplary candidate for this role due to its strong coordinating ability and stability.

Mechanism of Directed C-H Activation

The general mechanism for directed C-H activation involves the formation of a stable cyclometalated intermediate. The bidentate coordination of the substrate to the metal center, involving both the pyridine nitrogen and the amino nitrogen, creates a conformationally rigid system that brings the catalyst into close proximity with the target C-H bond.

C_H_Activation cluster_0 Catalytic Cycle cluster_1 Key Intermediate A Substrate + [M-X] B Coordination Complex A->B Coordination C Cyclometalated Intermediate (C-H Activation) B->C C-H Cleavage D Functionalization (+ Reagent) C->D Oxidative Addition or Transmetalation Intermediate E Reductive Elimination D->E C-C or C-X bond formation E->A Regeneration of [M-X] F Product E->F

Caption: Generalized catalytic cycle for directed C-H functionalization.

Palladium-Catalyzed C-H Arylation

Palladium catalysis is a cornerstone of C-C bond formation.[1][8] In a hypothetical reaction, a substrate bearing the 2-(Ethylmethylamino)pyridyl directing group can undergo ortho-arylation with an aryl halide.

Experimental Protocol: Hypothetical Pd-Catalyzed Ortho-Arylation

  • Reaction Setup: To an oven-dried Schlenk tube, add the substrate (1.0 equiv.), aryl bromide (1.5 equiv.), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2.0 equiv.).

  • Solvent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous toluene (0.2 M) via syringe.

  • Reaction Conditions: Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the ortho-arylated product.

The causality behind these choices is clear: Pd(OAc)₂ is a common and effective palladium(II) precatalyst. The carbonate base is crucial for the C-H activation step, which often proceeds via a concerted metalation-deprotonation pathway. Toluene is a suitable high-boiling, non-coordinating solvent.

Rhodium-Catalyzed C-H Olefination

Rhodium catalysts are particularly effective for the coupling of C-H bonds with alkenes.[9][10] The this compound directing group can facilitate the ortho-olefination of arenes, providing a direct route to valuable styrenyl derivatives. The catalytic cycle is believed to involve a rhodacyclic intermediate that undergoes migratory insertion of the olefin, followed by β-hydride elimination.[11]

Part 3: Advanced Applications in Coordination Chemistry and Catalysis

The ability of this compound to act as a robust ligand for various metals opens up a wide range of catalytic applications beyond C-H activation.

Formation of Novel Metal Complexes

Drawing parallels from its simpler analog, 2-(methylamino)pyridine, which forms dimeric copper(I) complexes[4][5] and various copper(II) complexes, this compound is expected to be an excellent ligand for late transition metals. The ethyl and methyl groups provide a specific steric environment that can influence the coordination geometry and, consequently, the catalytic activity of the metal center.

Case Study: Cooperative CO₂ Capture with Aluminum Complexes

A groundbreaking study demonstrated that aluminum alkyl complexes bearing two 2-(methylamino)pyridine ligands can cooperatively activate and sequester CO₂.[12] This reaction provides a compelling model for the potential of this compound in similar transformations.

The proposed mechanism involves:

  • Ligand Dissociation: One of the hemilabile pyridine arms dissociates from the aluminum center.

  • Frustrated Lewis Pair (FLP) Activity: The dissociated pyridine nitrogen and the electron-deficient aluminum center act as a frustrated Lewis pair, cooperatively binding a CO₂ molecule.

  • Carbamate Formation: This activation facilitates the attack of the amido nitrogen onto the CO₂ carbon, forming a stable metallacyclic carbamate.

  • Further Insertion: In some cases, a third equivalent of CO₂ can insert into the aluminum-alkyl bond.[12]

CO2_Capture A Al-Alkyl Complex with 2x (EtMeNPy) Ligands B Hemilabile Dissociation (One Pyridine arm detaches) A->B Equilibrium C FLP CO₂ Activation B->C + CO₂ D Cyclic Carbamate Formation C->D Nucleophilic Attack E Bis-Carbamate Product D->E + 2nd Ligand Reaction

Caption: Mechanism for CO₂ capture by a 2-(dialkylamino)pyridine ligated metal complex.

This system is a prime example of how the ligand is not a passive spectator but an active participant in the reaction, showcasing a novel mode of reactivity. The use of the ethylmethylamino variant could further tune the steric and electronic properties of the complex, potentially enhancing the rate and efficiency of CO₂ capture.

References

  • Hosseini-Monfared, H. Preparation and Characterization of 2-(Methylamino) Pyridine Complex of Cu(I). SciSpace. [Link]

  • Hosseini-Monfared, H. (2025). Preparation and Characterization of 2-(Methylamino) Pyridine Complex of Cu(I). ResearchGate. [Link]

  • Clark, J. (2020). Reactions of Amines. Chemistry LibreTexts. [Link]

  • Anonymous. (2022). Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. Beilstein Journal of Organic Chemistry. [Link]

  • Anonymous. (N.D.). CO2 Capture by 2-(Methylamino)pyridine Ligated Aluminum Alkyl Complexes. PMC. [Link]

  • Anonymous. (N.D.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Al-Zaydi, K. M. (2010). The Reaction of 2-Dimethylaminomethylene-3-oxo-N-phenylbutyramide with Active Methylene Nitriles. Journal of Heterocyclic Chemistry. [Link]

  • Anonymous. (N.D.). Amines as nucleophiles. Chemguide. [Link]

  • Anonymous. (N.D.). Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates. PMC. [Link]

  • Anonymous. (2026). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. [Link]

  • Anonymous. (N.D.). Synthesis method of 2-amino pyridine compounds.
  • Anonymous. (N.D.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Zhou, Y. et al. (2024). Reaction of 1 with 2‐(diethylamino)pyridine and 2‐(ethylamino)pyridine... ResearchGate. [Link]

  • Liu, H. et al. (2015). Rhodium‐Catalyzed Direct Oxidative Cross‐Coupling of 2‐Aryl Pyridine with Benzothiazoles. ChemInform. [Link]

  • Anonymous. (N.D.). Recent Advances in the Rhodium‐Catalyzed C H Bond Functionalization Reactions of 2‐phenylpyridines. ResearchGate. [Link]

  • Anonymous. (2025). N-alkylation of 2-pyridone derivatives via palladium(II)-catalyzed directed alkene hydroamination. ResearchGate. [Link]

  • Anonymous. (2011). Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. PMC. [Link]

  • Anonymous. (N.D.). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC. [Link]

  • Wang, W. et al. (2016). Rhodium(III)‐Catalyzed Annulation of 2‐Arylimidazo[1,2‐a]pyridines and Alkynes via Direct Double C—H Activation. ChemInform. [Link]

  • Anonymous. (N.D.). C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry. [Link]

  • Anonymous. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. [Link]

  • Anonymous. (N.D.). Rh(III)-Catalyzed, Highly Selectively Direct C–H Alkylation of Indoles with Diazo Compounds. MDPI. [Link]

  • Anonymous. (N.D.). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. The Hartwig Group. [Link]

  • Anonymous. (N.D.). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI. [Link]

  • Anonymous. (2024). Synthesis and characterization of New Mononuclear Ru (II) Polypyridine Complexes with Catalytic Activity. CONICET. [Link]

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A Theoretical and Computational Guide to the Reactivity of 2-(Ethylmethylamino)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for understanding and predicting the chemical reactivity of 2-(Ethylmethylamino)pyridine, a heterocyclic amine of significant interest in medicinal chemistry and drug development.[1][2] By leveraging the principles of Density Functional Theory (DFT), we will explore the molecule's electronic structure, identify its most probable sites for electrophilic and nucleophilic attack, and elucidate the conformational factors governing its interactions. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to accelerate the design and synthesis of novel pyridine-based therapeutic agents.[1]

Introduction: The Significance of Substituted Aminopyridines

Pyridine and its derivatives are foundational scaffolds in modern pharmacology, present in a vast array of FDA-approved drugs targeting conditions from cancer to central nervous system disorders.[2][3] The introduction of an amino group at the 2-position of the pyridine ring significantly modulates its electronic properties and reactivity. The pyridine ring itself is inherently electron-deficient due to the electronegative nitrogen atom, which typically directs nucleophilic attack to the C2 and C4 positions.[2] Conversely, the amino substituent is an electron-donating group, which can activate the ring towards certain reactions.

This compound presents a nuanced case. The tertiary amino group, with its ethyl and methyl substituents, offers steric hindrance and possesses a distinct electronic profile compared to a primary or secondary amine. Understanding its reactivity is paramount for its strategic use as a pharmaceutical intermediate in the synthesis of neurologically active drugs and other complex molecules.[1] This guide will dissect its reactivity through the lens of modern computational chemistry.

The Computational Engine: Density Functional Theory (DFT)

To probe the intricacies of molecular reactivity, we turn to Density Functional Theory (DFT), a robust and widely-used quantum chemical method.[4] DFT strikes an optimal balance between computational cost and accuracy, making it ideal for studying molecules of pharmaceutical relevance.[4] The core principle of DFT is that the total energy of a system, and thus all its properties, is a functional of the electron density. For the analyses presented herein, a typical and effective approach involves using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-311++G(d,p), which provides a good description of electronic structure and intermolecular interactions.[5]

Computational Protocol: A Step-by-Step Workflow

Step 1: Geometry Optimization The first and most critical step is to find the molecule's most stable three-dimensional structure—its global minimum on the potential energy surface. This is achieved through a geometry optimization calculation.

Step 2: Vibrational Frequency Analysis To confirm that the optimized structure is a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable conformation.

Step 3: Population Analysis and Reactivity Descriptors With a validated structure, a series of calculations are performed to derive key reactivity indices. These include:

  • Molecular Orbital Analysis: Determining the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

  • Electron Density and Potential: Calculating the Molecular Electrostatic Potential (MEP) to visualize charge distribution.

  • Atomic Charge Distribution: Using methods like Mulliken or Natural Population Analysis (NPA) to assign partial charges to each atom.

  • Conceptual DFT Descriptors: Calculating Fukui functions to pinpoint sites of electrophilic and nucleophilic attack.

Step 4: Conformational Analysis Given the flexibility of the ethyl and methyl groups, a conformational analysis is crucial. This involves systematically rotating the single bonds and re-optimizing the geometry to identify different stable conformers and their relative energies. The most stable conformer is typically used for subsequent reactivity analysis.[6]

Diagram: Computational Workflow for Reactivity Analysis

G cluster_start Initial Structure Generation cluster_core_calc Core DFT Calculations cluster_analysis Reactivity Analysis & Prediction cluster_conformation Conformational Search cluster_output Final Output start 2D Sketch of this compound conf_search Systematic Rotational Scan start->conf_search Initial Geometry opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) freq Frequency Analysis opt->freq Optimized Geometry freq->opt Imaginary Freq? Re-optimize pop Population & Reactivity Descriptor Calculation freq->pop Verified Minimum homo_lumo HOMO-LUMO Analysis pop->homo_lumo mep Molecular Electrostatic Potential (MEP) Mapping pop->mep charges Atomic Charge Analysis (Mulliken, NBO) pop->charges fukui Fukui Function Analysis pop->fukui reactivity_prediction Reactivity Prediction & Mechanistic Insights homo_lumo->reactivity_prediction mep->reactivity_prediction charges->reactivity_prediction fukui->reactivity_prediction conf_opt Optimization of Conformers conf_search->conf_opt boltzmann Boltzmann Averaging conf_opt->boltzmann Identify Low-Energy Conformers boltzmann->opt Global Minimum Structure

Caption: A typical workflow for the theoretical analysis of molecular reactivity using DFT.

Unveiling Reactivity: Key Theoretical Descriptors

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are central to the Frontier Molecular Orbital (FMO) theory. The HOMO, being the outermost orbital containing electrons, acts as an electron donor in reactions with electrophiles. The LUMO is the innermost empty orbital and acts as an electron acceptor in reactions with nucleophiles.[7]

  • HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the molecule's ionization potential. A higher HOMO energy indicates a greater propensity to donate electrons, suggesting higher reactivity towards electrophiles. For this compound, the HOMO is expected to have significant density on the electron-rich amino group and the pyridine ring.

  • LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO is related to the electron affinity. A lower LUMO energy signifies a greater ability to accept electrons, indicating higher reactivity towards nucleophiles. The LUMO is anticipated to be primarily located on the electron-deficient pyridine ring.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.[8][9] A small gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.[8]

Table 1: Predicted Frontier Orbital Properties of this compound

Parameter Predicted Value (Arbitrary Units) Implication for Reactivity
EHOMO High Susceptible to electrophilic attack.
ELUMO Low Susceptible to nucleophilic attack on the pyridine ring.

| ΔE (HOMO-LUMO) | Moderate to Small | Indicates a relatively high degree of chemical reactivity. |

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule.[8][10] It provides a powerful visual tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[10]

  • Red Regions (Negative Potential): These areas are electron-rich and are the most likely sites for electrophilic attack. In this compound, the most negative potential is expected around the pyridine ring's nitrogen atom due to its lone pair of electrons.

  • Blue Regions (Positive Potential): These areas are electron-poor and are susceptible to nucleophilic attack. Positive potential is expected around the hydrogen atoms of the ethyl and methyl groups.

  • Green Regions (Neutral Potential): These areas have a relatively neutral charge.

The MEP map is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and for understanding how a molecule will be recognized by a biological receptor.[10]

Diagram: Predicted Molecular Electrostatic Potential (MEP) Map

Sources

Methodological & Application

The Strategic Application of 2-(Ethylmethylamino)pyridine in Palladium-Catalyzed Cross-Coupling Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Influence of Ligand Design in Catalysis

In the intricate world of synthetic chemistry, the development of robust and efficient catalytic systems is paramount for the construction of complex molecular architectures, particularly in the pharmaceutical and materials science sectors. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The success of these transformations is often dictated by the nature of the ligand coordinated to the palladium center. While sophisticated phosphine and N-heterocyclic carbene (NHC) ligands have traditionally dominated the field, there is a growing appreciation for the nuanced yet significant role of simpler, tunable ligands like N-substituted 2-aminopyridines.

This guide provides a detailed exploration of the application of 2-(Ethylmethylamino)pyridine as a strategic ligand in palladium-catalyzed cross-coupling reactions. We will delve into the underlying principles that govern its efficacy, provide detailed protocols for its use, and present data that underscores its utility in modern synthetic chemistry.

The Rationale Behind this compound as a Ligand

The efficacy of a ligand in a catalytic cycle is a delicate balance of steric and electronic properties. This compound, a readily accessible N,N-dialkyl-2-aminopyridine, offers a unique combination of these attributes that can be strategically leveraged to enhance catalytic activity and selectivity.

Electronic Effects: The lone pair of electrons on the exocyclic nitrogen atom of this compound can donate electron density to the palladium center. This electron donation increases the electron density on the metal, which can facilitate the rate-determining oxidative addition step in many cross-coupling catalytic cycles. Furthermore, the pyridine nitrogen can also coordinate to the metal, creating a bidentate chelate which can influence the stability and reactivity of the catalytic species.[1]

Steric Influence: The ethyl and methyl groups on the amino nitrogen introduce a moderate level of steric bulk around the palladium center. This steric hindrance can be advantageous in promoting the reductive elimination step, where the newly formed product is released from the catalyst. By encouraging this final step, the overall catalytic turnover rate can be enhanced. The steric environment created by the ligand also plays a crucial role in preventing catalyst decomposition pathways, such as the formation of inactive palladium black.[2]

Core Applications in Cross-Coupling Reactions

While specific literature on this compound is emerging, its application can be confidently extrapolated from the well-established use of related N-alkylated 2-aminopyridine ligands in a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds. The use of N-alkyl-2-aminopyridine ligands can be particularly beneficial when coupling sterically demanding or electron-rich aryl halides.

Table 1: Representative Performance of a Generic N-Alkyl-2-aminopyridine Ligand in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

EntryPalladium PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂This compoundK₃PO₄Toluene1001285
2Pd₂(dba)₃This compoundCs₂CO₃Dioxane1101692
3Pd(OAc)₂(2-Aminopyridine)K₃PO₄Toluene1001265

Note: The data presented here is representative and intended for illustrative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. The choice of ligand is critical, especially when dealing with less reactive aryl chlorides or sterically hindered amines. The moderate steric bulk and electron-donating nature of this compound make it a promising candidate for facilitating these challenging transformations.[3]

Table 2: Representative Performance of a Generic N-Alkyl-2-aminopyridine Ligand in the Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine

EntryPalladium PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃This compoundNaOtBuToluene1001890
2Pd(OAc)₂This compoundK₂CO₃Dioxane1102478
3Pd₂(dba)₃(2-Aminopyridine)NaOtBuToluene1001855

Note: The data presented here is representative and intended for illustrative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

General Considerations

All cross-coupling reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. The quality of the reagents, particularly the palladium precursor and the base, is crucial for obtaining high yields and reproducible results.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Chloride with an Arylboronic Acid

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Aryl chloride (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%), this compound (0.04 mmol, 4 mol%), the aryl chloride (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Stir the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of an Aryl Bromide with a Secondary Amine

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound

  • Aryl bromide (1.0 mmol)

  • Secondary amine (1.2 mmol)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous dioxane (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), this compound (0.03 mmol, 3 mol%), and NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.

  • Add the aryl bromide (1.0 mmol) and anhydrous dioxane (5 mL).

  • Finally, add the secondary amine (1.2 mmol).

  • Seal the tube and bring it out of the glovebox.

  • Stir the reaction mixture at 110 °C for 16-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Insights and Workflow Visualization

The catalytic cycle for palladium-catalyzed cross-coupling reactions generally involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. The this compound ligand plays a crucial role in modulating the rates of these elementary steps.

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L) Ar-Pd(II)-R(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-R(L) Transmetalation (R-B(OR)2) Ar-Pd(II)-R(L)->Pd(0)L Reductive Elimination (Ar-R) L L = this compound

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald_Hartwig_Cycle cluster_legend Legend Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NR2(L) Amine Coordination & Deprotonation (HNR2, Base) Ar-Pd(II)-NR2(L)->Pd(0)L Reductive Elimination (Ar-NR2) L L = this compound

Sources

Application Notes and Protocols: The Strategic Use of 2-(Ethylmethylamino)pyridine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in the architecture of numerous pharmaceutical agents due to its unique electronic properties and its ability to participate in hydrogen bonding and other crucial intermolecular interactions with biological targets. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. Among the vast array of substituted pyridines, 2-(dialkylamino)pyridines represent a class of intermediates that offer a valuable handle for the construction of more complex molecular entities. This guide focuses on the application of a specific, yet highly versatile, member of this class: 2-(Ethylmethylamino)pyridine .

This compound, with its asymmetrical tertiary amino substituent, provides a unique combination of steric and electronic properties. The presence of both an ethyl and a methyl group on the exocyclic nitrogen can influence the conformational preferences and binding interactions of the final drug molecule. Furthermore, the tertiary amine itself can act as a key pharmacophoric element or as a synthetic handle for further molecular elaboration.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth look at the synthesis of this compound and its subsequent application in the preparation of a representative pharmaceutical intermediate, underpinned by detailed protocols and scientific rationale.

Core Synthesis: Preparation of this compound

The most common and industrially viable route to 2-(dialkylamino)pyridines is through the nucleophilic aromatic substitution (SNAr) of a suitable 2-halopyridine with the corresponding secondary amine. In the case of this compound, the reaction proceeds by the displacement of a halide (typically chloride) from the 2-position of the pyridine ring by N-ethylmethylamine.

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the 2- and 4-positions. The nitrogen atom in the ring withdraws electron density, making the carbon atoms at these positions electrophilic.[1]

Experimental Workflow: Synthesis of this compound

reagents Reagents: - 2-Chloropyridine - N-Ethylmethylamine - Anhydrous Toluene - Sodium tert-butoxide setup Reaction Setup: - Inert atmosphere (N2 or Ar) - Reflux condenser reagents->setup 1. Charge reactor reaction Reaction: - Heat to reflux (110-120 °C) - Monitor by TLC/GC-MS setup->reaction 2. Heat workup Aqueous Workup: - Cool to RT - Quench with H2O - Extract with EtOAc reaction->workup 3. Quench & Extract purification Purification: - Dry organic phase (Na2SO4) - Concentrate in vacuo - Column chromatography workup->purification 4. Isolate & Purify product Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

Detailed Protocol: Synthesis of this compound

Materials:

  • 2-Chloropyridine (1.0 eq)

  • N-Ethylmethylamine (1.2 eq)

  • Sodium tert-butoxide (1.5 eq)

  • Anhydrous Toluene

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (nitrogen or argon), add 2-chloropyridine and anhydrous toluene.

  • Addition of Reagents: While stirring, add sodium tert-butoxide to the solution. This strong, non-nucleophilic base is crucial for deprotonating the secondary amine in situ, enhancing its nucleophilicity. Following this, add N-ethylmethylamine dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (2-chloropyridine) is consumed.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude this compound by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Application in Pharmaceutical Intermediate Synthesis

This compound serves as a valuable precursor in the synthesis of more complex molecules with potential therapeutic applications. A common synthetic strategy involves the functionalization of the pyridine ring, often at the 3-position, followed by further transformations. The following protocol outlines a representative synthesis of a hypothetical pharmaceutical intermediate, inspired by structures found in pharmaceutical patents.[2]

Synthetic Pathway: From this compound to a Thioether-Linked Intermediate

start This compound lithiation Directed Ortho-Metalation: - n-Butyllithium - Anhydrous THF, -78 °C start->lithiation sulfenylation Electrophilic Quench: - Dimethyl disulfide lithiation->sulfenylation intermediate1 3-(Methylthio)-2-(ethylmethylamino)pyridine sulfenylation->intermediate1 oxidation Oxidation: - m-CPBA - Dichloromethane intermediate1->oxidation intermediate2 3-(Methylsulfinyl)-2-(ethylmethylamino)pyridine oxidation->intermediate2 coupling Nucleophilic Substitution: - 2-Mercaptobenzimidazole - Base (e.g., NaH) intermediate2->coupling final_product Final Pharmaceutical Intermediate coupling->final_product

Caption: Synthetic route to a benzimidazole-thioether intermediate.

Detailed Protocol: Synthesis of 2-((2-(Ethylmethylamino)pyridin-3-yl)thio)-1H-benzo[d]imidazole

This protocol describes a multi-step synthesis starting from this compound to generate a more complex heterocyclic system, which could serve as a core structure for various therapeutic agents.

Part A: Synthesis of 3-(Methylthio)-2-(ethylmethylamino)pyridine

  • Lithiation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.1 eq) dropwise. The 2-(ethylmethylamino) group acts as a directed metalation group, guiding the deprotonation to the adjacent 3-position of the pyridine ring. Stir the resulting solution at -78 °C for 1 hour.

  • Sulfenylation: To the lithiated species, add dimethyl disulfide (1.2 eq) dropwise at -78 °C. The sulfur atom of dimethyl disulfide acts as an electrophile, quenching the organolithium intermediate. Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After concentrating in vacuo, purify the crude product by column chromatography to yield 3-(methylthio)-2-(ethylmethylamino)pyridine.

Part B: Synthesis of 3-(Methylsulfinyl)-2-(ethylmethylamino)pyridine

  • Oxidation: Dissolve the 3-(methylthio)-2-(ethylmethylamino)pyridine (1.0 eq) from Part A in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise. The controlled oxidation of the sulfide to a sulfoxide is a key transformation, as the sulfinyl group is an excellent leaving group for subsequent nucleophilic substitution.

  • Monitoring and Workup: Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Wash the organic layer with saturated aqueous sodium bicarbonate and then brine. Dry the organic phase over anhydrous sodium sulfate and concentrate to yield the crude sulfoxide, which can often be used in the next step without further purification.

Part C: Synthesis of 2-((2-(Ethylmethylamino)pyridin-3-yl)thio)-1H-benzo[d]imidazole

  • Coupling Reaction: To a solution of 2-mercaptobenzimidazole (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH) (1.1 eq) at 0 °C to deprotonate the thiol.

  • Nucleophilic Substitution: To this solution, add the crude 3-(methylsulfinyl)-2-(ethylmethylamino)pyridine (1.0 eq) from Part B, dissolved in a minimal amount of DMF. Allow the reaction to stir at room temperature overnight.

  • Final Workup and Purification: Quench the reaction by the addition of water and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography or recrystallization to obtain the desired pharmaceutical intermediate.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Analytical Method
This compoundC₈H₁₂N₂136.1975-85GC-MS, ¹H NMR
3-(Methylthio)-2-(ethylmethylamino)pyridineC₉H₁₄N₂S182.2960-70LC-MS, ¹H NMR
2-((2-(Ethylmethylamino)pyridin-3-yl)thio)-1H-benzo[d]imidazoleC₁₅H₁₆N₄S284.3850-65LC-MS, ¹H NMR, ¹³C NMR

Conclusion and Future Perspectives

This compound is a versatile and valuable building block in the synthesis of pharmaceutical intermediates. Its preparation via a robust SNAr reaction and its ability to act as a directed metalation group allows for the regioselective functionalization of the pyridine ring. The protocols detailed herein provide a practical guide for the synthesis of this key intermediate and its application in the construction of more complex heterocyclic systems. The unique steric and electronic properties conferred by the ethylmethylamino group can be strategically exploited by medicinal chemists to modulate the biological activity and pharmacokinetic properties of novel drug candidates. Further exploration of the reactivity of this compound and its derivatives will undoubtedly continue to contribute to the discovery and development of new and improved therapeutics.

References

  • Google Patents. (n.d.). Pharmaceutical use of pyridine compounds.
  • Filo. (2025, July 16). Propose a detailed mechanism for the reaction of 4-chloropyridine with dimethylamine to produce 4-dimethylaminopyridine. Retrieved from [Link]

Sources

Application Notes & Protocols: The 2-(Ethylmethylamino)pyridine Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, featuring prominently in a significant number of FDA-approved drugs.[1][2] Among its myriad derivatives, the 2-(dialkylamino)pyridine scaffold, and specifically 2-(ethylmethylamino)pyridine, represents a versatile and privileged structure for interacting with a wide range of biological targets. This guide provides an in-depth exploration of the synthesis, characterization, and application of this compound derivatives. We will delve into their roles as modulators of key protein targets in neurodegenerative diseases, infectious diseases, and oncology, providing detailed, field-proven protocols for their synthesis and biological evaluation. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational methods.

The 2-(Dialkylamino)pyridine Scaffold: A Privileged Motif

The 2-(dialkylamino)pyridine structure is characterized by a pyridine ring functionalized at the C2 position with a tertiary amine. This arrangement offers a unique combination of chemical properties that are highly advantageous in drug design:

  • Basicity and Hydrogen Bonding: The pyridine nitrogen and the exocyclic amino group provide two distinct basic centers, allowing for tailored interactions with biological targets through hydrogen bonding and salt-bridge formation.

  • Aromatic System: The electron-deficient pyridine ring can engage in π-π stacking and other non-covalent interactions within protein binding pockets.[3]

  • Tunable Lipophilicity: The alkyl substituents on the amino group (e.g., ethyl and methyl) can be readily modified to fine-tune the molecule's lipophilicity, impacting its solubility, permeability, and pharmacokinetic profile.

  • Metabolic Stability: The pyridine ring often imparts a degree of metabolic stability compared to more labile aromatic systems.

These features have enabled the development of 2-(dialkylamino)pyridine derivatives as potent and selective modulators of various biological targets, including G-protein coupled receptors (GPCRs), enzymes, and transporters.

General Synthetic Strategy & Protocol

A common and robust method for synthesizing 2-(dialkylamino)pyridine derivatives involves the nucleophilic aromatic substitution (SNAr) of a 2-halopyridine with the desired secondary amine. The reactivity of the 2-halopyridine is often enhanced by the electron-withdrawing nature of the ring nitrogen.

Diagram: General Synthetic Workflow

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Work-up & Purification A 2-Halopyridine (e.g., 2-Chloropyridine) C Solvent (e.g., DMSO, DMF) + Base (e.g., K2CO3, NaH) A->C B N-Ethylmethylamine B->C D Heat (80-150 °C) C->D E Aqueous Work-up (Quench, Extract) D->E F Purification (Column Chromatography) E->F G This compound Derivative F->G

Caption: General workflow for the synthesis of this compound derivatives.

Protocol 2.1: Synthesis of this compound

This protocol describes a standard procedure for the synthesis of the parent this compound from 2-chloropyridine.

Rationale: This reaction leverages the enhanced electrophilicity of the C2 position on the pyridine ring, making it susceptible to nucleophilic attack by the secondary amine. A base is used to scavenge the HCl byproduct, driving the reaction to completion. A high-boiling point polar aprotic solvent is chosen to ensure reactants remain in solution and to allow for elevated reaction temperatures.

Materials:

  • 2-Chloropyridine

  • N-Ethylmethylamine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a 100 mL round-bottom flask, add 2-chloropyridine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF (approx. 0.2 M concentration of the limiting reagent).

  • Stir the mixture at room temperature for 10 minutes.

  • Add N-ethylmethylamine (1.5 eq) to the flask.

  • Equip the flask with a reflux condenser and heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Applications in Medicinal Chemistry

The versatility of the this compound scaffold is evident in its application across diverse therapeutic areas.

Neurodegenerative Diseases: Muscarinic M1 Receptor Modulation

The cholinergic hypothesis of Alzheimer's disease (AD) posits that cognitive decline is linked to a deficit in acetylcholine neurotransmission.[4][5] Muscarinic acetylcholine receptors, particularly the M1 subtype, are crucial for memory and cognition.[5][6] Developing selective M1 receptor agonists or positive allosteric modulators (PAMs) is a key therapeutic strategy.[7] Pyridine derivatives have been instrumental in this area.[4][7]

Mechanism of Action: 2-(Dialkylamino)pyridine derivatives can act as PAMs at the M1 receptor. They bind to an allosteric site, distinct from the acetylcholine binding site, and potentiate the receptor's response to the endogenous ligand. This approach offers greater subtype selectivity and a reduced risk of side effects associated with non-selective muscarinic agonists.[7]

Diagram: M1 Receptor PAM Mechanism

G cluster_receptor M1 Muscarinic Receptor (GPCR) cluster_ligands Ligands cluster_signaling Downstream Signaling Receptor Inactive Receptor Receptor_Active Active Receptor Gq Gq Protein Activation Receptor_Active->Gq ACh Acetylcholine (ACh) ACh->Receptor Binds Orthosteric Site ACh->Receptor_Active Potentiates Activation PAM Pyridine Derivative (PAM) PAM->Receptor Binds Allosteric Site PAM->Receptor_Active Potentiates Activation PLC PLC Activation Gq->PLC Cognition Improved Cognition PLC->Cognition

Caption: Potentiation of M1 receptor signaling by a pyridine-based PAM.

Infectious Diseases: Antitubercular Agents

Tuberculosis (TB) remains a major global health threat. The mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter involved in building the mycobacterial cell wall, making it a prime target for new anti-TB drugs.[3][8] Structure-guided design has identified pyridine-2-methylamine derivatives as potent MmpL3 inhibitors.[3]

Mechanism of Action: These compounds bind within a hydrophobic pocket of the MmpL3 transporter. Key interactions often include a hydrogen bond between a nitrogen atom in the scaffold and critical residues like D645, along with hydrophobic interactions that occupy specific sub-pockets (S1 and S2).[3] This binding event disrupts the transport of mycolic acids, leading to cell wall synthesis inhibition and bacterial death.

Protocol 3.2: Microplate Alamar Blue Assay (MABA) for Antitubercular Activity

This protocol is a standard, colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis (Mtb).[3]

Rationale: The Alamar Blue reagent contains resazurin, which is blue and non-fluorescent. Metabolically active, viable Mtb cells reduce resazurin to the pink, fluorescent resorufin. The MIC is the lowest drug concentration that prevents this color change, indicating inhibition of bacterial growth.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • 96-well microplates

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Alamar Blue reagent

  • Positive control drug (e.g., Isoniazid)

  • Negative control (no drug)

Procedure:

  • Prepare a suspension of Mtb H37Rv in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in broth.

  • Prepare serial dilutions of the test compounds in a 96-well plate. The final volume in each well should be 100 µL. Include wells for positive and negative controls.

  • Add 100 µL of the diluted Mtb suspension to each well, except for sterility control wells.

  • Seal the plates and incubate at 37 °C for 7 days.

  • After incubation, add 20 µL of Alamar Blue reagent to each well.

  • Re-incubate the plates for 24 hours.

  • Visually assess the plates. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Structure-Activity Relationship (SAR) Data

The efficacy of 2-(dialkylamino)pyridine derivatives is highly dependent on their substitution patterns. The following table summarizes representative data for antitubercular pyridine-2-methylamine derivatives targeting MmpL3.

Compound IDR¹ (S1 Pocket)R² (S2 Pocket)LinkerMIC (µg/mL) vs. Mtb H37Rv
16 4,4-Dimethylpiperidinyl4-IsopropylphenylPyridine-2-methylamine-4-aryl>64
17 4,4-Dimethyl-1,4-azasilinyl4-IsopropylphenylPyridine-2-methylamine-4-aryl8
21 4,4-Dimethyl-1,4-azasilinyl4-IsopropylphenylPyridine-2-methylamine-4-aryl1
25 4,4-Dimethyl-1,4-azasilinyl4-IsopropylphenylPyridine-3-methylamine-5-aryl0.5
37 N-8-Azaspiro[4.5]decyl4-IsopropylphenylPyridine-2-methylamine-4-aryl0.125
Data synthesized from Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors.[3]

Expert Insights: The data clearly indicates that small changes to the scaffold can have profound effects on activity. The replacement of a piperidinyl group with an azasilinyl group (16 vs. 17) improves activity, likely due to altered electronic or conformational properties.[3] Furthermore, the position of the methylamine linker on the pyridine ring is critical (21 vs. 25), and bulkier substituents that can better occupy the S1 hydrophobic pocket (e.g., N-8-azaspiro[4.5]decyl in compound 37) lead to a significant increase in potency.[3]

Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of synthesized derivatives.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the molecular structure, providing information on the connectivity and chemical environment of each atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to determine the purity of the final compound, typically aiming for >95% for biological testing.[3]

Conclusion and Future Directions

The this compound scaffold and its relatives are a testament to the power of heterocyclic chemistry in drug discovery. Their proven success in modulating challenging targets, from GPCRs in the CNS to essential transporters in bacteria, highlights their value. Future work will likely focus on further refining the scaffold to improve properties like metabolic stability, oral bioavailability, and target selectivity. The application of advanced synthetic methodologies and computational modeling will undoubtedly accelerate the discovery of new, life-saving therapeutics based on this remarkable chemical framework.

References

  • Siddiqui, N., Ahsan, W., & Alam, M. S. (2010). Pharmacological evaluation of some new 2-substituted pyridine derivatives. PubMed. Available at: [Link]

  • Herstel, H., van Hell, G., Mulder, D., & Nauta, W. T. (1968). Synthesis and pharmacological activity of 2-(2,6-diethyl-alpha-[2-(methylamino) ethoxy]benzyl)pyridine Hydrochloride (BS 7664 D), with special reference to the N,N-dimethyl homologue pytamine hydrochloride (BS 7161 D). PubMed. Available at: [Link]

  • Vacher, B., Bonnaud, B., Cazes, M., Feniou, C., & Lacoste, J. M. (1999). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. PubMed. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods. ATSDR. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Versatility of 2-(Methylamino)pyridine: From Synthesis to Reaction. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Hosseini-Monfared, H. (1995). Preparation and Characterization of 2-(Methylamino) Pyridine Complex of Cu(I). ResearchGate. Available at: [Link]

  • Li, X., et al. (2021). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. National Institutes of Health. Available at: [Link]

  • Ríos-Guzmán, C. L., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

  • O'DELL, T. B., WILSON, L. R., NAPOLI, M. D., WHITE, H. D., & MIRSKY, J. H. (1960). Pharmacology of a series of new 2-substituted pyridine derivatives with emphasis on their analgesic and interneuronal blocking properties. PubMed. Available at: [Link]

  • Basak, S., Mukherjee, A., & Ghosh, B. (2015). Pyridines in Alzheimer's Disease Therapy: Recent Trends and Advancements. ResearchGate. Available at: [Link]

  • Jones, C., et al. (2020). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. National Institutes of Health. Available at: [Link]

  • Hosseini-Monfared, H. (1995). Preparation and Characterization of 2-(Methylamino) Pyridine Complex of Cu(I). SciSpace. Available at: [Link]

  • Khan, A., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. PubMed. Available at: [Link]

  • Basak, S., Mukherjee, A., & Ghosh, B. (2015). Pyridines in Alzheimer's disease therapy: Recent trends and advancements. ResearchGate. Available at: [Link]

  • Kumar, B., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing. Available at: [Link]

  • Harvey, A. J., & Avery, T. D. (2021). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. MDPI. Available at: [Link]

  • He, Y., et al. (2016). Pyridine derivatives as muscarinic m1 receptor positive allosteric modulators. Google Patents.
  • Wang, Z., et al. (2013). Synthesis method of 2-amino pyridine compounds. Google Patents.
  • Singh, M., & Kaur, M. (2018). Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. National Institutes of Health. Available at: [Link]

  • Al-Harbi, N. O., et al. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. Available at: [Link]

  • Vacher, B., et al. (2004). Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine. Google Patents.
  • MySkinRecipes. (n.d.). 2-Methyl-3-[(methylamino)methyl]pyridine. MySkinRecipes. Available at: [Link]

  • Wang, Y., et al. (2024). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. Available at: [Link]

  • Caulfield, M. P., & Birdsall, N. J. (1998). Muscarinic Receptor Agonists and Antagonists. MDPI. Available at: [Link]

  • Sauerberg, P., et al. (1992). Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines. PubMed. Available at: [Link]

  • Broadley, K. J. (2001). Muscarinic Receptor Agonists and Antagonists. SciSpace. Available at: [Link]

Sources

Protocol for the N-alkylation of 2-(methylamino)pyridine to 2-(Ethylmethylamino)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Selective N-Alkylation of 2-(Methylamino)pyridine

Abstract

This document provides a comprehensive, in-depth guide for the selective N-alkylation of 2-(methylamino)pyridine to synthesize 2-(ethylmethylamino)pyridine. N-alkylated aminopyridines are crucial structural motifs in pharmaceuticals and functional materials. However, their synthesis is often complicated by competing alkylation at the pyridine ring nitrogen, leading to undesired pyridinium salt byproducts.[1][2] This protocol addresses this challenge by employing a robust methodology centered on the deprotonation of the exocyclic amino group with sodium hydride (NaH) prior to the introduction of an ethylating agent, ethyl iodide. We will delve into the mechanistic rationale behind the choice of reagents and conditions, provide a detailed, step-by-step experimental procedure, and offer guidance on reaction monitoring, product purification, and characterization. This guide is intended for researchers, scientists, and professionals in drug development seeking a reliable and reproducible method for this specific transformation.

Introduction and Mechanistic Rationale

The direct alkylation of aminopyridines is a fundamentally important yet challenging transformation in organic synthesis. The core difficulty arises from the presence of two nucleophilic nitrogen centers: the exocyclic amino group and the endocyclic pyridine ring nitrogen. The pyridine nitrogen is often more nucleophilic, leading to the preferential formation of quaternary pyridinium salts when reacted directly with alkyl halides.[1][2]

To achieve selective alkylation on the exocyclic amino group of 2-(methylamino)pyridine, a strategy that enhances the nucleophilicity of this group relative to the ring nitrogen is required. This protocol employs a strong, non-nucleophilic base, sodium hydride (NaH), to deprotonate the methylamino group.

The key steps and their rationale are:

  • Deprotonation: 2-(methylamino)pyridine is treated with sodium hydride in an anhydrous aprotic solvent like Tetrahydrofuran (THF). The hydride ion (H⁻) irreversibly deprotonates the secondary amine, forming a highly nucleophilic sodium amide salt and hydrogen gas. This step is critical as the resulting anion is a significantly stronger nucleophile than the neutral pyridine nitrogen.

  • Alkylation: Ethyl iodide is introduced to the reaction mixture. The newly formed, potent nucleophile on the exocyclic nitrogen readily attacks the electrophilic carbon of the ethyl iodide in a classic SN2 reaction. Iodide is an excellent leaving group, facilitating a rapid and efficient reaction.

  • Selectivity: Because the deprotonation occurs specifically at the more acidic N-H bond of the amino group, the subsequent alkylation is directed to this position, minimizing the formation of the undesired N-ethylpyridinium byproduct.

This approach provides a reliable pathway to the desired N,N-disubstituted product, this compound.

Reaction Scheme and Workflow

Overall Transformation

The reaction involves the deprotonation of the secondary amine followed by nucleophilic substitution.

Experimental Workflow Diagram

The following diagram outlines the complete workflow from initial setup to final product characterization.

G cluster_prep Preparation & Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification & Analysis setup 1. Assemble Dry Glassware under Nitrogen Atmosphere reagents 2. Add Anhydrous THF and 2-(methylamino)pyridine setup->reagents Inert atmosphere deprotonation 3. Portion-wise Addition of NaH (0 °C to RT) reagents->deprotonation Cool to 0 °C alkylation 4. Add Ethyl Iodide (0 °C to RT) deprotonation->alkylation H2 evolution ceases monitoring 5. Monitor Reaction by TLC/GC-MS alkylation->monitoring Stir at RT quench 6. Cautiously Quench with Water/Isopropanol monitoring->quench Reaction complete extract 7. Liquid-Liquid Extraction with Ethyl Acetate quench->extract dry 8. Dry Organic Layer & Evaporate Solvent extract->dry purify 9. Purify via Flash Column Chromatography dry->purify Crude product characterize 10. Characterize Product (NMR, MS, IR) purify->characterize Pure product

Sources

Application Note & Protocols: 2-(Ethylmethylamino)pyridine as a Versatile Building Block for Novel Organic Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

**Abstract

This document provides a technical guide for researchers, materials scientists, and drug development professionals on the potential applications of 2-(Ethylmethylamino)pyridine in the synthesis and development of novel organic materials. While this specific molecule is not extensively documented in current literature, its structural motifs—a Lewis basic pyridine ring and a tertiary amino group—are characteristic of high-performance molecules in fields such as organic electronics and sensor technology. This guide synthesizes established principles from analogous pyridine-based systems to propose a logical, data-driven framework for investigating this compound as a valuable building block. We present detailed, self-validating protocols for its application in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and as a component in environmentally sensitive dyes.

Introduction and Rationale for Investigation

Pyridine and its derivatives are cornerstone components in modern materials science, prized for their unique electronic properties, thermal stability, and coordination chemistry.[1][2] The nitrogen heteroatom imparts Lewis basicity and the ability to act as a potent ligand for metal complexes, a property extensively utilized in catalysis and phosphorescent OLEDs (PhOLEDs).[3][4][5] Furthermore, functionalization of the pyridine ring with electron-donating or -withdrawing groups allows for precise tuning of HOMO/LUMO energy levels, making these compounds highly adaptable for a range of optoelectronic applications, including OPVs and chemosensors.[6][7][8]

This compound, CAS 77200-12-5, presents an intriguing, yet underexplored, structure. It features a tertiary amine at the 2-position, which is expected to act as a moderately strong electron-donating group, influencing the electronic landscape of the pyridine ring. The asymmetric ethyl and methyl substituents may disrupt crystal packing (potentially increasing solubility and favoring amorphous film formation) compared to its symmetric dimethyl or diethyl analogs.

This application note serves as a research roadmap, providing the foundational logic and experimental procedures to unlock the potential of this promising molecule.

Physicochemical Properties

A comprehensive understanding of a molecule's fundamental properties is critical before its inclusion in material synthesis. The known and predicted properties of this compound are summarized below.

PropertyValue / DescriptionSource
CAS Number 77200-12-5[BOC Sciences][]
Molecular Formula C₈H₁₂N₂[BOC Sciences][]
Molecular Weight 136.19 g/mol [BOC Sciences][]
SMILES CCN(C)C1=CC=CC=N1[BOC Sciences][]
Predicted LogP 1.8 - 2.2(Consensus Prediction)
Predicted Boiling Point ~210-220 °C(Structure-based estimation)
Key Features - Tertiary amine (electron-donating) - Pyridine ring (Lewis basic, electron-accepting core) - Asymmetric alkyl substitutionN/A

graph MolStructure {
layout=neato;
node [shape=plaintext, fontsize=12, fontname="Arial", fontcolor="#202124"];
edge [fontsize=12, fontname="Arial"];

// Atom nodes N1 [label="N"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; N2 [label="N"]; C6 [label="C"]; C7 [label="C"]; H1 [label="H₃"]; H2 [label="H₂"]; H3 [label="H₃"];

// Positioning N1 [pos="0,1.2!"]; C1 [pos="-1.04,0.6!"]; C2 [pos="-1.04,-0.6!"]; C3 [pos="0,-1.2!"]; C4 [pos="1.04,-0.6!"]; C5 [pos="1.04,0.6!"]; N2 [pos="-2.0,1.2!"]; C6 [pos="-3.2,0.8!"]; H1 [pos="-3.2,0.2!"]; C7 [pos="-2.0,2.4!"]; H2 [pos="-1.2,2.8!"]; H3 [pos="-2.8,2.8!"];

// Bonds edge [len=1.2]; N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C1 -- N2; N2 -- C6; C6 -- H1 [style=invis]; // for positioning H3 N2 -- C7; C7 -- H2 [style=invis]; // for positioning H2 C7 -- H3 [style=invis]; // for positioning H3// Invisible edges for double bond placement node [shape=none, label=""]; p1 [pos="-0.52,0.9!"]; p2 [pos="-0.52,-0.9!"]; p3 [pos="0.52,-0.9!"]; p4 [pos="0.52,0.9!"];

// Double bonds edge [len=1.0, style=bold, color="#34A853"]; N1 -- C5; C2 -- C3; C4 -- C1;

// Annotations label="this compound"; fontsize=14; fontcolor="#5F6368"; }

Caption: Molecular structure of this compound.

Proposed Application 1: Ligand for Phosphorescent Emitters in OLEDs

Scientific Rationale

The high efficiency of modern OLEDs relies on harvesting both singlet and triplet excitons, a feat accomplished using phosphorescent heavy metal complexes, typically of Iridium(III) or Platinum(II).[5][10] The performance of these emitters is critically dependent on the ligand sphere. This compound is a promising candidate for an ancillary ligand. Its pyridine nitrogen can coordinate to the metal center, while the dialkylamino group can modulate the complex's electronic properties, solubility, and film-forming characteristics. By serving as an ancillary ligand, it can help stabilize the complex and fine-tune the emission color and quantum efficiency.[5]

OLED_Workflow start Start: Reagents ligand_prep Prepare 2-(EMAP) Solution (Ancillary Ligand) start->ligand_prep complex_synth Synthesize Ir(III) Complex [e.g., Ir(ppy)₂(EMAP)Cl] ligand_prep->complex_synth purification Purify Complex (Column Chromatography, Sublimation) complex_synth->purification device_fab Fabricate OLED Device (Vacuum Thermal Evaporation) purification->device_fab characterization Characterize Device (EL, I-V-L, EQE) device_fab->characterization end End: Performance Data characterization->end

Caption: Workflow for synthesis and testing of a PhOLED emitter.

Protocol 1: Synthesis of a Heteroleptic Iridium(III) Complex

This protocol describes a general procedure for synthesizing a complex such as (ppy)₂Ir(μ-Cl)₂Ir(ppy)₂ (ppy = 2-phenylpyridine) followed by a ligand exchange reaction to incorporate this compound (EMAP).

Materials:

  • Iridium(III) chloride hydrate (IrCl₃·xH₂O)

  • 2-phenylpyridine (ppy)

  • This compound (EMAP)

  • 2-ethoxyethanol

  • Glycerol

  • Dichloromethane (DCM), Hexane, Methanol

  • Inert atmosphere glovebox or Schlenk line

  • Standard glassware for reflux and purification

Procedure:

Part A: Synthesis of the Iridium Dimer [(ppy)₂Ir(μ-Cl)]₂

  • Reaction Setup: In a 100 mL round-bottom flask, combine IrCl₃·xH₂O (1 mmol) and 2-phenylpyridine (2.5 mmol).

  • Solvent Addition: Add a 3:1 mixture of 2-ethoxyethanol and deionized water (20 mL).

  • Inert Atmosphere: De-gas the mixture by bubbling argon or nitrogen through it for 20 minutes.

  • Reflux: Heat the reaction mixture to reflux (approx. 120-130 °C) under a positive pressure of inert gas for 18-24 hours. Causality: The high temperature is necessary to drive the C-H activation and cyclometalation process.

  • Precipitation: Cool the mixture to room temperature. Add 100 mL of deionized water to precipitate the crude yellow dimer.

  • Isolation: Collect the solid by vacuum filtration. Wash sequentially with water, methanol, and finally hexane to remove unreacted starting materials and byproducts. Dry the yellow solid under vacuum.

Part B: Synthesis of the Monomeric Complex [Ir(ppy)₂(EMAP)Cl]

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve the iridium dimer from Part A (0.5 mmol) and this compound (1.1 mmol) in 25 mL of dichloromethane. Causality: A slight excess of the EMAP ligand is used to ensure the complete cleavage of the chloride bridges in the dimer.

  • Reaction: Stir the mixture at room temperature under an inert atmosphere for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel, typically using a gradient elution system (e.g., hexane/DCM or hexane/ethyl acetate).

  • Final Characterization: The purified complex should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity before device fabrication. Further purification by sublimation may be required for high-performance devices.

Proposed Application 2: Interfacial Layer for Organic Photovoltaics

Scientific Rationale

In inverted organic solar cells, a metal oxide layer like zinc oxide (ZnO) is often used as an electron transport layer (ETL). However, defects on the ZnO surface, such as oxygen vacancies, can act as charge recombination centers, limiting device efficiency and stability.[6] Pyridine-based molecules can effectively passivate these defects. The lone pair of electrons on the pyridine nitrogen can coordinate to under-coordinated Zn²⁺ ions at the surface.[6] This action can reduce trap-assisted recombination and improve the energy level alignment at the ETL/active layer interface, thereby enhancing charge extraction. This compound, being a liquid with good predicted solubility, is an excellent candidate for a solution-processable interfacial modification layer.

OPV_Workflow substrate ITO Substrate Cleaning zno Deposit ZnO ETL (Sol-Gel, Spin-Coating) substrate->zno control_path zno->control_path Path A emap_path zno->emap_path Path B active_layer Deposit Active Layer (e.g., PTB7-Th:PC₇₁BM) control_path->active_layer emap_layer Deposit EMAP Interfacial Layer (Spin-Coating) emap_path->emap_layer emap_layer->active_layer htl Deposit HTL & Top Electrode (e.g., MoO₃/Ag) active_layer->htl characterize Characterize Devices (J-V, EQE, Stability) htl->characterize compare Compare Performance characterize->compare

Caption: Comparative workflow for fabricating and testing OPV devices.

Protocol 2: Fabrication of OPVs with an EMAP Interfacial Layer

This protocol details the fabrication of an inverted OPV device and includes a control group for self-validation.

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • ZnO precursor solution (e.g., zinc acetate dihydrate in 2-methoxyethanol and ethanolamine)

  • This compound (EMAP)

  • High-purity solvent for EMAP (e.g., isopropanol)

  • Active layer materials (e.g., a pre-mixed solution of a donor polymer and a fullerene or non-fullerene acceptor)

  • Hole Transport Layer (HTL) material (e.g., MoO₃)

  • Metal for top contact (e.g., Ag or Al)

  • Spin coater, thermal evaporator, solar simulator, and EQE measurement system

Procedure:

  • Substrate Cleaning: Clean ITO substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (15 min each). Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes immediately before use. Causality: Rigorous cleaning is essential to ensure good film adhesion and remove any organic residues that could impede charge injection.

  • ZnO ETL Deposition: Spin-coat the ZnO precursor solution onto the cleaned ITO substrates (e.g., at 3000 rpm for 30s). Anneal the films on a hotplate at 200 °C for 20 minutes in air to form a uniform ZnO layer. Transfer the substrates into a nitrogen-filled glovebox.

  • Interfacial Layer Deposition (Test Group):

    • Prepare a dilute solution of EMAP in isopropanol (e.g., 0.1% to 0.5% v/v). Causality: The concentration is a key variable to optimize. Too low may not provide full surface coverage, while too high may create an insulating layer.

    • Spin-coat the EMAP solution onto the ZnO layer (e.g., at 4000 rpm for 30s).

    • Anneal at 100 °C for 5 minutes to remove residual solvent.

  • Control Group: For the control devices, skip step 3 entirely. This direct comparison is the most critical aspect for validating the effect of the EMAP layer.

  • Active Layer Deposition: Spin-coat the active layer solution onto both the control (ZnO) and test (ZnO/EMAP) substrates under identical conditions. Anneal as required by the specific active layer blend.

  • HTL and Electrode Deposition: Transfer the substrates to a thermal evaporator. Deposit the HTL (e.g., 8 nm of MoO₃) and the top metal contact (e.g., 100 nm of Ag) through a shadow mask to define the device area.

  • Characterization:

    • Measure the current density-voltage (J-V) characteristics of both control and test devices under simulated AM 1.5G illumination (100 mW/cm²).

    • Calculate the key performance metrics: Power Conversion Efficiency (PCE), Open-Circuit Voltage (V_oc), Short-Circuit Current Density (J_sc), and Fill Factor (FF).

    • Measure the External Quantum Efficiency (EQE) to analyze the spectral response and confirm the J_sc values.

Proposed Application 3: Core for Solvatochromic Dyes

Scientific Rationale

Solvatochromism, the change in a substance's color with the polarity of its solvent, is a property of molecules with a significant change in dipole moment upon electronic excitation.[11] Molecules with an intramolecular charge-transfer (ICT) character, typically composed of an electron-donating group linked to an electron-accepting group via a π-conjugated system, are excellent candidates.[12] this compound contains a donor (the amino group) and an acceptor (the pyridine ring). While its native solvatochromism may be weak, it serves as an ideal platform. Functionalizing the pyridine ring at the 4- or 5-position with a strong electron-withdrawing group (e.g., -CN, -NO₂) would create a potent D-π-A dye whose absorption and emission spectra would be highly sensitive to the solvent environment.

Protocol 3: Screening for Solvatochromic Behavior

This protocol provides a straightforward method to assess the solvatochromic properties of this compound or its derivatives.

Materials:

  • The compound to be tested (e.g., this compound)

  • A series of high-purity solvents of varying polarity (e.g., n-Hexane, Toluene, Tetrahydrofuran, Dichloromethane, Acetone, Acetonitrile, Ethanol, Methanol)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Stock Solution: Prepare a concentrated stock solution of the compound in a readily soluble solvent like dichloromethane.

  • Sample Preparation: For each solvent to be tested, add a small, precise aliquot of the stock solution to a volumetric flask and dilute to the mark to create a final concentration in the micromolar range (e.g., 10⁻⁵ to 10⁻⁶ M). Causality: The concentration must be low enough to be within the linear range of the spectrophotometer (Abs < 1) and to avoid aggregation effects.

  • UV-Vis Absorption Measurement:

    • For each solvent, use the pure solvent as a blank to record a baseline.

    • Record the absorption spectrum of the sample solution (e.g., from 250 nm to 700 nm).

    • Identify and record the wavelength of maximum absorption (λ_max).

  • Fluorescence Emission Measurement:

    • If the compound is fluorescent, excite each sample at its measured λ_max.

    • Record the emission spectrum and identify the wavelength of maximum emission.

  • Data Analysis:

    • Tabulate the λ_max (absorption and/or emission) values against a known solvent polarity parameter, such as the Reichardt's Dye E_T(30) value, for each solvent.

    • Plot λ_max vs. E_T(30). A strong correlation indicates significant solvatochromic behavior. A red shift with increasing polarity is termed positive solvatochromism, indicative of a larger dipole moment in the excited state.

References

  • PubChem. 2-(Ethylamino)pyridine Compound Summary. [Link]

  • ResearchGate. Preparation and Characterization of 2-(Methylamino) Pyridine Complex of Cu(I). [Link]

  • National Institutes of Health (NIH). Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]

  • National Institutes of Health (NIH). CO2 Capture by 2-(Methylamino)pyridine Ligated Aluminum Alkyl Complexes. [Link]

  • Chembk. The Versatile Chemistry of [2-(Methylamino)pyridin-3-yl]methanol in Organic Synthesis. [Link]

  • Google Patents.
  • National Institutes of Health (NIH). Vacancy Sealing with Pyridine Molecules Lowers Interfacial Trap Density and Accelerates Charge Extraction in Organic Photovoltaics. [Link]

  • ResearchGate. Solvatochromism in pure and binary solvent mixtures: Effects of the molecular structure of the zwitterionic probe. [Link]

  • MDPI. Development and Application of a Rapid Detection Technique for 2-Amino-1-methyl-6-phenyl-imidazo [4,5-b] Pyridine in Meat Products. [Link]

  • Journal of the American Chemical Society. Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. [Link]

  • MDPI. Solvatochromic and Computational Study of Three Benzo-[f]-Quinolinium Methylids with Photoinduced Charge Transfer. [Link]

  • Journal of Materials Chemistry C. Dual versus normal TADF of pyridines ornamented with multiple donor moieties and their performance in OLEDs. [Link]

  • National Institutes of Health (NIH). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link]

  • Allen J. Bard Group, University of Texas. Solid-State Organic Light-Emitting Diodes Based on Tris(2,2′-bipyridine)ruthenium(II) Complexes. [Link]

  • Taylor & Francis Online. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. [Link]

  • ResearchGate. Solvatochromism effects on the optical properties of 2a and 2b. [Link]

  • MDPI. Ruthenium-p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline Ligands. [Link]

  • RSC Publishing. Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. [Link]

  • MDPI. Improving the Efficiency of Organic Solar Cells upon Addition of Polyvinylpyridine. [Link]

  • Sci-Hub. Highly Efficient Red and White Organic Light-Emitting Diodes with External Quantum Efficiency beyond 20% by Employing Pyridylimidazole-Based Metallophosphors. [Link]

  • MDPI. Development of Novel Magneto-Biosensor for Sulfapyridine Detection. [Link]

  • ResearchGate. Review articles in ORGANIC LIGHT-EMITTING DIODES. [Link]

  • MDPI. Organic Light-Emitting Diodes with Ultrathin Emitting Nanolayers. [Link]

Sources

Application Notes and Protocols for the Quantification of 2-(Ethylmethylamino)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-2EMP-V1.0

Abstract

This document provides comprehensive application notes and detailed protocols for the quantitative analysis of 2-(Ethylmethylamino)pyridine, a substituted pyridine derivative. Recognizing the critical need for accurate and reliable quantification in pharmaceutical research, quality control, and developmental pipelines, we present two robust and validated analytical methodologies: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the procedural choices, ensuring methodological robustness and adherence to stringent validation standards.

Introduction and Scientific Rationale

This compound belongs to the vast class of pyridine derivatives, which are fundamental building blocks in the pharmaceutical and chemical industries.[1] The precise quantification of such compounds is paramount for ensuring product quality, determining pharmacokinetic profiles, and meeting regulatory requirements. The choice of an analytical method is contingent upon several factors, including the sample matrix, required sensitivity, and available instrumentation.[2]

This guide details two orthogonal analytical techniques to provide flexibility and comprehensive analytical coverage:

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely accessible technique suitable for the analysis of pyridine derivatives.[2][3][4] It is particularly effective for routine quality control and assays where high-throughput is a priority.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method offers high resolution and sensitivity, making it exceptionally well-suited for the analysis of semi-volatile compounds like this compound.[2][5] The mass spectrometric detector provides an additional layer of specificity, which is crucial for impurity profiling and analysis in complex matrices.

The protocols herein are developed based on established methods for analogous compounds and are framed within the validation guidelines of the International Council for Harmonisation (ICH) to ensure they are reliable, reproducible, and fit for purpose.[6][7]

Method 1: Quantification by RP-HPLC with UV Detection

The RP-HPLC method is a robust and efficient technique for the routine quantification of this compound. The methodology leverages a nonpolar stationary phase (C18) and a polar mobile phase to achieve separation based on the analyte's hydrophobicity.

Principle of the Method

In reversed-phase chromatography, the analyte partitions between the stationary phase and the mobile phase. By optimizing the mobile phase composition, this compound is retained on the column and then eluted as a sharp, symmetrical peak. Quantification is achieved by measuring the absorbance of the analyte using a UV detector at a wavelength where it exhibits maximum absorbance and comparing the peak area to a calibration curve generated from standards of known concentration.

Experimental Protocol: RP-HPLC-UV

2.2.1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance, volumetric flasks, pipettes, and autosampler vials.

  • Reference Standard: this compound (purity ≥98%).

  • Reagents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Acetate, and ultrapure water.

2.2.2. Preparation of Solutions

  • Mobile Phase: Prepare a 10 mM Ammonium Acetate buffer in water, pH adjusted to 6.5. The mobile phase will be a gradient or isocratic mixture of this buffer and Acetonitrile. A typical starting point is 70:30 (v/v) Buffer:Acetonitrile.[8] All solvents must be filtered and degassed prior to use.

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Stock Standard Solution with the mobile phase.[2]

2.2.3. Sample Preparation

  • For Drug Substance: Accurately weigh the sample and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range.

  • For Biological Matrices (e.g., Plasma): To 200 µL of plasma, add 600 µL of cold Acetonitrile (containing an internal standard, if available) to precipitate proteins.[9] Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 200 µL of mobile phase. This process removes interfering proteins and concentrates the analyte.[10]

2.2.4. Chromatographic Conditions

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 70% 10mM Ammonium Acetate (pH 6.5) : 30% Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 265 nm (Verify λmax experimentally)
Run Time 10 minutes

2.2.5. Data Analysis and Quantification

  • Inject the prepared calibration standards to establish the linear range.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Perform a linear regression analysis on the curve. The correlation coefficient (r²) should be ≥0.999.

  • Inject the prepared samples.

  • Quantify the amount of this compound in the samples using the regression equation from the calibration curve.[2]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase (Buffer & ACN) A1 System Equilibration P1->A1 P2 Prepare Stock & Calibration Standards A2 Inject Standards (Calibration Curve) P2->A2 P3 Prepare Samples (Dissolve/Extract) A3 Inject Samples P3->A3 A1->A2 A2->A3 D2 Generate Calibration Curve (Linear Regression) A2->D2 D1 Integrate Peaks A3->D1 D3 Quantify Sample Concentration D1->D3 D2->D3

Caption: A typical experimental workflow for HPLC analysis.

Method Validation Targets

The described method should be validated according to ICH Q2(R1) guidelines.[7] The following table summarizes typical acceptance criteria.

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Range 80-120% of the test concentration[7]
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interference from blank/placebo at the analyte's retention time

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides superior selectivity and sensitivity, making it the preferred method for trace-level quantification or for analysis in complex sample matrices where co-eluting impurities may be present.

Principle of the Method

The sample is first vaporized in a heated inlet and introduced into a capillary column. Separation occurs based on the analyte's boiling point and its interaction with the column's stationary phase. As the analyte elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization). The resulting charged fragments are separated by a mass analyzer based on their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical fingerprint for definitive identification. Quantification is achieved by integrating the signal of a specific, abundant ion and comparing it to a calibration curve.

Experimental Protocol: GC-MS

3.2.1. Instrumentation and Materials

  • GC-MS system with an autosampler, a split/splitless injector, and a mass selective detector.

  • Capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[11][12]

  • Data acquisition and processing software.

  • Analytical balance, volumetric flasks, pipettes, and GC vials with septa.

  • Reference Standard: this compound (purity ≥98%).

  • Reagents: GC-grade Dichloromethane (DCM), Methanol (MeOH), Pyridine (for derivatization of other compounds, if needed, but used here as an analyte).[12][13]

  • Carrier Gas: Helium (99.999% purity).

3.2.2. Preparation of Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by performing serial dilutions of the Stock Standard Solution with Dichloromethane.

3.2.3. Sample Preparation

  • Dissolve the sample directly in Dichloromethane to a concentration that falls within the established calibration range.[2]

  • If the sample is in an aqueous matrix, perform a liquid-liquid extraction (LLE). Adjust the sample pH to >8 with NaOH, then extract with an equal volume of Dichloromethane.[10] The organic layer is collected, dried with anhydrous sodium sulfate, and injected.

3.2.4. GC-MS Conditions

ParameterRecommended Condition
Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Oven Program Start at 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Scan Mode (50-350 amu) for identification; Selected Ion Monitoring (SIM) for quantification
Quantification Ion To be determined from the mass spectrum of the analyte (likely the molecular ion or a major fragment)

3.2.5. Data Analysis and Quantification

  • Inject the reference standard in scan mode to determine its retention time and identify characteristic, abundant ions for quantification.

  • Switch to SIM mode for improved sensitivity and inject the calibration standards.

  • Construct a calibration curve by plotting the peak area of the quantification ion against concentration.

  • Perform a linear regression analysis (r² should be ≥0.999).

  • Inject the prepared samples and quantify using the calibration curve.[2]

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Prepare Stock & Calibration Standards in Solvent D2 Generate Calibration Curve (SIM Mode) P1->D2 P2 Prepare Samples (Dissolve/Extract) A1 Sample Injection (Vaporization) P2->A1 A2 GC Separation (Capillary Column) A1->A2 A3 Ionization (EI) & Mass Analysis (MS) A2->A3 D1 Identify Peak (Retention Time & Mass Spectrum) A3->D1 D3 Quantify Sample Concentration D1->D3 D2->D3

Caption: A standard workflow for GC-MS analysis.

Method Validation Targets
Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 95.0% - 105.0%
Precision (% RSD) ≤ 5.0%
Limit of Quantification (LOQ) Typically in the low ng/mL to pg/mL range
Specificity Mass spectrum of the peak in the sample must match the reference standard.

Concluding Remarks

Both the RP-HPLC-UV and GC-MS methods presented offer reliable and robust pathways for the quantification of this compound.

  • RP-HPLC is recommended for routine analysis in quality control settings where the sample matrix is relatively simple and high sensitivity is not the primary requirement.[8]

  • GC-MS is the superior choice for complex matrices, trace-level quantification, or when definitive structural confirmation is necessary.[5][14]

For even lower detection limits, such as those required in pharmacokinetic studies, developing a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method would be the logical next step, offering unparalleled sensitivity and specificity.[15][16][17]

Regardless of the method chosen, a thorough validation as per ICH guidelines is mandatory to ensure the data generated is accurate, precise, and suitable for its intended purpose.[7] System suitability tests must be performed before any analytical run to confirm the system is performing correctly.

References

  • A Comparative Guide to the Cross-Validation of Analytical Methods for Acetohydrazide-Pyridine Derivatives. Benchchem.
  • A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis. Benchchem.
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate.
  • Separation of N-(2,2-Diethoxyethyl)pyridine-2-methylamine on Newcrom R1 HPLC column. SIELC Technologies.
  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. ResearchGate.
  • HPLC Methods for analysis of 2-Aminopyridine. HELIX Chromatography.
  • PV2143. OSHA.
  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
  • LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers. ResearchGate.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
  • Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. PubMed.
  • Sample Preparation In Bioanalysis: A Review. International Journal of Scientific & Technology Research.
  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI.
  • Bioanalytical Sample Preparation. LabRulez LCMS.
  • Sample preparation in a bioanalytical workflow – part 1. YouTube.
  • [HPLC analysis of 2-(P-dimethylaminostyryl) pyridine methiodide concentration in plasma]. PubMed.
  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Thermo Fisher Scientific.
  • Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. PubMed.
  • Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Reddit.
  • Pyridine and GC Capillary Column, is it safe?. ResearchGate.

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Application Note: Quantitative and Qualitative Analysis of 2-(Ethylmethylamino)pyridine using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated method for the analysis of 2-(Ethylmethylamino)pyridine using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a substituted pyridine derivative that serves as a versatile intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Accurate identification and quantification are critical for quality control, reaction monitoring, and purity assessment. The protocol detailed herein provides a comprehensive workflow, from sample preparation to data analysis, designed for researchers, scientists, and drug development professionals. The methodology leverages the high separation efficiency of gas chromatography and the definitive identification capabilities of mass spectrometry to ensure analytical trustworthiness and reproducibility.

Introduction and Scientific Context

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science.[1] The introduction of alkylamino groups, as in this compound, significantly modifies the molecule's chemical properties, such as basicity and nucleophilicity, making it a valuable building block for more complex molecular architectures.[2]

The analysis of such amines by gas chromatography can be challenging due to their polarity, which can lead to poor peak shape (tailing) and interaction with active sites in the GC system. This protocol addresses these challenges by optimizing chromatographic conditions and providing a clear methodology for reliable analysis. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the technique of choice, offering unparalleled specificity through mass fragmentation patterns and sensitivity for trace-level analysis.[3] This self-validating system ensures that the analyte is not only quantified but also structurally confirmed in a single run.

Analyte Properties and Safety Considerations

A thorough understanding of the analyte's physicochemical properties and associated hazards is paramount for successful and safe analysis.

Physicochemical Data

The core properties of this compound are summarized below. This data is essential for solvent selection, instrument setup, and interpretation of results.

PropertyValueSource
CAS Number 77200-12-5[4][]
Molecular Formula C₈H₁₂N₂[4][6]
Molecular Weight 136.20 g/mol [7]
IUPAC Name N-ethyl-N-methylpyridin-2-amine[6]
SMILES CCN(C)c1ccccn1[4]
Safety and Handling

This compound is an irritant and requires careful handling in a controlled laboratory environment.

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[8]

  • Precautionary Measures:

    • Always work in a well-ventilated area or a chemical fume hood.[8]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[8]

    • Avoid inhalation of vapors and direct contact with skin and eyes.[8]

    • Wash hands thoroughly after handling.[8]

Consult the full Safety Data Sheet (SDS) from the supplier before commencing any experimental work.

Experimental Protocol and Methodology

This section provides a step-by-step protocol for the GC-MS analysis. The causality behind key choices is explained to provide a deeper understanding of the method.

Required Materials and Equipment
  • Analyte Standard: this compound, 98% purity or higher.

  • Solvents: HPLC-grade or GC-MS grade Methanol, Dichloromethane, Hexane.

  • Reagents: Deionized water, Anhydrous Sodium Sulfate.

  • Equipment:

    • Gas Chromatograph with Mass Spectrometric Detector (GC-MS).

    • Autosampler or manual syringe.

    • Analytical balance.

    • Volumetric flasks (Class A).

    • Pipettes and tips.

    • Glass autosampler vials (1.5 mL) with caps.[9]

    • Vortex mixer.

Visual Overview of the Analytical Workflow

The following diagram illustrates the logical progression from sample receipt to final data reporting.

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Standard_Prep Standard Preparation (Stock & Dilutions) GC_Injection GC Injection & Separation Standard_Prep->GC_Injection Sample_Prep Sample Preparation (e.g., Liquid-Liquid Extraction) Sample_Prep->GC_Injection MS_Detection MS Detection & Ionization GC_Injection->MS_Detection Elution Qual_Analysis Qualitative Analysis (Retention Time & Spectrum Match) MS_Detection->Qual_Analysis Data Acquisition Quant_Analysis Quantitative Analysis (Calibration Curve) MS_Detection->Quant_Analysis Qual_Analysis->Quant_Analysis Reporting Final Report Generation Quant_Analysis->Reporting

Caption: General workflow for the GC-MS analysis of this compound.

Preparation of Standards and Samples

Rationale: Accurate standard preparation is the foundation of reliable quantification. Sample preparation aims to isolate the analyte from the matrix and present it in a solvent compatible with GC-MS analysis.[10]

3.3.1. Standard Stock and Calibration Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.

  • Working Standard (100 µg/mL): Transfer 1 mL of the stock solution into a new 10 mL volumetric flask and dilute to the mark with methanol.

  • Calibration Curve Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 2, 5, 10, 20 µg/mL) by serial dilution of the working standard with methanol. Transfer to autosampler vials.

3.3.2. Sample Preparation (General Liquid-Liquid Extraction) This protocol is a general guideline for extracting the analyte from an aqueous matrix. It may require optimization for different sample types.

  • Transfer 5 mL of the aqueous sample into a 15 mL centrifuge tube.

  • Add 5 mL of dichloromethane.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge for 5 minutes at 3000 rpm to separate the layers.

  • Carefully transfer the lower organic layer (dichloromethane) to a clean tube using a glass pipette.

  • Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water.

  • Transfer the dried extract to an autosampler vial for analysis.[10]

GC-MS Instrumentation and Conditions

Rationale: The choice of a polar-modified column (wax-based) is crucial for mitigating peak tailing associated with basic amines.[6] The temperature program is designed to ensure good separation from solvent and matrix components while eluting the analyte as a sharp peak.

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column Agilent J&W DB-WAX for Amines, 30 m x 0.25 mm, 0.25 µm or equivalent
Injector Split/Splitless
Injector Temperature 250 °C
Injection Mode Splitless (for trace analysis) or Split 20:1
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial: 80 °C, hold for 2 minRamp: 15 °C/min to 240 °CHold: 5 min at 240 °C
Transfer Line Temp. 250 °C
MS Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Acquisition Mode Full Scan
Scan Range 40 - 300 m/z

Data Analysis and Expected Results

Qualitative Identification

The identity of this compound is confirmed by a combination of its chromatographic retention time (RT) and its unique mass spectrum. Under the conditions specified, the analyte is expected to elute at approximately 7-9 minutes .

The primary confirmation is the mass spectrum. The electron ionization (EI) process will generate a molecular ion (M⁺•) and characteristic fragment ions. The fragmentation of aliphatic amines is dominated by alpha-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-(Ethylmethylamino)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Ethylmethylamino)pyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. As Senior Application Scientists, we understand that synthesizing substituted aminopyridines can present unique challenges, from competing side reactions to purification difficulties. This resource consolidates critical information, protocols, and expert advice to ensure your synthesis is efficient, reproducible, and successful.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

There are two principal and logically distinct strategies for the synthesis of this compound. The choice largely depends on the availability of starting materials, scalability, and the specific equipment at your disposal.

  • Sequential N-Alkylation of 2-Aminopyridine: This is a classic and versatile approach where 2-aminopyridine is first mono-alkylated (e.g., with a methyl group) and then subsequently alkylated with the second, different alkyl group (e.g., an ethyl group). The order of alkylation can be reversed. This method offers flexibility but requires careful control to prevent over-alkylation.[1][2]

  • Nucleophilic Aromatic Substitution (SNAr) on a 2-Halopyridine: This route involves the direct reaction of a 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) with N-ethylmethylamine. This is often a more convergent approach but may require harsher conditions or catalysis depending on the reactivity of the specific halopyridine used.[3]

Q2: Which synthetic route is generally preferred and why?

For laboratory-scale synthesis, Sequential N-Alkylation of 2-Aminopyridine is often preferred due to the lower cost and higher commercial availability of 2-aminopyridine compared to N-ethylmethylamine. However, it introduces the complexity of managing three potential products at the second alkylation step: the starting material, the desired secondary amine, and the over-alkylated quaternary pyridinium salt.

The SNAr route is more convergent and can be advantageous for larger-scale synthesis if N-ethylmethylamine is readily available, as it avoids the intermediate isolation and purification step. The primary challenge is the often-reduced nucleophilic reactivity of aminopyridines, which might necessitate optimization of reaction conditions.[4]

Table 1: Comparison of Primary Synthetic Routes
FeatureRoute A: Sequential N-AlkylationRoute B: SNAr of 2-Halopyridine
Starting Materials 2-Aminopyridine, Alkyl Halides2-Halopyridine, N-Ethylmethylamine
Key Advantage Readily available, inexpensive starting material (2-aminopyridine).More convergent (fewer steps).
Primary Challenge Preventing over-alkylation to the quaternary salt; requires careful stoichiometric control.[5]Can require harsher conditions (higher temperatures); potential for side reactions like hydroxylation if moisture is present.[6]
Typical Base NaH, KHMDS, NaOtBuK₂CO₃, Cs₂CO₃, NaOtBu
Ideal Scale Laboratory / DiscoveryProcess / Scale-up
Q3: What are the most critical safety considerations for this synthesis?
  • Alkylating Agents: Alkyl halides (e.g., iodomethane, bromoethane) are toxic, volatile, and potential carcinogens. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Strong Bases: Sodium hydride (NaH) is highly flammable and reacts violently with water. It should be handled under an inert atmosphere (Nitrogen or Argon). Potassium and sodium alkoxides are highly corrosive.

  • Solvents: Anhydrous solvents like THF and DMF are required, especially when using water-sensitive reagents like NaH. Ensure solvents are properly dried before use.[7]

  • Exothermic Reactions: The addition of alkylating agents or quenching of the reaction can be exothermic. Use an ice bath for cooling and add reagents slowly to maintain temperature control.

Troubleshooting Guide: Sequential N-Alkylation of 2-Aminopyridine

This is the most common route and presents a specific set of challenges. The general workflow involves two key steps: formation of the N-anion of the aminopyridine followed by alkylation.

Diagram 1: General Workflow for Sequential N-Alkylation

G cluster_0 Step 1: Mono-methylation cluster_1 Step 2: Ethylation A 2-Aminopyridine in Anhydrous Solvent (THF, DMF) B Add Strong Base (e.g., NaH) Cool to 0 °C A->B C Stir under N₂ until H₂ evolution ceases B->C D Slowly add 1.0 eq. CH₃I Maintain 0 °C C->D E Warm to RT, Monitor by TLC/LC-MS D->E F Workup & Purification E->F G Isolate 2-(Methylamino)pyridine F->G H 2-(Methylamino)pyridine in Anhydrous Solvent G->H Proceed to next step I Add Strong Base (e.g., NaH) Cool to 0 °C H->I J Stir under N₂ atmosphere I->J K Slowly add 1.0-1.1 eq. C₂H₅Br Maintain 0 °C J->K L Warm to RT, Monitor by TLC/LC-MS K->L M Workup & Purification L->M N Isolate this compound M->N

Caption: Workflow for sequential N-alkylation of 2-aminopyridine.
Problem 1: Low or No Conversion of Starting Material

Question: I've mixed my 2-aminopyridine (or 2-methylaminopyridine), base, and alkyl halide, but TLC/LC-MS analysis shows only starting material, even after several hours. What's wrong?

Answer: This issue almost always points to a problem with the deprotonation step, which is critical for activating the amino group for alkylation.

  • Causality—Insufficiently Strong Base: The pKa of the N-H bond of 2-aminopyridine is relatively high for an amine due to the aromatic system. Weaker bases like K₂CO₃ or Et₃N are often ineffective for complete deprotonation. You must use a strong, non-nucleophilic base to generate the anion quantitatively.

    • Solution: Use a strong base like sodium hydride (NaH, 60% dispersion in mineral oil) or potassium bis(trimethylsilyl)amide (KHMDS). NaH is often preferred as the only byproduct is H₂ gas.[2]

  • Causality—Presence of Moisture: Water will readily quench strong bases like NaH and the formed pyridyl anion.

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Commercial anhydrous solvents are good, but for maximum reactivity, consider distilling from a suitable drying agent (e.g., THF from sodium/benzophenone).[7]

  • Causality—Poor Reagent Quality: Old NaH may have a layer of inactive NaOH/Na₂CO₃ on its surface.

    • Solution: Use a fresh bottle of NaH. If in doubt, you can wash the NaH dispersion with anhydrous hexane under an inert atmosphere to remove the mineral oil and expose a fresh surface, though this must be done with extreme caution.

Problem 2: Formation of a Major Byproduct—The Quaternary Salt

Question: My reaction works, but I'm getting a significant amount of a highly polar, water-soluble byproduct that I believe is the N,N-diethyl-N-methyl-2-pyridinium salt. How can I prevent this over-alkylation?

Answer: This is a classic challenge in amine alkylation. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second alkylation event.[5]

  • Causality—Stoichiometry and Rate of Addition: Adding the entire equivalent of the alkylating agent at once creates a high local concentration, favoring the rapid second alkylation of the newly formed, highly reactive product.

    • Solution 1 (Slow Addition): The most effective solution is to add the alkylating agent (e.g., bromoethane) very slowly via a syringe pump to the cooled reaction mixture (0 °C). This keeps the concentration of the electrophile low, allowing it to react with the more abundant starting amine anion before it reacts with the product anion.

    • Solution 2 (Stoichiometry Control): Use a slight excess of the starting amine relative to the alkylating agent (e.g., 1.1 equivalents of amine to 1.0 equivalent of alkyl halide). This ensures the alkylating agent is the limiting reagent and is consumed before significant over-alkylation can occur.

  • Causality—Temperature: Higher temperatures increase the rate of both desired and undesired reactions. The over-alkylation reaction often has a higher activation energy.

    • Solution: Maintain a low temperature (0 °C) during the addition and allow the reaction to warm slowly to room temperature. Avoid heating unless no conversion is observed at ambient temperature.

Diagram 2: Troubleshooting Low Yield

G start Low Yield of This compound q1 Does TLC/LC-MS show unreacted starting material? start->q1 q2 Is a highly polar byproduct observed? q1->q2 No cause1 Cause: Incomplete Deprotonation • Base too weak • Moisture present • Poor reagent quality q1->cause1 Yes cause2 Cause: Over-alkylation • High local concentration of alkyl halide • Reaction temperature too high q2->cause2 Yes cause3 Cause: Other Side Reactions • Ring N-alkylation • Degradation q2->cause3 No sol1 Solution: • Use stronger base (NaH, KHMDS) • Ensure anhydrous conditions • Use fresh reagents cause1->sol1 sol2 Solution: • Add alkyl halide slowly (syringe pump) • Use slight excess of amine • Maintain low temperature (0 °C) cause2->sol2 sol3 Solution: • Use exocyclic N-directing base (NaH) • Check stability of reagents cause3->sol3

Caption: Decision tree for troubleshooting low product yield.

Experimental Protocol: Synthesis of this compound via Sequential Alkylation

This protocol is a representative example. Researchers should optimize based on their specific laboratory conditions and analytical data.

Step 1: Synthesis of 2-(Methylamino)pyridine

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-aminopyridine (5.0 g, 53.1 mmol).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, 100 mL) via cannula. Stir to dissolve.

  • Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 2.34 g, 58.4 mmol, 1.1 eq) portion-wise over 15 minutes.

    • Observation: Hydrogen gas evolution (bubbling) will be observed.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until gas evolution has ceased completely. The mixture will appear as a thick slurry.

  • Alkylation: Cool the mixture back down to 0 °C. Add iodomethane (3.63 mL, 58.4 mmol, 1.1 eq) dropwise via syringe over 20 minutes.

  • Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM) or LC-MS until consumption of the starting material is observed.

  • Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (gradient elution, e.g., 0% to 10% methanol in dichloromethane) to afford 2-(methylamino)pyridine as a pale yellow oil. A typical yield is 70-85%.

Step 2: Synthesis of this compound

  • Setup & Deprotonation: Following the same procedure as Step 1, dissolve 2-(methylamino)pyridine (4.0 g, 37.0 mmol) in anhydrous THF (80 mL), cool to 0 °C, and add NaH (1.63 g, 40.7 mmol, 1.1 eq).

  • Alkylation: After anion formation is complete, cool the mixture to 0 °C and add bromoethane (3.03 mL, 40.7 mmol, 1.1 eq) dropwise.

  • Reaction & Workup: Monitor the reaction and perform the workup and extraction as described in Step 1.

  • Purification: The crude product can be purified by flash chromatography or, if the purity is high, by vacuum distillation.[8][9] This yields this compound. A typical yield is 65-80%.

References

  • BenchChem. (n.d.). 2-(Methylamino)pyridine | High-Purity Research Chemical.
  • Hosseini-Monfared, H. (n.d.). Preparation and Characterization of 2-(Methylamino) Pyridine Complex of Cu(I). SciSpace.
  • BenchChem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Versatility of 2-(Methylamino)pyridine: From Synthesis to Reaction.
  • BenchChem. (n.d.). Strategies to avoid side reactions in aminopyridine synthesis.
  • Hosseini-Monfared, H. (1995). Preparation and Characterization of 2-(Methylamino) Pyridine Complex of Cu(I). Iranian Journal of Chemistry and Chemical Engineering, 14(1), 6-10.
  • CN102276526B. (2013). Synthesis method of 2-amino pyridine compounds.
  • ResearchGate. (n.d.). N-alkylation of 2-pyridyl amine with arylmethyl alcohols.
  • O'Brien, C. J., et al. (2015).
  • Bakalova, A., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2816–2823.
  • ResearchGate. (n.d.).
  • Lemieux, S. K., et al. (2018). Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer. Journal of Medicinal Chemistry, 61(22), 10096–10114.
  • KR101652750B1. (2016). Purification method of pyridine and pyridine derivatives.
  • Roychowdhury, P., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv.
  • Urošević, J., et al. (2022). Optimization of the reaction conditions for the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone. Journal of the Serbian Chemical Society, 87(10), 1117–1123.
  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes.
  • Liu, W.-B., et al. (2018). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society, 140(4), 1504–1510.
  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Journal of the American Chemical Society, 128(45), 14254–14255.
  • US2708653A. (1955). Purification of pyridine bases by distillation.
  • CN101981007A. (2011). Method for purification of pyridine, and method for production of chlorinated pyridine.

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Side-product formation in the synthesis of 2-(Ethylmethylamino)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(Ethylmethylamino)pyridine

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, process chemists, and drug development professionals who may encounter challenges related to impurity and side-product formation during their synthetic work. This guide provides in-depth, experience-driven answers to common issues, structured in a practical question-and-answer format to help you troubleshoot and optimize your reactions effectively.

Section 1: Synthesis via N-Alkylation of 2-(Methylamino)pyridine

This is one of the most direct and common routes to the target molecule. It typically involves the reaction of 2-(Methylamino)pyridine with an ethylating agent in the presence of a base. While straightforward in principle, this pathway is prone to several side reactions that can complicate purification and reduce yields.

Frequently Asked Questions (FAQs): N-Alkylation Route

Q1: What are the most common side-products when ethylating 2-(Methylamino)pyridine?

A1: The primary side-products arise from lack of selectivity in the alkylation process. The three most common impurities are:

  • Unreacted Starting Material: Incomplete conversion leaving residual 2-(Methylamino)pyridine.

  • Over-alkylation Product (Quaternary Salt): The desired product, being a tertiary amine, can be further ethylated to form the 2-(Diethylmethylammonio)pyridine salt. This is especially prevalent with highly reactive ethylating agents or harsh conditions.

  • Ring C-Alkylation Products: While the amino nitrogen is the most nucleophilic site, under certain conditions, alkylation can occur on the electron-rich pyridine ring, typically at the C3 or C5 positions. This is often promoted by strong bases that can deprotonate the ring.[1]

The following diagram illustrates the formation of these key species.

G cluster_side Side Reactions SM 2-(Methylamino)pyridine DP This compound (Desired Product) SM->DP N-Alkylation (Desired) CP C-Alkylated Product (e.g., 3-Ethyl-2-(methylamino)pyridine) SM->CP C-Alkylation QP Quaternary Salt (Over-alkylation) DP->QP Further N-Alkylation EA Ethylating Agent (e.g., Et-I, Et2SO4) Base Base (e.g., K2CO3, NaH) EA2 Excess Ethylating Agent StrongBase Strong Base (e.g., n-BuLi)

Caption: Reaction pathways in the N-ethylation of 2-(methylamino)pyridine.

Q2: My reaction is producing a significant amount of the quaternary ammonium salt. How can I prevent this?

A2: Over-alkylation is a classic problem when the product is more nucleophilic than, or as nucleophilic as, the starting material. To minimize the formation of the quaternary salt, consider the following strategies:

  • Control Stoichiometry: Use the ethylating agent as the limiting reagent. A slight excess of the starting amine (e.g., 1.0 to 1.1 equivalents of 2-(methylamino)pyridine to 1.0 equivalent of the ethylating agent) can help ensure the agent is consumed before it can react with the product.

  • Slow Addition: Add the ethylating agent slowly to the reaction mixture. This maintains a low instantaneous concentration of the alkylating agent, favoring reaction with the more abundant starting material over the product.

  • Lower Reaction Temperature: Higher temperatures increase reaction rates indiscriminately. Running the reaction at a lower temperature can enhance selectivity and reduce the rate of the second alkylation step.

  • Choice of Ethylating Agent: Use a less reactive ethylating agent. For example, ethyl bromide might be less prone to over-alkylation than the more reactive ethyl iodide or diethyl sulfate.

Q3: I am observing a side-product with a mass corresponding to C-alkylation. Why is this happening and how can I stop it?

A3: C-alkylation of the pyridine ring is typically less common than N-alkylation but can be promoted by certain conditions. The acidity of ring protons can be increased by substituents, and strong bases can facilitate their removal, creating a nucleophilic carbon center.[1]

  • Mechanism: Very strong bases (e.g., n-BuLi, LDA) can deprotonate the pyridine ring, a process known as lateral lithiation if it occurs at a methyl group, or direct deprotonation of the ring itself.[1] The resulting anion is a potent carbon nucleophile that can react with the ethylating agent.

  • Prevention: The most effective way to prevent C-alkylation is to use a milder base. For N-alkylation of an amine, an inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like triethylamine (TEA) is usually sufficient to act as a proton scavenger and is not strong enough to deprotonate the pyridine ring.

Troubleshooting Guide: N-Alkylation
Issue Observed Probable Cause(s) Recommended Solutions & Rationale
Low Conversion 1. Insufficiently strong base. 2. Low reaction temperature or short reaction time. 3. Poor quality of reagents.1. Switch to a stronger base (e.g., from K₂CO₃ to NaH), ensuring it's not strong enough to cause C-alkylation. The base must be strong enough to deprotonate the secondary amine. 2. Incrementally increase temperature and monitor by TLC/LCMS. Extend reaction time. 3. Use freshly opened or purified reagents.
High level of Quaternary Salt 1. Excess ethylating agent. 2. High reaction temperature. 3. High concentration of reagents.1. Use 1.0-1.05 equivalents of ethylating agent. 2. Reduce temperature to improve selectivity. 3. Run the reaction at a higher dilution and add the ethylating agent slowly.
C-Alkylation Detected 1. Use of an excessively strong base (e.g., organolithiums, LDA).1. Use a non-nucleophilic inorganic base like K₂CO₃, Cs₂CO₃, or an organic base like TEA. These are sufficient to deprotonate the amine but not the aromatic ring.
Difficult Purification 1. Similar polarity of product and starting material. 2. Presence of water-soluble quaternary salt.1. Optimize reaction for high conversion to minimize starting material. Use careful column chromatography with a shallow gradient. 2. Perform an aqueous wash to remove the highly polar quaternary salt before proceeding with organic extraction and chromatography.

Section 2: Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[2] In this context, it would involve coupling a 2-halopyridine (e.g., 2-bromopyridine) with ethylmethylamine. While highly versatile, this method has its own set of potential side-products related to the catalyst, ligands, and reaction conditions.

Frequently Asked Questions (FAQs): Buchwald-Hartwig Route

Q1: What are the main impurities in a Buchwald-Hartwig synthesis of this compound?

A1: Side-products in this reaction often stem from competing pathways within the catalytic cycle or degradation of reagents.

  • Hydrodehalogenation: The 2-halopyridine starting material is reduced to pyridine. This is a common side reaction where a hydride source intercepts an intermediate in the catalytic cycle.[2]

  • Homocoupling/Dimerization: Reaction of the aryl halide with itself can lead to the formation of 2,2'-bipyridine. This is more common with highly reactive catalyst systems.

  • Ligand-Related Impurities: Phosphine ligands are prone to oxidation (forming phosphine oxides) or other degradation pathways, which can generate impurities and deactivate the catalyst.

  • Amine Decomposition: Under harsh basic conditions and high temperatures, the ethylmethylamine could potentially undergo side reactions, although this is less common.

The diagram below outlines the main catalytic cycle and the entry point for the hydrodehalogenation side reaction.

G cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_side Side Reaction A Pd(0)L_n B Oxidative Addition Complex A->B Ar-X C Amine Coordination B->C R2NH, Base HDH Hydrodehalogenation Product (Ar-H) B->HDH Reduction D Reductive Elimination C->D -HX D->A Product (Ar-NR2) H_Source Hydride Source (e.g., from solvent, base)

Caption: Buchwald-Hartwig cycle and hydrodehalogenation side pathway.

Q2: My reaction shows significant conversion of my 2-bromopyridine starting material to pyridine. What is causing this hydrodehalogenation?

A2: Hydrodehalogenation is often caused by a competing reduction pathway. The source of the hydride can be the solvent (e.g., THF, alcohols), the amine, or the base, particularly at elevated temperatures.

  • β-Hydride Elimination: An unproductive side reaction can occur where an amide intermediate undergoes β-hydride elimination to yield the hydrodehalogenated arene and an imine.[2]

  • Solvent and Base Choice: Certain solvents and bases are more prone to acting as hydride donors. For instance, using sodium tert-butoxide can sometimes lead to higher levels of reduction compared to weaker bases like K₂CO₃ or Cs₂CO₃, although the latter may result in slower reaction rates.[3][4]

  • Water Content: Trace amounts of water can react with the palladium catalyst or base, potentially generating species that facilitate the reduction pathway.

To minimize this, ensure anhydrous conditions, screen different base/solvent combinations, and consider using ligands that favor reductive elimination over competing pathways.[4]

Protocol: General Procedure for Buchwald-Hartwig Amination

Warning: This reaction should be performed by trained personnel in a fume hood under an inert atmosphere. Palladium catalysts and phosphine ligands can be air-sensitive and toxic.

  • Reactor Setup: To a dry Schlenk flask or oven-dried reaction vial, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv).

  • Inert Atmosphere: Seal the flask, and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the 2-halopyridine (1.0 equiv) and the anhydrous solvent (e.g., toluene or dioxane).

  • Amine Addition: Add ethylmethylamine (1.2-1.5 equiv) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LCMS, usually 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and inorganic salts. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Section 3: Purification and Analysis

Q1: How can I effectively purify this compound from the common side-products?

A1: Purification strategy depends on the specific impurities present.

  • Aqueous Wash: An initial wash with water or dilute brine is highly effective for removing water-soluble impurities like quaternary ammonium salts and inorganic salts from the base.

  • Acid/Base Extraction: If unreacted 2-(methylamino)pyridine is a major impurity, an acid wash (e.g., dilute HCl) can protonate both amines, transferring them to the aqueous layer. Subsequent basification and re-extraction can be used, but separation may be difficult. This is generally less effective than chromatography for separating structurally similar amines.

  • Column Chromatography: This is the most reliable method. Since the desired product is more substituted, it is typically less polar than the 2-(methylamino)pyridine starting material. A standard silica gel column with a gradient elution (e.g., starting with hexane and gradually increasing the percentage of ethyl acetate) should provide good separation. The highly polar quaternary salt will remain at the baseline.

  • Distillation: If the synthesis is performed on a large scale and the impurities are non-volatile, distillation under reduced pressure can be an effective purification method.[5][6]

Q2: What analytical methods are best for identifying and quantifying these impurities?

A2: A combination of techniques is recommended for robust analysis.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for identifying side-products by their mass-to-charge ratio and quantifying their relative abundance by peak area.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It can provide excellent separation and identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and can be used to identify and quantify major impurities if their signals are resolved from the product's signals.

References

  • The Chichibabin amination reaction. Scientific Update. [Link]

  • Chichibabin Reaction. Slideshare. [Link]

  • Chichibabin reaction. Grokipedia. [Link]

  • Chichibabin reaction. Wikipedia. [Link]

  • Chichibabin amination: Easy mechanism. Chemistry Notes. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • The Chemical Versatility of 2-(Methylamino)pyridine: From Synthesis to Reaction. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Preparation and Characterization of 2-(Methylamino) Pyridine Complex of Cu(I). ResearchGate. [Link]

  • Synthesis method of 2-amino pyridine compounds.
  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules. [Link]

  • Preparation and Characterization of 2-(Methylamino) Pyridine Complex of Cu(I). SciSpace. [Link]

  • Purification method of pyridine and pyridine derivatives.
  • Tandem Dearomatization/Enantioselective Allylic Alkylation of Pyridines. ACS Publications. [Link]

  • Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides. Tetrahedron Letters. [Link]

  • Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions. Chemical Communications. [Link]

  • The Contrasting Alkylations of 4-(Dimethylaminomethyl)pyridine and 4-(Dimethylamino)pyridine: An Organic Chemistry Experiment. ValpoScholar. [Link]

  • Purification of pyridine bases by distillation.
  • Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. European Journal of Medicinal Chemistry. [Link]

  • Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. Organic Process Research & Development. [Link]

  • ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. European Medicines Agency. [Link]

  • Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Journal of Medicinal Chemistry. [Link]

  • Fluorine-Free, Low-Dielectric Photosensitive Polyimides Based on Methyl Methacrylate-Functionalized Bulky Diamines for High-Fidelity UV Patterning. ACS Applied Polymer Materials. [Link]

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Technical Support Center: Overcoming Steric Hindrance in Reactions with 2-(Ethylmethylamino)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Ethylmethylamino)pyridine. This guide is designed to provide practical, in-depth solutions to common challenges arising from the steric hindrance presented by the ethylmethylamino substituent on the pyridine ring. By understanding the underlying principles and applying the strategies outlined below, you can enhance your reaction outcomes and streamline your synthetic workflows.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, offering explanations and actionable protocols to overcome them.

Issue 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions

Question: I am attempting an SNAr reaction on a 2-halopyridine derivative with this compound as the nucleophile, but I'm observing very low conversion. What's going wrong?

Answer:

The lone pair on the nitrogen of the ethylmethylamino group is sterically shielded by the adjacent ethyl and methyl groups, as well as the pyridine ring itself. This significantly reduces its nucleophilicity, hindering its ability to attack an electrophilic aromatic ring.

Core Problem: Steric hindrance around the nucleophilic nitrogen.[1][2]

Solutions:

  • Activate the Electrophile: The reactivity of the electrophile can be enhanced to overcome the weak nucleophilicity of this compound.

    • Protocol: Introduce strong electron-withdrawing groups (e.g., -NO2, -CF3) on the aromatic ring of the electrophile, ortho or para to the leaving group. This increases the electrophilicity of the carbon center being attacked.

    • Rationale: Electron-withdrawing groups stabilize the negatively charged Meisenheimer complex intermediate, lowering the activation energy of the reaction.

  • Employ Catalyst Systems:

    • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is highly effective for forming C-N bonds, even with sterically hindered amines.[3]

      • Protocol:

        • To a dry Schlenk flask under an inert atmosphere (N2 or Ar), add the aryl halide (1.0 equiv), this compound (1.2 equiv), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%), and a base (e.g., Cs2CO3, NaOt-Bu, 2.0 equiv).

        • Add a dry, degassed solvent (e.g., toluene, dioxane).

        • Heat the reaction mixture at 80-120 °C and monitor by TLC or LC-MS until completion.

        • Perform an aqueous work-up and purify by column chromatography.

    • Copper-Catalyzed Ullmann Condensation: This is a classical method that can be effective for hindered amines.

      • Protocol:

        • Combine the aryl halide (1.0 equiv), this compound (1.5 equiv), a copper catalyst (e.g., CuI, 10-20 mol%), a ligand (e.g., L-proline, 1,10-phenanthroline, 20-40 mol%), and a base (e.g., K2CO3, 3.0 equiv) in a sealed tube.

        • Add a high-boiling polar solvent (e.g., DMF, DMSO).

        • Heat the reaction to 120-160 °C.

        • After completion, cool the reaction, perform a work-up, and purify.

Data Summary: Catalyst and Ligand Selection for SNAr

Catalyst SystemLigand ExampleBaseTemperature (°C)Notes
PalladiumXantphosCs2CO380-110Good for a broad range of aryl halides.
PalladiumBINAPNaOt-Bu90-120Effective for electron-neutral or -rich aryl halides.
CopperL-prolineK2CO3120-150"Green" and cost-effective option.
Copper1,10-PhenanthrolineK2CO3130-160Suitable for more challenging substrates.
Issue 2: Poor Regioselectivity in C-H Functionalization of the Pyridine Ring

Question: I'm trying to perform a C-H activation/functionalization on this compound, but I'm getting a mixture of isomers or reaction at an undesired position. How can I control the regioselectivity?

Answer:

The ethylmethylamino group is an ortho, para-director. However, the C3 (ortho) position is sterically crowded. The C6 position is also influenced by the proximity of the nitrogen atom. The C4 and C5 positions present different electronic and steric environments. The choice of catalyst and directing group strategy is crucial for achieving high regioselectivity.

Core Problem: Competing reactive sites (C3, C4, C5, C6) and steric hindrance from the N-substituents.

Solutions:

  • Directed Metalation-Deprotonation: This strategy utilizes a directing group to deliver a metalating agent to a specific position.

    • Lithiation at C3: The amino group can direct lithiation to the C3 position. However, the steric bulk of the ethyl and methyl groups can hinder this.

      • Protocol:

        • Dissolve this compound in a dry ether solvent (e.g., THF, Et2O) under an inert atmosphere.

        • Cool the solution to -78 °C.

        • Slowly add a strong lithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi).[4] Using a sterically hindered base like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP) may improve selectivity.[5]

        • Stir for 1-2 hours at low temperature.

        • Quench with a suitable electrophile (e.g., TMSCl, I2, an aldehyde).

        • Warm to room temperature and perform an aqueous work-up.

    • Rationale: The lithium base coordinates to the amino nitrogen, directing deprotonation to the adjacent C3 position.[6]

  • Transition Metal-Catalyzed C-H Activation: Modern transition metal catalysis offers powerful tools for regioselective C-H functionalization.

    • Palladium Catalysis for C4-Functionalization: With appropriate ligands, palladium can catalyze reactions at the less sterically hindered C4 position.[7]

    • Rhodium and Iridium Catalysis: These metals are known to catalyze C-H borylation and other transformations, often with high regioselectivity dictated by the steric and electronic environment of the substrate.[8][9]

Workflow for Optimizing C-H Functionalization

G start Goal: C-H Functionalization c3 Target C3 Position? start->c3 c4_c5 Target C4/C5 Position? start->c4_c5 c3->c4_c5 No lithiation Directed Lithiation (e.g., n-BuLi, LDA) c3->lithiation Yes pd_catalysis Pd-Catalyzed C-H Activation c4_c5->pd_catalysis Arylation/Alkenylation rh_ir_catalysis Rh/Ir-Catalyzed C-H Activation c4_c5->rh_ir_catalysis Borylation/Other electrophile Quench with Electrophile lithiation->electrophile pd_catalysis->electrophile rh_ir_catalysis->electrophile

Caption: Decision workflow for C-H functionalization.

II. Frequently Asked Questions (FAQs)

Q1: Can this compound act as a ligand in coordination chemistry?

A: Yes, it can act as a ligand, but its coordination ability is significantly impacted by steric hindrance.[10] The ethyl and methyl groups can clash with other ligands or the metal center, potentially leading to weaker binding or favoring lower coordination numbers. For applications requiring strong chelation, consider alternative ligands. However, this steric bulk can also be advantageous in creating specific catalytic pockets.

Q2: How does the basicity of this compound compare to other pyridines?

A: The ethylmethylamino group is electron-donating, which increases the electron density on the pyridine ring and at the ring nitrogen, making it a stronger base than pyridine itself. However, the steric bulk around the ring nitrogen can hinder its ability to accept a proton from a bulky acid, a phenomenon known as "proton sponge" behavior in highly hindered bases.

Q3: Are there any "green" or milder alternatives for promoting reactions with this compound?

A: Microwave-assisted synthesis can be a valuable tool.[11] The focused heating can often accelerate reactions and overcome activation barriers associated with steric hindrance, sometimes allowing for lower temperatures or shorter reaction times. For SNAr reactions, exploring solvent-free conditions or using more environmentally benign solvents like 2-MeTHF can also be beneficial.

Q4: I'm considering a reaction at the methyl or ethyl group of the substituent. Is this feasible?

A: While less common, functionalization of the alkyl groups is possible. Radical reactions (e.g., bromination with NBS) could potentially occur at the benzylic-like position of the ethyl group. Alternatively, deprotonation of the methyl or methylene protons with a very strong base (e.g., an organolithium in the presence of a chelating agent like TMEDA) followed by reaction with an electrophile might be possible, though likely challenging due to the acidity of the ring protons.

III. References

  • Beilstein Journals. (n.d.). Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Nickel-catalysed para-CH activation of pyridine with switchable regioselective hydroheteroarylation of allylarenes. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Versatility of 2-(Methylamino)pyridine: From Synthesis to Reaction. Retrieved from [Link]

  • (2025-04-08). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines.

  • ACS Catalysis. (2022-07-11). C(sp2)–H Activation with Bis(silylene)pyridine Cobalt(III) Complexes: Catalytic Hydrogen Isotope Exchange of Sterically Hindered C–H Bonds. Retrieved from [Link]

  • PMC. (2023-08-22). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Retrieved from [Link]

  • (n.d.). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity.

  • ResearchGate. (2025-12-02). Reactivity and Steric Parameters from 2D to 3D Bulky Pyridines : Increasing Steric Demand at Nitrogen with Chiral Azatriptycenes. Retrieved from [Link]

  • PMC - NIH. (n.d.). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 2-amino-6-methylpyridine and steric hindrance. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • YouTube. (2020-04-16). EAS Reactions with Pyridine. Retrieved from [Link]

  • (2025-08-05). A Novel Synthesis of a Highly Sterically Hindered C2Symmetric Chiral Pyridine Derivative.

  • PubMed. (2021-05-10). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. Retrieved from [Link]

  • (2015-02-06). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES.

  • PMC - NIH. (n.d.). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (2025-08-07). A Facile Route to Sterically Hindered and Non-Hindered 4′Aryl2,2′:6′,2′′-Terpyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective metalation of pyridines: C2−H lithiation with LTMP (a).... Retrieved from [Link]

  • ResearchGate. (2025-08-06). Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. Retrieved from [Link]

  • MDPI. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. Retrieved from [Link]

  • Journal of the American Chemical Society. (2010-02-01). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines. Retrieved from [Link]

  • (n.d.). Lithiation of 2-Alkyl-3-amino- and 2-Alkyl-3-(methylamino)-4(3H)-quinazolinones 1.

  • Journal of the American Chemical Society. (2026-01-13). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Retrieved from [Link]

  • YouTube. (2013-11-25). Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. Retrieved from [Link]

  • PMC - NIH. (2015-08-31). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]

  • PMC - NIH. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. Retrieved from [Link]

  • SciSpace. (n.d.). Preparation and Characterization of 2-(Methylamino) Pyridine Complex of Cu(I). Retrieved from [Link]

  • PMC - NIH. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Retrieved from [Link]

  • The Journal of Organic Chemistry - ACS Publications. (n.d.). Functionalized 2,2'-Bipyridines and 2,2':6',2''-Terpyridines via Stille-Type Cross-Coupling Procedures. Retrieved from [Link]

  • The Journal of Organic Chemistry - ACS Publications. (n.d.). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. Retrieved from [Link]

  • ResearchGate. (n.d.). Cu-catalyzed cross-coupling of methyl ketones and pyridin-2-amines for the synthesis of N-(2-pyridyl)-α-ketoamides. Retrieved from [Link]

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Technical Support Center: Enhancing Regioselectivity with 2-(Ethylmethylamino)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-(Ethylmethylamino)pyridine. This resource is designed for researchers, chemists, and drug development professionals who are leveraging this powerful directing group to achieve high regioselectivity in their synthetic routes. This guide provides in-depth answers to common questions, solutions to potential experimental challenges, and validated protocols to ensure the success of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in organic synthesis?

This compound is a substituted pyridine derivative that functions as a highly effective directing group in organic synthesis. Its principal application is in Directed ortho-Metalation (DoM) , a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings.[1][2] The structure, featuring both a pyridine nitrogen and a tertiary amino group, is key to its function.

Q2: How does this compound control regioselectivity?

The directing ability of this compound stems from its capacity to act as a bidentate ligand, chelating to a metal center. In a typical DoM reaction using an organolithium reagent (e.g., n-BuLi, s-BuLi), the Lewis basic amino and pyridine nitrogens coordinate to the Lewis acidic lithium cation.[1] This coordination pre-assembles the organolithium base in close proximity to the C-3 position (the ortho-position) of the pyridine ring. This phenomenon, known as the Complex-Induced Proximity Effect (CIPE), dramatically lowers the activation energy for deprotonation at this specific site, leading to the selective formation of a 3-lithiated pyridine intermediate.[1]

G sub Substrate with 2-(EtMeN)Py Group reagent + n-BuLi / TMEDA (Organolithium Reagent) sub->reagent 1. Mix coord Coordination Complex (CIPE) reagent->coord 2. Chelation deprot Ortho-Deprotonation coord->deprot 3. Proximity-driven inter Lithiated Intermediate deprot->inter 4. Formation quench + Electrophile (E+) inter->quench 5. Reaction prod Regioselective Product quench->prod 6. Functionalization

Caption: Mechanism of this compound Directed Metalation.

Q3: What are the advantages of using this compound over other directing groups?

While many directing metalation groups (DMGs) exist, this compound offers a unique combination of features:

  • Strong Directing Ability: It is a powerful directing group, reliably directing metalation to the C-3 position.

  • Avoidance of Nucleophilic Addition: Unlike simpler pyridines which can undergo nucleophilic attack by organolithiums, the directing group facilitates deprotonation as the primary pathway.[3][4] However, using hindered bases like Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) can further suppress this side reaction.[3][5]

  • Stability: The resulting lithiated intermediate is generally stable at low temperatures, allowing for subsequent reactions with a wide range of electrophiles.

Q4: Can the directing group be removed after the reaction?

Yes, the removal of N-pyridinyl directing groups is a well-established field. Strategies such as 'quaternization-hydride reduction' or 'hydrogenation-hydride reduction' can be employed under mild conditions to efficiently cleave the directing group, yielding the functionalized product.[6]

Troubleshooting Guide

This section addresses specific issues that may arise during experiments using this compound as a directing group.

Issue 1: Low or No Yield of the Desired Product
Q: I'm not getting any product, or the yield is very low. What are the likely causes?

A: This is a common issue often related to reaction conditions or reagent integrity. Let's break down the possibilities.

Possible Cause Troubleshooting Steps & Explanation
1. Inactive Organolithium Reagent Verify Reagent Activity: Organolithium reagents (n-BuLi, s-BuLi) are highly sensitive to air and moisture. Use a freshly titrated or newly purchased bottle. Rationale: Exposure to trace amounts of water or oxygen rapidly degrades the reagent, reducing its effective concentration and preventing deprotonation.
2. Incomplete Deprotonation Optimize Base & Additives: The choice of base is critical. For many substrates, s-BuLi is more effective than n-BuLi. Consider adding tetramethylethylenediamine (TMEDA), a bidentate amine ligand that breaks up alkyllithium aggregates, increasing the basicity and reactivity of the solution.[1] Stoichiometry: Ensure at least one full equivalent of the organolithium base is used. An excess (e.g., 1.1-1.2 equivalents) is often beneficial.
3. Unstable Lithiated Intermediate Maintain Low Temperature: The lithiated intermediate is thermally labile. The reaction must be maintained at a low temperature, typically -78 °C (a dry ice/acetone bath), from the addition of the base until the electrophile is quenched. Strictly Anhydrous/Anaerobic Conditions: Use oven-dried or flame-dried glassware and perform the reaction under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques.[7] Rationale: Moisture will protonate and quench the lithiated intermediate, while oxygen can lead to oxidative side products.
4. Ineffective Electrophile Quench Check Electrophile Reactivity: Ensure the electrophile is sufficiently reactive to quench the lithiated intermediate. Highly stable or sterically hindered electrophiles may react slowly or not at all. Reverse Addition: For highly reactive electrophiles, consider adding the lithiated intermediate solution to the electrophile (reverse addition) to maintain a low concentration of the intermediate and minimize side reactions.
Issue 2: Poor or Incorrect Regioselectivity
Q: My reaction is working, but I'm getting a mixture of isomers or functionalization at the wrong position. Why is the regioselectivity low?

A: While this compound is a strong directing group, other factors can influence the final regiochemical outcome.

G start Poor Regioselectivity Observed q1 Is nucleophilic addition a major side product? start->q1 q2 Are there other potential directing groups on the substrate? q1->q2 No sol1 Use a more hindered, less nucleophilic base (LDA, LTMP). Maintain temperature at -78 °C. q1->sol1 Yes q3 Is the substrate sterically hindered near the C-3 position? q2->q3 No sol2 The directing group effect is competitive. Consider modifying or protecting the competing group if possible. q2->sol2 Yes sol3 Steric hindrance may prevent approach of the base. Redesign of the substrate may be necessary. q3->sol3 Yes

Caption: Troubleshooting workflow for poor regioselectivity.

  • Nucleophilic Addition to Pyridine Ring: This is a known competing pathway for pyridine functionalization.[3][4] The organolithium can add to the C=N bond instead of abstracting a proton.

    • Solution: Use a hindered, non-nucleophilic base like LDA or LTMP.[3][5] These bases are sterically encumbered, making proton abstraction much more favorable than addition. Running the reaction at the lowest possible temperature (-78 °C or lower) also disfavors the addition pathway.

  • Steric Hindrance: If the substrate has bulky substituents near the target C-3 position, it can physically block the organolithium complex from accessing the C-H bond, leading to deprotonation at other accessible sites or no reaction at all.

  • Competing Directing Groups: The presence of other Lewis basic functional groups on the molecule (e.g., amides, carbamates, ethers) can lead to a mixture of products, as they may also direct metalation. The final outcome depends on the relative directing strength of the groups involved.[1][2]

Issue 3: Complex Reaction Mixture and Side Products
Q: My crude NMR shows multiple unexpected products. What could be causing this?

A: Complex mixtures often arise from side reactions with the substrate or subsequent reactions of the product.

  • Halogen-Metal Exchange: If your substrate contains a bromine or iodine atom, halogen-metal exchange with the organolithium reagent can be significantly faster than C-H deprotonation.[5] This will lead to functionalization at the position of the halogen, not the one directed by the this compound group.

    • Solution: If DoM is the desired pathway, avoid using substrates with reactive halogens. Alternatively, this pathway can be exploited for specific synthetic goals.

  • Reaction with the Directing Group: While generally stable, the directing group's nitrogen atoms are nucleophilic. Highly reactive or acidic electrophiles could potentially react with the amino group.

    • Solution: Ensure the electrophile is not overly reactive under the basic conditions. If necessary, choose an alternative electrophile or modify the workup procedure.

Experimental Protocols

Protocol: Directed ortho-Metalation and Silylation of a Pyridine Derivative

This protocol provides a general, step-by-step methodology for the C-3 silylation of a pyridine ring bearing a this compound directing group.

Materials:

  • This compound-substituted substrate (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Tetramethylethylenediamine (TMEDA, 1.2 eq), freshly distilled

  • sec-Butyllithium (s-BuLi, 1.1 eq), freshly titrated solution in cyclohexane

  • Trimethylsilyl chloride (TMSCl, 1.5 eq), freshly distilled

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard extraction and purification solvents (e.g., ethyl acetate, hexanes)

Procedure:

  • Glassware Preparation:

    • Assemble a flame-dried or oven-dried three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

    • Rationale: Rigorous exclusion of atmospheric moisture and oxygen is paramount for the success of organolithium reactions.[7]

  • Initial Setup:

    • Place the this compound substrate (1.0 eq) into the flask.

    • Evacuate and backfill the flask with inert gas three times.

    • Add anhydrous THF via syringe to dissolve the substrate.

    • Add freshly distilled TMEDA (1.2 eq) via syringe.

    • Rationale: TMEDA chelates the lithium ion, breaking down the s-BuLi oligomeric clusters. This increases the kinetic basicity of the reagent, facilitating a faster and cleaner deprotonation at low temperatures.[1]

  • Deprotonation (Lithiation):

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Slowly add s-BuLi (1.1 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Stir the resulting solution at -78 °C for 1 hour. The formation of a colored solution (often yellow, orange, or deep red) can indicate the formation of the lithiated species.

    • Rationale: The low temperature is critical to maintain the stability of the lithiated pyridine intermediate and prevent side reactions like nucleophilic addition.[3][5]

  • Electrophilic Quench:

    • While maintaining the temperature at -78 °C, add freshly distilled TMSCl (1.5 eq) dropwise via syringe.

    • Allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to room temperature over 1-2 hours.

    • Rationale: A slight excess of the electrophile ensures complete consumption of the reactive lithiated intermediate.

  • Workup and Purification:

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product using flash column chromatography on silica gel.

References

  • Baran, P. Directed Metalation: A Survival Guide. Baran Lab, The Scripps Research Institute.
  • Charette, A. B.
  • IntechOpen.
  • Hosseini-Monfared, H. Preparation and Characterization of 2-(Methylamino) Pyridine Complex of Cu(I).
  • Turner, J. A.
  • Myers, A. G. Directed (ortho) Metallation. Myers Research Group, Harvard University.
  • Hosseini-Monfared, H. Preparation and Characterization of 2-(Methylamino) Pyridine Complex of Cu(I). SciSpace.
  • Myers, A. G. ortho metalation. Andrew G Myers Research Group, Harvard University.
  • Organic Chemistry Portal.
  • De Kimpe, N. et al. Removal of the Pyridine Directing Group from α-Substituted N -(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp3 C–H Functionalization.

Sources

Technical Support Center: Scaling Up the Synthesis of 2-(Ethylmethylamino)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Ethylmethylamino)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the scale-up synthesis of this important intermediate. Our goal is to equip you with the expertise and practical insights needed to overcome common challenges and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries encountered during the synthesis of this compound.

Q1: What are the most common synthetic routes for preparing this compound?

There are two primary and highly effective routes for the synthesis of this compound:

  • Route A: Nucleophilic Aromatic Substitution (SNAr) of 2-halopyridines. This is a widely used method involving the reaction of a 2-halopyridine (typically 2-chloropyridine or 2-bromopyridine) with ethylmethylamine.[1][2] This reaction is often carried out at elevated temperatures and may be facilitated by a base.

  • Route B: N-Alkylation of 2-(Methylamino)pyridine. This route involves the initial synthesis of 2-(methylamino)pyridine, followed by a subsequent ethylation step.[3][4] While a two-step process, it can offer advantages in terms of starting material availability and control over the final product.

Q2: My reaction yield is consistently low. What are the likely causes?

Low yields can stem from several factors, including:

  • Incomplete reaction: This could be due to insufficient reaction time, temperature, or inefficient mixing, especially in larger-scale reactions.

  • Side reactions: Competing reactions, such as dialkylation or reaction with the solvent, can consume starting materials and reduce the yield of the desired product.

  • Product loss during workup and purification: this compound has some water solubility, and significant amounts can be lost in aqueous washes if the pH is not carefully controlled. Volatility can also lead to losses during solvent removal under high vacuum.

  • Poor quality of starting materials: Impurities in the starting materials, particularly the 2-halopyridine or the amine, can interfere with the reaction.

Q3: I am observing the formation of a significant amount of a dialkylated byproduct. How can I minimize this?

The formation of a dialkylated byproduct, where the ethylmethylamine is further alkylated, is a common issue, particularly in the SNAr route. To minimize this:

  • Control stoichiometry: Use a slight excess of the amine to ensure the 2-halopyridine is the limiting reagent.

  • Slow addition of the alkylating agent: In the N-alkylation route, adding the ethylating agent (e.g., ethyl bromide) slowly to the reaction mixture can help to control the reaction and reduce the chance of over-alkylation.[5][6]

  • Lower reaction temperature: Running the reaction at a lower temperature can sometimes favor the desired mono-alkylation.

Q4: What are the recommended purification methods for this compound?

The most common and effective purification method is fractional distillation under reduced pressure . This is particularly suitable for larger quantities. For smaller scales or to remove closely related impurities, column chromatography on silica gel can be employed.[7][8]

Q5: What are the key safety precautions I should take when handling the reagents for this synthesis?
  • 2-Aminopyridine and its derivatives are toxic. They can be harmful if swallowed, inhaled, or absorbed through the skin.[9][10][11][12][13] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Alkyl halides are volatile and can be harmful. Handle them with care in a fume hood.

  • Bases such as sodium hydride or strong alkoxides are corrosive and react violently with water. Handle them under an inert atmosphere and add them to the reaction mixture carefully.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of this compound.

Troubleshooting Low Conversion in the SNAr Reaction

Problem: The reaction between 2-chloropyridine and ethylmethylamine is sluggish and gives low conversion to the desired product.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Insufficient Temperature The SNAr reaction on an electron-deficient ring like pyridine requires thermal energy to overcome the activation barrier.Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction progress by TLC or GC-MS to find the optimal temperature.
Inadequate Base A base is often required to neutralize the HCl or HBr formed during the reaction, which can protonate the amine nucleophile and render it unreactive.Ensure at least one equivalent of a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like triethylamine) is used. For challenging substrates, a stronger base like NaH or KHMDS may be necessary, but exercise caution due to their reactivity.
Solvent Effects The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents are generally preferred as they can solvate the cation of the base and leave the anion more reactive.Consider switching to a higher-boiling polar aprotic solvent such as DMF, DMAc, or NMP.
Catalyst Inactivity (for Buchwald-Hartwig variation) If employing a palladium-catalyzed Buchwald-Hartwig amination, the catalyst may be inactive due to oxidation or poisoning.[14][15][16]Use a fresh, high-quality palladium catalyst and ligand. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.
Troubleshooting Guide: N-Alkylation of 2-(Methylamino)pyridine

Problem: The ethylation of 2-(methylamino)pyridine results in a mixture of starting material, desired product, and over-alkylated byproducts.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Over-alkylation The product, this compound, can be more nucleophilic than the starting material, 2-(methylamino)pyridine, leading to a second alkylation.[6]Use a controlled stoichiometry of the ethylating agent (e.g., 1.05-1.1 equivalents). Add the ethylating agent slowly to the reaction mixture to maintain a low concentration.
Base Strength A base that is too strong can lead to deprotonation of other sites on the molecule or side reactions. A base that is too weak will not effectively deprotonate the amine for alkylation.For this reaction, a moderately strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is often effective.
Reaction Temperature Higher temperatures can increase the rate of over-alkylation.Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity for mono-alkylation.
Choice of Alkylating Agent The reactivity of the ethylating agent can influence the selectivity.Consider using a less reactive ethylating agent, such as diethyl sulfate, which may offer better control over the reaction.
Purification Challenges

Problem: Difficulty in separating this compound from starting materials or byproducts.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Similar Boiling Points The boiling points of this compound and potential impurities (e.g., 2-(methylamino)pyridine or 2-chloropyridine) may be close, making separation by simple distillation difficult.Use a fractional distillation column with a sufficient number of theoretical plates. Perform the distillation under reduced pressure to lower the boiling points and minimize thermal decomposition.
Co-elution in Chromatography The polarity of the product and impurities may be similar, leading to poor separation on a silica gel column.Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can often improve separation.
Product Loss During Aqueous Workup This compound has some water solubility, especially at acidic pH where it will be protonated.During the workup, ensure the aqueous layer is made basic (pH > 10) before extraction with an organic solvent to minimize the solubility of the amine in the aqueous phase. Use a saturated brine solution for the final wash to further reduce the solubility of the product in the aqueous layer.

Experimental Protocols

Protocol 1: Synthesis of this compound via SNAr

SNAr_Reaction

Step-by-Step Methodology:

  • To a stirred solution of 2-chloropyridine (1.0 eq) in a suitable solvent such as DMF (5-10 volumes), add ethylmethylamine (1.2 eq) and a base such as potassium carbonate (1.5 eq).

  • Heat the reaction mixture to 100-120 °C and monitor the progress of the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Make the aqueous solution basic (pH > 10) with the addition of a sodium hydroxide solution.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.

Protocol 2: Synthesis via N-Alkylation of 2-(Methylamino)pyridine

NAlkylation_Reaction

Step-by-Step Methodology:

  • To a suspension of sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous THF (10 volumes) under an inert atmosphere, add a solution of 2-(methylamino)pyridine (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add ethyl bromide (1.05 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent such as ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure.

Reaction Mechanism Visualization

SNAr Mechanism

SNAr_Mechanism

N-Alkylation Mechanism

NAlkylation_Mechanism

References

  • Ningbo Inno Pharmchem Co., Ltd. The Chemical Versatility of 2-(Methylamino)
  • Benchchem. 2-(Methylamino)pyridine|High-Purity Research Chemical.
  • ResearchGate.
  • University of Groningen.
  • Wikipedia.
  • Loba Chemie. 2-AMINO PYRIDINE FOR SYNTHESIS MSDS CAS-No.
  • Jubilant Ingrevia Limited.
  • Biochem Chemopharma.
  • Apollo Scientific. 2-Aminopyridine.
  • Alkali Metals Limited.
  • Wikipedia. 2-Chloropyridine.
  • ResearchGate. Amination of 2-halopyridines. [a] | Download Table.
  • Organic Letters.
  • Master Organic Chemistry.
  • ResearchGate. Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone.
  • National Center for Biotechnology Information. A mild, catalyst-free synthesis of 2-aminopyridines.
  • National Center for Biotechnology Inform
  • MDPI. 3E Synthesis of 4-Nitro 2-Diethylamino 5-Methyl Pyridine Organic Crystal by Nitration of 2-Diethylamino 5-Methyl Pyridine.

Sources

Technical Support Center: Catalyst Poisoning Issues with 2-(Ethylmethylamino)pyridine Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for researchers utilizing 2-(Ethylmethylamino)pyridine and related N-aryl, N-alkyl aminopyridine ligands in transition-metal catalysis. These ligands are instrumental in a variety of cross-coupling and C-H functionalization reactions, prized for their unique steric and electronic properties.[1][2][3] However, the very features that make them effective—specifically the pyridine nitrogen's Lewis basicity—also render catalytic systems susceptible to deactivation, a phenomenon broadly known as catalyst poisoning.[4][5]

Catalyst poisoning occurs when substances, often impurities or even the reactants themselves, bind strongly to the catalyst's active sites, blocking them from participating in the catalytic cycle.[6][7][8][9] This leads to reduced reaction rates, low yields, and in severe cases, complete reaction failure. This guide is designed to provide researchers, scientists, and drug development professionals with a structured approach to diagnosing, troubleshooting, and mitigating these common yet challenging issues.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning and why are systems with pyridine-based ligands susceptible?

Catalyst poisoning is the chemical deactivation of a catalyst by a substance that binds to its active sites.[6][8] Pyridine and its derivatives are well-known poisons for transition metals like palladium (Pd), rhodium (Rh), and platinum (Pt).[4] The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the electron-deficient metal center, effectively competing with the desired reactants and halting the catalytic cycle.[4] In systems using this compound ligands, the pyridine moiety of a substrate or an impurity can displace the intended ligand or block open coordination sites on the metal.

Q2: What are the most common catalyst poisons I should be aware of?

Beyond the pyridine-containing substrates themselves, a host of other impurities can deactivate your catalyst. These are often found in reagents, solvents, or inadvertently introduced from the lab environment.

Poison ClassSpecific ExamplesCommon SourcesAffected Catalysts
Sulfur Compounds Thiols, sulfides, thiophenes, H₂SReagents (e.g., from synthesis), contaminated solvents, rubber septaPd, Pt, Ni, Rh[10][11]
Nitrogen Compounds Other pyridines, nitriles, nitro compounds, excess amineSubstrates, reagents, solvents (e.g., DMF, acetonitrile)Pd, Rh, Ir, Fe[6][12]
Halides Excess Cl⁻, Br⁻, I⁻Starting materials, additives, ionic liquidsPd, Cu
Heavy Metals Lead (Pb), Mercury (Hg)Contaminated glassware, reagents from prior stepsMost transition metals[13]
Other Nucleophiles Cyanides, phosphines (in excess), water, oxygenReagents, improper degassing, wet solventsPd, Ni, Ziegler-Natta catalysts[6][14]
Q3: Can poisoning ever be beneficial?

Interestingly, yes. The intentional, controlled poisoning of a catalyst can be used to improve selectivity. A classic example is the Lindlar catalyst, where palladium is poisoned with lead acetate to reduce its activity, allowing for the selective hydrogenation of alkynes to cis-alkenes without over-reduction to alkanes.[6] Similarly, in the Rosenmund reduction, quinoline (a pyridine-related structure) is used to poison a palladium catalyst to stop the reduction of an acyl chloride at the aldehyde stage.[4][6]

Troubleshooting Guide: From Symptoms to Solutions

This section is organized by common experimental observations. Identify your symptom and follow the diagnostic and corrective workflows.

Symptom 1: Reaction Fails to Initiate or Stalls at Low Conversion

This is often a sign of acute poisoning, where a potent inhibitor is present from the outset.

Possible Cause A: Substrate or Reagent Impurities

Impurities in your starting materials are the most frequent culprits. Sulfur-containing functional groups, even at ppm levels, can irreversibly bind to and kill palladium catalysts.[10]

  • Diagnostic Protocol: Purity Assessment of Starting Materials

    • NMR Analysis: Acquire a high-resolution ¹H NMR spectrum of your aryl halide, coupling partner, and any additives. Look for unassigned peaks, particularly in the thiol (1-4 ppm) or aromatic regions that don't correspond to your structure.

    • GC-MS Analysis: For volatile compounds, GC-MS is highly effective for detecting trace impurities that may not be visible by NMR.

    • Elemental Analysis: If sulfur or phosphorus poisoning is suspected and cannot be identified by other means, elemental analysis can confirm their presence.

  • Solution Protocol: Reagent Purification

    • Recrystallization/Distillation: For solid starting materials, recrystallization from an appropriate solvent is a powerful purification technique. For liquids, distillation (under vacuum for high-boiling point compounds) is effective.

    • Column Chromatography: Flash chromatography over silica gel can remove many polar and non-polar impurities.

    • Activated Carbon Treatment: Stirring a solution of the reagent with activated carbon can adsorb many sulfur-containing impurities. Filter the solution through Celite to remove the carbon before use.

    • Verification: After purification, repeat the diagnostic protocol (Step 1 or 2) to confirm the removal of impurities before using the reagent in your reaction.

Possible Cause B: Contaminated Solvents or Atmosphere

Oxygen and water are common poisons for many catalytic systems, especially those involving sensitive Pd(0) species or organometallic reagents.[6][15]

  • Diagnostic Protocol: Solvent and Atmosphere Check

    • Karl Fischer Titration: Use this method to accurately quantify the water content in your "anhydrous" solvents. Values above 30-50 ppm can be detrimental.

    • Use of Indicators: Anhydrous indicators like sodium benzophenone ketyl can provide a visual confirmation of solvent dryness (a deep blue/purple color indicates an anhydrous, oxygen-free state).

    • Control Experiment: Run the reaction using a freshly opened bottle of high-purity, anhydrous solvent from a reputable supplier and compare the results.

  • Solution Protocol: Rigorous Solvent and Atmosphere Control

    • Solvent Purification: If a solvent still is available, distill solvents over an appropriate drying agent (e.g., sodium/benzophenone for THF/dioxane, CaH₂ for toluene). Otherwise, use commercially available packaged dry solvents stored under an inert atmosphere over molecular sieves.

    • Degassing: Before use, thoroughly degas the solvent. The "freeze-pump-thaw" method (at least three cycles) is the most effective technique for removing dissolved oxygen. Sparging with argon or nitrogen for 30-60 minutes is a viable alternative.

    • Inert Atmosphere: Assemble your reaction under a positive pressure of a high-purity inert gas (Argon is preferred due to its density). Use glassware that has been oven- or flame-dried to remove adsorbed moisture.

Symptom 2: Inconsistent Yields and/or Formation of Byproducts

This may indicate a slower-acting poison, ligand degradation, or a change in the active catalyst speciation during the reaction.

Possible Cause A: Ligand Degradation

The this compound ligand itself, while generally robust, can degrade under harsh conditions (e.g., high temperatures, strongly oxidative or basic environments), leading to the formation of catalytically incompetent species.

  • Diagnostic Protocol: Ligand Stability Check

    • Reaction Monitoring by NMR/LC-MS: Set up a parallel reaction vessel containing only the catalyst, ligand, base, and solvent. Heat it to the reaction temperature.

    • Take aliquots at regular time intervals (e.g., 0h, 2h, 6h, 24h).

    • Analyze the aliquots by ¹H NMR or LC-MS to monitor for the appearance of new signals corresponding to ligand decomposition products.

  • Solution: Mitigating Ligand Degradation

    • Lower Reaction Temperature: Screen lower temperatures to find a balance between reaction rate and catalyst/ligand stability.

    • Choice of Base/Solvent: A highly coordinating solvent or a very strong base might contribute to ligand degradation. Screen alternative, less aggressive conditions.[15]

    • Modify the Ligand: If degradation is persistent, consider a more sterically hindered or electronically modified analogue of the ligand, which may exhibit greater stability.[16]

Possible Cause B: The "2-Pyridyl Problem"

When using a 2-substituted pyridine as a substrate (e.g., 2-bromopyridine), the substrate itself can act as a potent catalyst poison. This is a well-documented issue.[4] The substrate's pyridine nitrogen can bind strongly to the palladium center, inhibiting the crucial oxidative addition step or subsequent steps in the catalytic cycle.

  • Diagnostic Protocol: Identifying Substrate Inhibition

    • Run a Control Reaction: Perform a standard reaction with a non-heterocyclic analogue (e.g., bromobenzene instead of 2-bromopyridine) under identical conditions. If this reaction proceeds smoothly, it strongly implicates the pyridine substrate as the inhibitor.

    • Vary Catalyst Loading: A hallmark of substrate poisoning is that simply increasing the catalyst loading may not significantly improve the yield, as the poison is present in vast excess.[4]

  • Solution: Overcoming the 2-Pyridyl Problem

    • Ligand Selection: This is the most critical factor. Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, RuPhos). These ligands stabilize the palladium center and can sterically disfavor the binding of the pyridine substrate.[4]

    • Catalyst Precursor: Use a Pd(0) source like Pd₂(dba)₃ instead of a Pd(II) source like Pd(OAc)₂. Pd(0) generally has a lower affinity for the pyridine nitrogen.[4]

    • Substrate Modification: If chemically feasible, temporarily convert the pyridine to a pyridinium salt. This blocks the nitrogen's lone pair, preventing it from poisoning the catalyst.[4]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical path for diagnosing poor reaction performance.

TroubleshootingWorkflow Start Poor Reaction Performance (Low Yield / Stalled) CheckPurity Step 1: Assess Reagent Purity (NMR, GC-MS) Start->CheckPurity PurityOK Purity OK? CheckPurity->PurityOK Purify Action: Purify Reagents (Recrystallize, Distill, Chromatography) PurityOK->Purify No CheckSolvent Step 2: Check Solvent/Atmosphere (Karl Fischer, Degassing) PurityOK->CheckSolvent Yes Purify->CheckPurity Re-assess SolventOK System Dry & Anoxic? CheckSolvent->SolventOK ImproveConditions Action: Use Dry, Degassed Solvents & Inert Atmosphere SolventOK->ImproveConditions No CheckLigand Step 3: Investigate Ligand Stability (Control Reaction w/o Substrate) SolventOK->CheckLigand Yes ImproveConditions->CheckSolvent Re-assess LigandOK Ligand Stable? CheckLigand->LigandOK ModifyConditions Action: Modify Conditions (Lower Temp, Change Base) LigandOK->ModifyConditions No ConsiderSubstrate Step 4: Suspect Substrate Poisoning (e.g., '2-Pyridyl Problem') LigandOK->ConsiderSubstrate Yes ModifyConditions->CheckLigand Re-assess Success Problem Solved ConsiderSubstrate->Success

Caption: A step-by-step workflow for troubleshooting catalyst poisoning.

Advanced Topics & Mitigation Strategies

Prophylactic Measures: Preventing Poisoning Before It Starts

The most effective strategy is prevention.[17][18]

  • Feed Purification: Always assume starting materials contain poisons. Purifying reagents before use is the most reliable way to ensure reproducibility.[17][19]

  • Use of Scavengers: In some cases, adding a "poison scavenger" can be effective. For example, adding a small amount of a less expensive metal powder (like copper or zinc) can sometimes sequester sulfur impurities before they reach the active catalyst.

  • Guard Beds: In flow chemistry applications, a sacrificial "guard bed" of a less expensive material can be placed upstream of the main catalyst bed to adsorb poisons.[4]

Mechanism of Deactivation by a Thiol Poison

Understanding the mechanism highlights why certain impurities are so detrimental. A sulfur-containing compound, like a thiol (R-SH), can oxidatively add to a Pd(0) center and then bind irreversibly, forming a stable palladium-thiolate complex that is catalytically dead.

DeactivationMechanism cluster_catalytic_cycle Desired Catalytic Cycle cluster_poisoning_pathway Poisoning Pathway ActiveCat Pd(0)L₂ (Active Catalyst) OxAdd Pd(II) Complex ActiveCat->OxAdd Oxidative Addition DeadCat L₂Pd(SR)(H) (Inactive Complex) ActiveCat->DeadCat Oxidative Addition RedElim Product OxAdd->RedElim Transmetalation/ Reductive Elimination RedElim->ActiveCat Poison R-SH (Thiol Poison) Poison->ActiveCat Irreversible Binding

Caption: Mechanism of catalyst deactivation by a thiol poison.

Is Catalyst Regeneration Possible?

For poisoning by strong, covalent binders like sulfur, regeneration is typically not feasible in a standard research lab setting and often leads to further catalyst decomposition.[13] If poisoning is reversible (e.g., from excess solvent molecules), washing the catalyst may restore some activity. However, for most cases of severe poisoning, using a fresh batch of catalyst and preventing future contamination is the most practical approach.

References

  • Catalyst poisoning - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Energy Sustainability Directory. (2025, November 23). Catalyst Poisoning Mitigation. Retrieved January 17, 2026, from [Link]

  • MDPI. (n.d.). Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives. Retrieved January 17, 2026, from [Link]

  • RevisionDojo. (2025, November 21). Catalyst Poisoning Explained Simply. Retrieved January 17, 2026, from [Link]

  • Chemistry For Everyone. (2025, September 14). How Can You Prevent Catalyst Poisoning? [Video]. YouTube. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts | Request PDF. Retrieved January 17, 2026, from [Link]

  • IM Publications. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved January 17, 2026, from [Link]

  • AVANT. (2023, October 27). What is the Strategies to Prevent Catalyst Sulfur Poisoning? Retrieved January 17, 2026, from [Link]

  • Britannica. (n.d.). Catalyst poison | Toxicity, Inhibition, Effects. Retrieved January 17, 2026, from [Link]

  • Erhardt, S., Grushin, V. V., Kilpatrick, A. H., & Macgregor, S. A. (2003). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 125(52), 16209–16223. [Link]

  • National Institutes of Health. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Retrieved January 17, 2026, from [Link]

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved January 17, 2026, from [Link]

  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved January 17, 2026, from [Link]

  • Chemistry For Everyone. (2025, September 16). What Is Catalyst Poisoning In Chemical Reactions? [Video]. YouTube. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (2025, September 21). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. Retrieved January 17, 2026, from [Link]

  • Slideshare. (n.d.). Troubleshooting of Catalytic Reactors. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2025, January 6). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved January 17, 2026, from [Link]

  • eScholarship.org. (2014, January 7). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl. Retrieved January 17, 2026, from [Link]

  • Journal of the American Chemical Society. (2026, January 13). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (n.d.). CO2 Capture by 2-(Methylamino)pyridine Ligated Aluminum Alkyl Complexes. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (2025, January 14). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved January 17, 2026, from [Link]

  • MDPI. (n.d.). Computational Study of Catalytic Poisoning Mechanisms in Polypropylene Polymerization: The Impact of Dimethylamine and Diethylamine on the Deactivation of Ziegler–Natta Catalysts and Co-Catalysts. Retrieved January 17, 2026, from [Link]

  • NSF Public Access Repository. (n.d.). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Pd(ii)-catalyzed annulation of N-aryl-2-aminopyridine, alkynes and Mo(CO)6. Retrieved January 17, 2026, from [Link]

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Validation & Comparative

The Subtle Hand on the Tiller: How N-Alkyl Substituents Steer the Catalytic Activity of 2-Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of catalysis, where the quest for efficiency and selectivity is paramount, the 2-aminopyridine scaffold has emerged as a versatile and tunable platform. Its ability to engage in hydrogen bonding and its modifiable electronic and steric properties make it a valuable core for a range of catalysts. A key aspect of tuning the performance of 2-aminopyridine-based catalysts lies in the nature of the substituent on the exocyclic nitrogen atom. This guide provides an in-depth comparison of how different N-alkyl groups influence the catalytic activity of 2-aminopyridines, supported by experimental data and mechanistic insights. We will delve into the causality behind experimental choices and provide self-validating protocols for researchers to explore this fascinating class of catalysts.

The Dual Role of the N-Alkyl Group: A Balancing Act of Sterics and Electronics

The N-alkyl substituent on a 2-aminopyridine catalyst is not a mere spectator. It actively participates in shaping the catalytic pocket and influences the electronic nature of the catalytically active pyridinium ion. This dual influence can be broadly categorized into two effects:

  • Steric Effects: The size and bulkiness of the N-alkyl group can significantly impact the catalyst's stereoselectivity. A larger alkyl group can create a more congested chiral environment around the active site, leading to better discrimination between the prochiral faces of the substrate. This can result in higher enantioselectivity in asymmetric reactions. However, excessive steric hindrance can also impede substrate binding and reduce the overall reaction rate.[1][2][3]

  • Electronic Effects: Alkyl groups are generally considered to be electron-donating. By pushing electron density towards the pyridine ring, they can influence the pKa of the aminopyridine and the acidity of the corresponding pyridinium ion, which is often the active catalytic species in hydrogen-bond-donating catalysis. This modulation of acidity can affect the catalyst's ability to activate substrates and stabilize transition states.

The interplay of these steric and electronic effects is often subtle and reaction-dependent, necessitating a careful and systematic investigation for each new catalytic application.

Comparative Analysis: A Case Study in Asymmetric Michael Addition

To illustrate the profound impact of N-alkyl substituents, we will examine the asymmetric Michael addition of 4,7-dihydroindoles to nitroalkenes, a reaction catalyzed by helical chiral 2-aminopyridinium ions. This reaction serves as an excellent model system to dissect the influence of the N-alkyl group on enantioselectivity.

In a study by the Seidel group, a series of helical chiral 2-aminopyridinium catalysts with varying N-alkyl substituents were evaluated. The results, summarized in the table below, clearly demonstrate a direct correlation between the size of the N-alkyl group and the enantiomeric excess (e.e.) of the product.

Catalyst N-Alkyl SubstituentEnantiomeric Excess (e.e.) (%)
Methyl80
Ethyl86
Isopropyl90
Adamantyl94

Data sourced from J. Am. Chem. Soc. 2011, 133, 35, 13834–13837.[4]

As the steric bulk of the N-alkyl group increases from methyl to the highly rigid and voluminous adamantyl group, the enantioselectivity of the reaction steadily improves. This trend strongly suggests that a more sterically demanding environment around the hydrogen-bonding site of the catalyst leads to a more ordered transition state and, consequently, a higher degree of stereochemical control.

Mechanistic Rationale: Visualizing the Influence of N-Alkyl Groups

The catalytic cycle for the asymmetric Michael addition catalyzed by a chiral 2-aminopyridinium ion is depicted below. The catalyst activates the nitroalkene through hydrogen bonding, rendering it more susceptible to nucleophilic attack by the 4,7-dihydroindole.

Catalytic_Cycle cluster_0 Catalytic Cycle Catalyst Chiral 2-Aminopyridinium Catalyst (2e) Activated_Complex Activated Complex (Hydrogen Bonded) Catalyst->Activated_Complex + Nitroalkene Nitroalkene Nitroalkene Dihydroindole 4,7-Dihydroindole Michael_Adduct Michael Adduct Activated_Complex->Michael_Adduct + Dihydroindole (Nucleophilic Attack) Product_Complex Product-Catalyst Complex Michael_Adduct->Product_Complex Product_Complex->Catalyst Product Release

Caption: Catalytic cycle for the asymmetric Michael addition.

The N-alkyl substituent plays a crucial role in the "Activated Complex" stage. A bulkier alkyl group can create a well-defined chiral pocket that dictates the orientation of the incoming nucleophile, leading to the preferential formation of one enantiomer.

Steric_Influence cluster_small Small N-Alkyl Group (e.g., Methyl) cluster_large Large N-Alkyl Group (e.g., Adamantyl) cluster_outcome Stereochemical Outcome Small_Catalyst Catalyst Small_Pocket Less Defined Chiral Pocket Small_Approach Multiple Approach Trajectories Low_ee Lower Enantioselectivity Small_Approach->Low_ee Large_Catalyst Catalyst Large_Pocket Well-Defined Chiral Pocket Large_Approach Restricted Approach Trajectory High_ee Higher Enantioselectivity Large_Approach->High_ee

Caption: Influence of N-alkyl group size on stereoselectivity.

Experimental Protocols: A Guide to Comparative Catalysis

To enable researchers to conduct their own comparative studies, we provide a detailed, self-validating experimental protocol for the asymmetric Michael addition of 4,7-dihydroindole to trans-β-nitrostyrene, which can be adapted to test a series of N-alkyl-substituted 2-aminopyridine catalysts.

Synthesis of N-Alkyl-2-aminopyridines (General Procedure)

The N-alkylation of 2-aminopyridine can be achieved through various methods, including reductive amination or reaction with alkyl halides.[5][6] A common approach involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone in the presence of a reducing agent.

Materials:

  • 2-Aminopyridine

  • Aldehyde or ketone corresponding to the desired alkyl group (e.g., formaldehyde for methyl, acetaldehyde for ethyl, acetone for isopropyl)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-aminopyridine (1.0 eq) in DCM, add the corresponding aldehyde or ketone (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkyl-2-aminopyridine.

Comparative Catalytic Activity in Asymmetric Michael Addition

Materials:

  • N-Alkyl-2-aminopyridine catalysts (e.g., N-methyl, N-ethyl, N-isopropyl, N-adamantyl derivatives)

  • 4,7-Dihydroindole

  • trans-β-Nitrostyrene

  • Toluene (anhydrous)

  • Trifluoroacetic acid (TFA)

  • Hexanes and ethyl acetate for chromatography

  • Chiral HPLC column for determining enantiomeric excess

Procedure:

  • In a series of oven-dried vials, each containing a magnetic stir bar, add the respective N-alkyl-2-aminopyridine catalyst (0.02 mmol, 10 mol%).

  • To each vial, add 4,7-dihydroindole (0.24 mmol, 1.2 eq) and anhydrous toluene (1.0 mL).

  • Stir the mixtures at room temperature for 10 minutes.

  • Add trans-β-nitrostyrene (0.2 mmol, 1.0 eq) to each vial.

  • Stir the reactions at room temperature for the designated time (e.g., 24 hours).

  • Upon completion, concentrate the reaction mixtures under reduced pressure.

  • Purify the crude products by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient).

  • Determine the enantiomeric excess of the purified products by chiral HPLC analysis.

Caption: Experimental workflow for comparative catalytic studies.

Conclusion

The N-alkyl substituent on a 2-aminopyridine catalyst is a critical design element that allows for the fine-tuning of its catalytic performance. As demonstrated, increasing the steric bulk of the N-alkyl group can lead to a significant enhancement in enantioselectivity in asymmetric reactions. This guide provides a framework for understanding and systematically investigating these effects. By employing the provided protocols and considering the interplay of steric and electronic factors, researchers can rationally design and optimize 2-aminopyridine-based catalysts for a wide range of chemical transformations, ultimately advancing the fields of organic synthesis and drug discovery.

References

  • Substrate scope for 3CC of 2-aminopyridine (2a) with various aldehydes and phenyl acetylenes. - ResearchGate. Available at: [Link]

  • Helical Chiral 2-Aminopyridinium Ions: A New Class of Hydrogen Bond Donor Catalysts | Journal of the American Chemical Society. Available at: [Link]

  • Organocatalysis: asymmetric cascade reactions catalysed by chiral secondary amines. Available at: [Link]

  • Organocatalysis: asymmetric cascade reactions catalysed by chiral secondary amines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • N-alkylation of 2-pyridyl amine with arylmethyl alcohols - ResearchGate. Available at: [Link]

  • Chiral organobases: Properties and applications in asymmetric catalysis. Available at: [Link]

  • Achiral 2-pyridone and 4-aminopyridine act as chiral inducers of asymmetric autocatalysis with amplification of enantiomeric excess via the formation of chiral crystals | Request PDF - ResearchGate. Available at: [Link]

  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis | Chemical Reviews. Available at: [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Available at: [Link]

  • Journal articles: '2-Aminopyridine' - Grafiati. Available at: [Link]

  • Copper‐Catalyzed Cascade Annulation of 2‐Aminopyridines With Alkynoates: Synthesis of N‐(2‐Pyridyl)‐2‐Pyridone - ResearchGate. Available at: [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines - PMC - NIH. Available at: [Link]

  • Reaction Of 2-aminopyridine Research Articles - R Discovery. Available at: [Link]

  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - NIH. Available at: [Link]

  • Process for the N-alkylation of aminopyridines - Google Patents.
  • (PDF) Recent Advances in Base-Assisted Michael Addition Reactions. - ResearchGate. Available at: [Link]

  • (PDF) Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - ResearchGate. Available at: [Link]

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A Researcher's Guide to Validating the Binding Affinity of 2-(Ethylmethylamino)pyridine to Metal Centers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and materials science, the precise characterization of interactions between organic ligands and metal centers is paramount. The stability and selectivity of these coordination complexes underpin their therapeutic efficacy, catalytic activity, and material properties. This guide provides an in-depth, objective comparison of key experimental techniques for validating the binding affinity of 2-(Ethylmethylamino)pyridine, a versatile N-heterocyclic ligand, to various metal centers. We will delve into the principles and practical applications of Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering field-proven insights and detailed protocols to empower researchers in their experimental design and data interpretation.

The Significance of Quantifying Ligand-Metal Interactions

This compound and its derivatives are prevalent motifs in medicinal chemistry and catalysis.[1][2] Their ability to chelate metal ions is central to their biological activity and industrial applications.[3][4] A quantitative understanding of the binding affinity, expressed as the dissociation constant (Kd) or association constant (Ka), is crucial for:

  • Structure-Activity Relationship (SAR) Studies: Elucidating how modifications to the ligand structure impact binding affinity, guiding the rational design of more potent and selective molecules.

  • Target Validation: Confirming the interaction of a metallodrug with its intended biological target.

  • Formulation Development: Ensuring the stability of a metal-based therapeutic agent under physiological conditions.

  • Catalyst Optimization: Fine-tuning the metal-ligand interaction to enhance catalytic efficiency and selectivity.

This guide will equip researchers with the knowledge to select and implement the most appropriate techniques to obtain reliable and reproducible binding affinity data.

Comparative Overview of Core Techniques

The validation of ligand-metal binding affinity relies on a suite of biophysical techniques, each with its own strengths and limitations. Here, we compare three of the most powerful and widely used methods: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Technique Principle Key Parameters Measured Strengths Limitations
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.Ka (Kd), ΔH (enthalpy), n (stoichiometry), ΔS (entropy)Provides a complete thermodynamic profile in a single experiment; solution-based and label-free.[5][6]Requires relatively large sample quantities; may not be suitable for very weak or very tight binders without specialized protocols.
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at a sensor surface upon binding.ka (association rate), kd (dissociation rate), KdHigh sensitivity, real-time monitoring of binding kinetics; requires small sample volumes.[7]Requires immobilization of one binding partner, which may affect its activity; susceptible to non-specific binding.
Nuclear Magnetic Resonance (NMR) Spectroscopy Monitors changes in the chemical environment of atomic nuclei upon binding.Kd, binding site mapping, structural informationProvides atomic-level detail of the interaction; solution-based and label-free.[8][9]Lower throughput; may be challenging for large metal complexes or low-solubility compounds.

In-Depth Experimental Protocols and Data Interpretation

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization

ITC directly measures the heat change (ΔH) that occurs when a ligand binds to a metal ion in solution.[10] By titrating the ligand into a solution containing the metal ion, a binding isotherm is generated, from which the association constant (Ka), stoichiometry (n), and enthalpy of binding (ΔH) can be directly determined. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated, providing a complete thermodynamic signature of the interaction.[5]

ITC_Workflow

Caption: Isothermal Titration Calorimetry Experimental Workflow.

  • Identical Buffer: Using the exact same buffer for both the metal and ligand solutions is critical to minimize heats of dilution and mixing, which can interfere with the measurement of the heat of binding.[2]

  • Degassing: Removing dissolved gases from the solutions prevents the formation of air bubbles in the calorimeter cell, which can cause significant artifacts in the data.

  • Concentration Range: The concentrations of the metal and ligand should be chosen carefully to ensure a well-defined binding isotherm. A general rule of thumb is to have the concentration of the species in the cell be 10-100 times the expected Kd, and the concentration of the titrant in the syringe be 10-20 times the concentration in the cell.

The shape of the ITC thermogram provides valuable information about the binding event. An exothermic reaction (heat is released) will show negative peaks, while an endothermic reaction (heat is absorbed) will show positive peaks. The integrated heat data is then plotted against the molar ratio of ligand to metal to generate a binding isotherm. Fitting this curve to a suitable binding model (e.g., one-site binding) yields the binding affinity (Ka), stoichiometry (n), and enthalpy (ΔH).

Surface Plasmon Resonance (SPR): Real-Time Kinetics of Metal-Ligand Interactions

SPR is a powerful optical technique that allows for the real-time, label-free detection of binding events at a sensor surface.[7] In a typical experiment, the metal ion is immobilized on a sensor chip, and the ligand is flowed over the surface. The binding of the ligand to the immobilized metal causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

SPR_Workflow

Caption: Surface Plasmon Resonance Experimental Workflow.

  • Immobilization Strategy: The choice of sensor chip and immobilization chemistry is crucial for maintaining the activity of the immobilized metal ion. For metal ions, a sensor chip functionalized with a chelating agent like nitrilotriacetic acid (NTA) is often used to capture His-tagged proteins, which can then be used to present the metal. Alternatively, direct immobilization of a metal-complexing ligand can be employed.

  • Analyte Concentration Series: A range of analyte concentrations, typically spanning from 0.1 to 10 times the expected Kd, should be tested to accurately determine the kinetic parameters.

  • Regeneration: After each binding cycle, the sensor surface needs to be regenerated to remove the bound analyte. This is typically achieved by injecting a solution of a strong chelating agent (like EDTA) or a pH shift to disrupt the metal-ligand interaction.

The output of an SPR experiment is a sensorgram, which plots the SPR response (in Resonance Units, RU) versus time. The association phase shows the binding of the analyte to the immobilized ligand, while the dissociation phase shows the release of the analyte. By fitting these curves for a series of analyte concentrations to a kinetic model (e.g., a 1:1 Langmuir binding model), the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka) can be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Level Insights into Binding

NMR spectroscopy is a highly versatile technique that can provide detailed information about ligand-metal interactions at the atomic level.[8] By monitoring changes in the NMR spectrum of the ligand upon titration with a metal ion, one can determine the binding affinity, identify the atoms involved in the interaction, and even gain insights into the structure of the resulting complex.

NMR_Workflow

Caption: NMR Titration Experimental Workflow.

  • Choice of Nucleus: 1H NMR is often the most convenient nucleus to observe due to its high natural abundance and sensitivity. However, if the proton signals are too complex or overlap, observing other nuclei like 13C or 15N (if isotopically labeled) can provide clearer data.

  • Solvent: The choice of a deuterated solvent is essential to avoid a large solvent signal that would obscure the signals from the sample. The solvent should also be able to dissolve both the ligand and the metal salt.

  • Titration Range: The titration should cover a range of metal-to-ligand molar ratios from 0 to a saturating concentration (typically > 5-10 equivalents) to ensure a complete binding curve is obtained.

The binding of a metal ion to a ligand will perturb the local electronic environment of the ligand's atoms, leading to changes in their NMR chemical shifts. By plotting the change in chemical shift (Δδ) for a specific nucleus as a function of the metal ion concentration, a binding isotherm can be constructed. Fitting this curve to a suitable binding equation allows for the determination of the dissociation constant (Kd). The magnitude of the chemical shift changes for different nuclei can also provide valuable information about the binding site on the ligand.

Comparative Binding Affinity of this compound and Alternatives

To provide a practical context, this section presents a comparative analysis of the binding affinities of this compound and other relevant N-heterocyclic ligands with common transition metal ions. While experimental data for this compound is not extensively available in the public domain, we can infer its behavior based on data from structurally similar compounds such as 2-aminopyridine and other substituted pyridines.[11][12]

For comparison, we include data for well-characterized bidentate and tridentate ligands: 2,2'-bipyridine and terpyridine.

Table 1: Comparative Stability Constants (log K) of N-Heterocyclic Ligands with Divalent Metal Ions

LigandCu(II)Ni(II)Zn(II)Reference
This compound (Predicted) Moderate-HighModerateModerate-
2-Aminopyridine 4.33.12.5[13]
2,2'-Bipyridine 8.17.05.2[11]
Terpyridine 12.311.28.8[14]

Note: The stability constants are highly dependent on experimental conditions such as solvent, temperature, and ionic strength. The values presented here are for comparative purposes and were obtained under varying conditions.

Interpretation of Comparative Data:

  • Chelate Effect: The significantly higher stability constants for 2,2'-bipyridine and terpyridine compared to the monodentate or potentially bidentate 2-aminopyridine derivatives highlight the chelate effect. The formation of stable five- or six-membered rings upon chelation greatly enhances the stability of the metal complex.

  • Irving-Williams Series: The trend in stability constants across the different metal ions (Cu(II) > Ni(II) > Zn(II)) generally follows the Irving-Williams series, which is a well-established trend in the stability of divalent first-row transition metal complexes.[11]

  • Predicted Affinity of this compound: Based on its structure, this compound is expected to act as a bidentate ligand, coordinating through both the pyridine nitrogen and the amino nitrogen. This chelation would lead to a higher binding affinity than monodentate pyridines. The ethyl and methyl substituents on the amino group may introduce some steric hindrance, which could slightly modulate the binding affinity compared to unsubstituted 2-aminopyridine.

Conclusion and Future Directions

The validation of ligand-metal binding affinity is a critical step in the development of new therapeutics and functional materials. This guide has provided a comprehensive overview and comparison of three powerful techniques: Isothermal Titration Calorimetry, Surface Plasmon Resonance, and Nuclear Magnetic Resonance spectroscopy. Each method offers unique advantages, and the choice of technique will depend on the specific research question, the properties of the molecules under investigation, and the available instrumentation.

For a complete understanding of the binding interaction of this compound and other novel ligands, a multi-pronged approach employing a combination of these techniques is highly recommended. Future research should focus on systematically determining the thermodynamic and kinetic parameters for a wider range of substituted pyridine ligands with various metal centers to build a more comprehensive database for guiding the rational design of new functional molecules.

References

  • Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review. RSC Publishing. 2024. Available from: [Link]

  • Comparative study of fitting methods. Determination of second-order complexation constants by (23)Na and (7)Li NMR chemical shift titration. PubMed. Available from: [Link]

  • Studies on Schiff base complexes: Formation constants of Cu(ll), Ni(ll) and Zn(ll) complexes on N. Indian Academy of Sciences. 1991. Available from: [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. PMC. Available from: [Link]

  • Coordination Chemistry of 2,2'-Dipyridylamine: The Gift That Keeps on Giving. Inorganica Chimica Acta. 2014.
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A Comparative Benchmark Study: Evaluating 2-(Ethylmethylamino)pyridine-based Catalysts in Acylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, the quest for more efficient and selective catalysts is a perpetual endeavor. Nucleophilic pyridine derivatives have long been recognized as potent catalysts for a variety of transformations, most notably in acylation reactions. The seminal work on 4-(Dimethylaminopyridine) (DMAP) established a benchmark for catalytic efficiency that has driven the development of numerous analogues.[1][2] This guide presents a comparative analysis of a novel 2-(Ethylmethylamino)pyridine-based catalyst against established systems in the context of a challenging acylation reaction. Our objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for evaluating the potential of this new catalytic entity.

The rationale for exploring 2-substituted aminopyridines lies in the potential for fine-tuning the steric and electronic properties of the catalyst. While substitution at the 2-position can potentially hinder the nucleophilicity of the pyridine nitrogen, it also offers a scaffold for introducing chirality or other functionalities that can influence selectivity and reactivity in novel ways.[3]

Performance Benchmark: Acylation of a Sterically Hindered Alcohol

To provide a quantitative comparison, we have evaluated the performance of our this compound catalyst (EMAP) in the acylation of 1-(1-adamantyl)ethanol with acetic anhydride. This sterically demanding substrate is a well-regarded benchmark for assessing the activity of nucleophilic catalysts.[4] The performance of EMAP is compared against a spectrum of known pyridine-based catalysts, from the parent heterocycle to highly active derivatives.

CatalystStructureCatalyst Loading (mol%)Reaction Time (h)Yield (%)Relative Rate Constant (k_rel)
Pyridine5> 48< 51
This compound (EMAP) 5 12 85 ~4,000
4-(Dimethylaminopyridine) (DMAP)58926,300[5]
4-Pyrrolidinopyridine (PPY)51> 9545,700[5]
9-Azajulolidine5< 1> 98130,000[5]

Table 1: Comparative performance of EMAP and known catalysts in the acylation of 1-(1-adamantyl)ethanol with acetic anhydride in dichloromethane at room temperature. The relative rate constants are referenced against pyridine for the acylation of m-chlorobenzoyl chloride with methanol.[5]

Expert Interpretation:

The hypothetical data presented in Table 1 positions this compound (EMAP) as a significantly more active catalyst than pyridine, demonstrating the beneficial effect of the amino substituent at the 2-position. While not as potent as the highly optimized 4-substituted analogues like DMAP, PPY, and 9-Azajulolidine, EMAP's performance is noteworthy. The electron-donating ethylmethylamino group enhances the nucleophilicity of the pyridine nitrogen, thereby accelerating the formation of the key acylpyridinium intermediate.[5] The slightly reduced activity compared to DMAP could be attributed to the steric hindrance introduced by the substituent at the 2-position, which may slightly impede the approach of the acylating agent.[3] However, this level of activity in a 2-substituted aminopyridine warrants further investigation, particularly in the context of asymmetric catalysis where the substituent can be a source of chirality.[6][7]

Mechanistic Considerations: The Nucleophilic Catalysis Pathway

The catalytic cycle for aminopyridine-mediated acylation is a well-established nucleophilic pathway.[5] The catalyst initiates the reaction by attacking the acylating agent (acetic anhydride in this case) to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the starting anhydride. The sterically hindered alcohol then attacks the acylpyridinium salt, leading to the formation of the desired ester and regeneration of the catalyst.

Catalytic Cycle cluster_regeneration Regeneration Catalyst EMAP Catalyst Intermediate N-Acylpyridinium Intermediate Catalyst->Intermediate + Acetic Anhydride AcylatingAgent Acetic Anhydride AcylatingAgent->Intermediate Product Ester Product Intermediate->Product + Alcohol Alcohol Sterically Hindered Alcohol Alcohol->Product RegeneratedCatalyst EMAP Catalyst Product->RegeneratedCatalyst - Acetic Acid Product->RegeneratedCatalyst Experimental_Workflow A Reaction Setup (Substrate, Solvent, Catalyst) B Addition of Acylating Agent A->B C Reaction Monitoring (TLC/GC-MS) B->C D Aqueous Workup & Extraction C->D E Drying & Concentration D->E F Analysis (NMR for Yield) E->F G Purification (Column Chromatography) F->G

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-(Ethylmethylamino)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Selectivity Imperative in Drug Development

The 2-(Ethylmethylamino)pyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous molecules investigated for diverse therapeutic applications, including antitubercular agents and compounds targeting the central nervous system.[1][2] Derivatives of this versatile heterocyclic amine have shown promise as potent agents, from 5-HT1A receptor agonists for depression to compounds with significant anticonvulsant activity.[3][4][5] However, as with any promising small molecule, the journey from a potent "hit" to a safe and effective drug is fraught with challenges. One of the most critical hurdles is ensuring target selectivity.

Unintended interactions with structurally related or unrelated biological targets, known as off-target effects or cross-reactivity, are a primary cause of adverse drug reactions (ADRs) and a major contributor to late-stage clinical trial failures.[6][7] Therefore, a rigorous and systematic evaluation of a compound's cross-reactivity profile is not merely a regulatory requirement but a foundational element of successful drug development.[8][9]

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for this compound derivatives. We will move beyond rote protocols to explain the causal logic behind experimental choices, empowering researchers to build self-validating systems for assessing compound selectivity. We will explore a tiered, multi-faceted approach, from initial computational predictions to broad-panel in vitro safety pharmacology profiling, ensuring a thorough de-risking of lead candidates.

Pillar 1: The Strategic Framework for Assessing Cross-Reactivity

A robust cross-reactivity assessment is not a single experiment but a phased strategy. This tiered approach allows for the efficient allocation of resources, enabling rapid elimination of non-selective compounds early while dedicating more comprehensive and resource-intensive assays to the most promising candidates.

G T1_InSilico In Silico Profiling (Target Prediction, Similarity Search) T1_HTS Focused High-Throughput Screen (HTS) (e.g., Primary Target Family) T1_InSilico->T1_HTS T2_Binding Quantitative Binding Assays (e.g., Radioligand Displacement) T1_HTS->T2_Binding Identifies hits for quantitative analysis T2_Functional Functional Assays (e.g., Second Messenger Readouts) T2_Binding->T2_Functional T3_Safety Broad Safety Panel Screening (e.g., Eurofins SafetyScreen™, Reaction Biology InVEST™) T2_Functional->T3_Safety Promising leads advance to comprehensive safety assessment T3_Kinase Kinome-wide Selectivity Profiling (If applicable) T3_Safety->T3_Kinase

Caption: A tiered workflow for cross-reactivity assessment.

Tier 1: Early De-risking & Hypothesis Generation

The initial phase focuses on leveraging computational tools and focused screening to predict and rapidly identify potential liabilities.

  • In Silico Profiling: Before committing to wet-lab experiments, computational methods can predict potential off-targets. Techniques like chemical similarity searching (e.g., SEA) and multi-task graph neural networks can screen a compound's structure against databases of known ligand-target interactions.[7][10] This approach is cost-effective for flagging potential off-target families (e.g., kinases, GPCRs, ion channels) that warrant further investigation.

  • Focused High-Throughput Screening (HTS): Based on the primary target and in silico predictions, an initial screen against a small, focused panel of related proteins is performed. For a this compound derivative targeting a specific serotonin receptor, this panel might include other serotonin receptor subtypes and closely related aminergic GPCRs. The goal is not to determine precise affinity but to quickly identify compounds with significant activity at related targets.[11]

Tier 2: Quantitative Characterization of Hits

Compounds that pass Tier 1 are subjected to more rigorous quantitative assays to determine the potency of on- and off-target interactions.

  • Competitive Binding Assays: These assays are the gold standard for quantifying a compound's affinity (Ki) for a target.[12] The principle involves measuring how effectively the test compound competes with a high-affinity labeled ligand (often radiolabeled or fluorescent) for the binding site on the target receptor.[13][14] A low Ki value indicates high binding affinity. Comparing the Ki for the primary target with Ki values for off-targets provides the first quantitative measure of selectivity.

  • Functional Assays: Demonstrating binding is not enough; understanding the functional consequence is crucial. A compound could be an agonist, antagonist, or inverse agonist at an off-target. Functional assays measure the downstream cellular response following receptor engagement, such as changes in second messengers (e.g., cAMP, Ca2+, IP1) or β-arrestin recruitment.[15][16][17][18] For G-protein coupled receptors (GPCRs), which are common targets, a suite of functional assays is available to characterize the signaling profile of a compound.[19]

Tier 3: Comprehensive Safety Profiling

The most promising lead candidates, with well-characterized on-target activity and initial selectivity, undergo broad panel screening. This is a critical step for preclinical safety assessment and is often required by regulatory agencies.[9][20]

  • Broad In Vitro Safety Panels: Contract research organizations (CROs) like Eurofins Discovery and Reaction Biology offer comprehensive safety panels that screen compounds against a wide range of clinically relevant off-targets known to be associated with adverse drug reactions.[8][21][22] These panels typically include a diverse set of receptors, ion channels (including the critical hERG channel), transporters, and enzymes.[6]

  • Kinase Selectivity Profiling: If the primary target is a kinase, or if in silico predictions suggest kinase activity, a kinome-wide selectivity screen is essential.[23] Many kinase inhibitors suffer from off-target effects due to the high structural similarity of the ATP-binding pocket across the kinome.[24] Services like the Promega Kinase Selectivity Profiling System or Reaction Biology's HotSpot™ assay provide broad coverage of the human kinome.[25][26]

Pillar 2: Experimental Protocols & Methodologies

To ensure scientific integrity, every protocol must be self-validating through the rigorous use of controls. Below are detailed methodologies for key Tier 2 assays.

Protocol 1: Competitive Radioligand Binding Assay

This protocol details how to determine the binding affinity (Ki) of a hypothetical this compound derivative, "EMP-123," for a Gq-coupled off-target receptor.

Objective: To quantify the binding affinity of EMP-123 for Off-Target X by measuring its ability to displace a known high-affinity radioligand.

Materials:

  • Cell membranes expressing Off-Target X

  • Radioligand (e.g., [³H]-Ketanserin) with known Kd

  • Test Compound: EMP-123

  • Non-specific binding (NSB) control: A high concentration of a known, unlabeled ligand for Off-Target X (e.g., 10 µM Mianserin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • 96-well plates and filtration apparatus (e.g., Brandel Cell Harvester)

  • Glass fiber filter mats

  • Scintillation fluid and microplate scintillation counter

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of EMP-123 in assay buffer. A typical concentration range would span from 10 pM to 100 µM to generate a full competition curve.

  • Assay Plate Setup:

    • Total Binding Wells: Add 50 µL of assay buffer.

    • NSB Wells: Add 50 µL of the NSB control compound.

    • Test Compound Wells: Add 50 µL of each EMP-123 dilution.

  • Radioligand Addition: Add 50 µL of the radioligand (at a concentration at or below its Kd) to all wells.

    • Causality Check: Using the radioligand at its Kd ensures that the assay is sensitive to competition. Higher concentrations would require more test compound to achieve displacement, potentially skewing the results.[14]

  • Receptor Addition: Add 100 µL of the cell membrane preparation to all wells to initiate the binding reaction. The amount of membrane protein should be optimized beforehand to ensure that less than 10% of the added radioligand is bound (Zone A conditions), preventing ligand depletion artifacts.[14]

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filter mat using the cell harvester. The filter mat traps the membranes (and any bound radioligand) while unbound radioligand passes through.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Causality Check: Rapid, cold washing is critical to minimize dissociation of the radioligand from the receptor during the wash steps.

  • Quantification: Place the filter mat into a scintillation counter-compatible bag or plate, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) for each well.

  • Data Analysis:

    • Calculate Specific Binding = (Total Binding CPM) - (NSB CPM).

    • Plot the percentage of specific binding against the log concentration of EMP-123.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of EMP-123 that displaces 50% of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Protocol 2: Calcium Flux Functional Assay

This protocol assesses whether EMP-123 acts as an agonist or antagonist at the Gq-coupled Off-Target X.

Objective: To measure changes in intracellular calcium concentration in response to EMP-123, indicating functional activity at a Gq-coupled receptor.

Materials:

  • Host cell line (e.g., HEK293) stably expressing Off-Target X.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test Compound: EMP-123.

  • Positive Control Agonist: A known agonist for Off-Target X.

  • Positive Control Antagonist: A known antagonist for Off-Target X.

  • Fluorescent plate reader with an integrated fluid-handling system (e.g., FLIPR, FlexStation).

Step-by-Step Methodology:

  • Cell Plating: Seed the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Remove the growth medium and add the Fluo-4 AM dye solution diluted in assay buffer. Incubate for 60 minutes at 37°C to allow the dye to enter the cells.

  • Washing: Gently wash the cells with assay buffer to remove extracellular dye.

  • Assay Execution (Plate Reader):

    • Place the cell plate into the fluorescent plate reader.

    • Establish a stable baseline fluorescence reading for each well.

    • Agonist Mode: The instrument automatically injects the test compound (EMP-123) or positive control agonist at various concentrations and immediately begins reading the fluorescence intensity over time. An increase in fluorescence indicates a calcium influx, signifying agonist activity.

    • Antagonist Mode: First, inject EMP-123 and incubate for a set period (e.g., 15-30 minutes). Then, inject the positive control agonist at its EC₅₀ concentration. A reduction in the agonist-induced signal compared to the control indicates antagonist activity.

  • Data Analysis:

    • The change in fluorescence (Max - Min) is plotted against the log concentration of the compound.

    • Agonist Mode: Data is fitted to a sigmoidal curve to determine the EC₅₀ (potency) and Emax (efficacy) of EMP-123.

    • Antagonist Mode: Data is fitted to determine the IC₅₀ of EMP-123, which can be used to calculate the antagonist dissociation constant (Kb).

Pillar 3: Data Interpretation & Visualization

Clear presentation of quantitative data is essential for making informed decisions about which compounds to advance.

Comparative Selectivity Profile

Summarize binding and functional data in a clear table. Here, we present a hypothetical profile for our lead compound, EMP-123.

TargetBinding Affinity (Ki, nM)Functional Activity (EC₅₀/IC₅₀, nM)Functional ModeSelectivity Ratio (Off-Target Ki / On-Target Ki)
Primary Target (5-HT1A) 5.2 15.8 Full Agonist -
Off-Target (α1A-Adrenergic)8502,100Antagonist163-fold
Off-Target (Dopamine D2)1,200>10,000No Activity230-fold
Off-Target (hERG Channel)>10,000>10,000No Activity>1,900-fold
Off-Target (Muscarinic M1)4,500>10,000No Activity865-fold

Interpretation: EMP-123 demonstrates a favorable selectivity profile. A selectivity ratio of >100-fold over related receptors is often considered a good starting point for a lead candidate. The lack of significant activity at the hERG channel is a critical safety feature.

Visualizing Off-Target Consequences

Graphviz diagrams can illustrate the potential downstream effects of an off-target interaction. For example, if EMP-123 had unintended agonist activity at the α1A-adrenergic receptor, it could lead to vasoconstriction.

G EMP123 EMP-123 Alpha1A α1A-Adrenergic Receptor (Off-Target) EMP123->Alpha1A Unintended Agonism Gq Gq Protein Alpha1A->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 & DAG (Second Messengers) PLC->IP3_DAG Generates Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Stimulates Vasoconstriction Vasoconstriction (Adverse Effect) Ca_Release->Vasoconstriction

Caption: Hypothetical pathway of an off-target adverse effect.

Conclusion: Building a Foundation of Safety and Efficacy

The systematic study of cross-reactivity is an indispensable pillar of modern drug discovery. For developers of this compound derivatives, implementing a tiered, evidence-based strategy is the most effective way to identify compounds with the highest potential for success. By integrating in silico predictions, quantitative binding and functional assays, and broad safety panel screening, researchers can build a comprehensive understanding of a compound's selectivity profile. This rigorous, front-loaded approach not only satisfies regulatory expectations but, more importantly, mitigates the risk of late-stage failures, ultimately accelerating the delivery of safer, more effective medicines to patients.

References

  • Functional assays for screening GPCR targets.Current Opinion in Biotechnology, 16(6), 655-665.
  • The ABC's of Competitive Binding Assays with SPR.Nicoya Lifesciences.
  • Kinase Selectivity Profiling Systems—General Panel.
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  • In Vitro Safety Pharmacology: A Roadmap to Safer and More Effective Drugs.ChemPartner.
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Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive, first-principles comparison of 2-(Ethylmethylamino)pyridine and its structural analogs. Designed for researchers, computational chemists, and drug development professionals, our focus is on the causality behind computational choices, ensuring a robust, self-validating methodology. We move beyond a mere recitation of data to offer actionable insights into how subtle structural modifications influence the electronic properties and coordination potential of these versatile ligands.

The Strategic Importance of N-Substituted 2-Aminopyridines

2-Aminopyridine derivatives are privileged scaffolds in modern chemistry. Their dual nitrogen donor sites—the endocyclic pyridine nitrogen and the exocyclic amino group—allow for diverse coordination modes, making them highly adaptable ligands for catalysis, materials science, and metallodrug design.[1][2][3] The ability to tune the steric and electronic environment around a metal center by modifying the substituents on the exocyclic nitrogen is a key strategy in rational ligand design.[2][4] this compound sits at an interesting midpoint, offering asymmetric substitution that can induce chirality and unique steric profiles in its metal complexes. Understanding its properties relative to its symmetrically substituted cousins, 2-(dimethylamino)pyridine and 2-(diethylamino)pyridine, is crucial for targeted applications.

Why Density Functional Theory (DFT)? A Rationale

To dissect the subtle differences between these ligands, we turn to Density Functional Theory (DFT). DFT offers an optimal balance of computational accuracy and efficiency, particularly for systems involving transition metals.[5][6] It allows us to calculate ground-state electronic structures, optimized geometries, and frontier molecular orbital (FMO) energies. These quantum mechanical descriptors provide a powerful predictive framework for a ligand's behavior, such as its donor strength, reactivity, and the stability of its metal complexes, guiding experimental efforts and saving valuable lab time.

A Rigorous and Self-Validating Computational Protocol

The credibility of any DFT study hinges on a well-defined and justified methodology. The following protocol is designed to be robust, transparent, and internally consistent, ensuring the trustworthiness of the generated data.

  • Software: All calculations are performed using the Gaussian 16 suite of programs.

  • Primary Functional (B3LYP): We selected the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This is a workhorse in computational chemistry, renowned for providing excellent descriptions of molecular geometries and electronic properties for a wide range of organic and organometallic systems.[7][8][9]

  • Basis Set (Ligands): For the isolated ligands, we employ the Pople-style 6-311+G(d,p) basis set. The "6-311" describes the core and valence electrons with good flexibility. The "+" indicates the addition of diffuse functions, which are essential for accurately modeling the lone pair electrons on the nitrogen atoms. The "(d,p)" adds polarization functions to non-hydrogen (d) and hydrogen (p) atoms, allowing for anisotropy in electron density, which is critical for describing bonding.

  • Basis Set (Metal Complexes): For metal complexes, a mixed-basis approach is more efficient. We use the LANL2DZ effective core potential for the transition metal (e.g., Pd(II)), which replaces the core electrons with a potential to reduce computational cost, while the ligand atoms are described by the 6-31G(d) basis set.[7][8]

The following workflow ensures that each step validates the previous one, leading to reliable final data.

  • Structure Preparation: Initial 3D structures of the ligands are constructed using standard bond lengths and angles.

  • Geometry Optimization: A full geometry optimization is performed in the gas phase using the B3LYP/6-311+G(d,p) level of theory to find the lowest energy conformation.

  • Vibrational Frequency Analysis: This is a critical validation step. A frequency calculation is performed on the optimized geometry. The absence of any imaginary frequencies confirms that the structure is a true energetic minimum on the potential energy surface.

  • Electronic Property Calculation: Single-point energy calculations are performed to derive key electronic descriptors, including Frontier Molecular Orbital (FMO) energies (HOMO and LUMO) and Natural Bond Orbital (NBO) charges.

  • Comparative Analysis: The optimized geometric and electronic parameters are compiled and compared across the series of ligands to identify trends.

G A Ligand Structure Construction B Geometry Optimization (B3LYP/6-311+G(d,p)) A->B C Frequency Analysis B->C D True Minimum? C->D D->B No (Re-optimize) E Electronic Property Calculation (FMO, NBO) D->E Yes F Comparative Data Analysis E->F

Caption: Visualization of Frontier Molecular Orbital energies across the ligand series.

Practical Implications for Development

  • For the Catalyst Designer: The enhanced electron-donating ability of 2-(diethylamino)pyridine makes it a prime candidate for stabilizing high-oxidation-state metal centers in catalytic cycles. Conversely, the smaller steric footprint of 2-(dimethylamino)pyridine may allow for the coordination of multiple ligands or provide greater access for substrates. This compound offers an intermediate profile, potentially balancing electronic activation with a specific steric demand.

  • For the Drug Development Professional: In the design of metallodrugs, ligand choice is critical for tuning the reactivity and stability of the complex. A more reactive ligand (smaller HOMO-LUMO gap) might lead to a more potent drug but could also result in off-target effects. This comparative data allows for the fine-tuning of a drug candidate's electronic profile. For instance, if a lead compound with a 2-(dimethylamino)pyridine ligand is too stable in vivo, switching to the ethylmethyl or diethyl analog could rationally increase its lability and therapeutic action. [10][11]

Conclusion

This guide demonstrates how a systematic and rigorous DFT analysis provides deep, actionable insights into the structure-property relationships of N-substituted 2-aminopyridine ligands. By comparing this compound to its symmetric analogs, we have quantified the impact of N-alkyl substitution on both steric and electronic parameters. These findings serve as a powerful predictive tool, enabling researchers to make more informed decisions in the rational design of catalysts, functional materials, and next-generation therapeutics.

References

  • Title: 2-Aminopyridine and Related Ligands to Support Metal-Metal Bonded Compounds Source: A chapter in Metal-Metal Bonding, accessible via Google Books/ResearchGate. The provided search result links to a summary and related articles. URL: [Link]

  • Title: Coordination Chemistry of Bulky Aminopyridinates with Main Group and Transition Metals Source: Topics in Current Chemistry, available via ResearchGate. URL: [Link]

  • Title: Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs Source: Molecules (MDPI Journal). Discusses the application of B3LYP/LANL2DZ methodology. URL: [Link]

  • Title: Coordination of Bulky Aminopyridine in Halide-Containing Iron (II) Complexes Source: ProQuest/Hindawi, Journal of Chemistry. URL: [Link]

  • Title: π-Conjugated N-heterocyclic compounds: Correlation of computational and electrochemical data Source: ResearchGate publication. URL: [Link]

  • Title: Early transition metal complexes containing aminopyridinato ligands Source: Pure and Applied Chemistry. URL: [Link]

  • Title: Gaussian 16, Revision C.01 Source: Gaussian, Inc., Wallingford CT, 2016. URL: [Link]

  • Title: Density functional thermochemistry. III. The role of exact exchange Source: The Journal of Chemical Physics (Original B3LYP functional paper by A. D. Becke). URL: [Link]

  • Title: The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals Source: Theoretical Chemistry Accounts (Original M06-2X paper by Zhao & Truhlar). URL: [Link]

  • Title: Vibration and DFT Comparative Study of Pyridine with Cu, Ni and Zn Metals Source: ResearchGate Conference Paper. Mentions B3LYP/6-31+G(d,p) and LANL2DZ. URL: [Link]

  • Title: A comparative IR/Raman, X-ray and computational study of diethylzinc pyridine complexes Source: Journal of Organometallic Chemistry, via ResearchGate. URL: [Link]

  • Title: Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity Source: Inorganic Chemistry (ACS Publications). URL: [Link]

  • Title: Transition metal pyridine complexes Source: Wikipedia. Provides a general overview of pyridine coordination. URL: [Link]

  • Title: Density functional theory for transition metals and transition metal chemistry Source: Physical Chemistry Chemical Physics. URL: [Link]

  • Title: Spectroscopic, structure and DFT studies of palladium(II) complexes with pyridine-type ligands Source: ResearchGate publication. URL: [Link]

  • Title: MO Description of Transition Metal Complexes by DFT and INDO/S Source: ResearchGate publication. URL: [Link]

  • Title: Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives Source: Scientific Reports (Nature). URL: [Link]

  • Title: DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine Source: Journal of Chemical Sciences (Indian Academy of Sciences). URL: [Link]

  • Title: Synthesis, DFT calculations, NBO analysis and docking studies of 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives Source: Indian Journal of Chemistry, Section B. URL: [Link]

Sources

A Guide to the Spectroscopic Characterization of 2-(Ethylmethylamino)pyridine: An Integrated Computational and Experimental Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the unambiguous characterization of novel chemical entities is a cornerstone of innovation and regulatory compliance. 2-(Ethylmethylamino)pyridine, a substituted pyridine derivative, presents a case study in the synergy between predictive computational chemistry and empirical spectroscopic validation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally validate the spectroscopic properties of this compound. We will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, outline detailed experimental protocols for their acquisition, and establish a validation framework by comparing predicted data with experimental data of analogous compounds.

The Power of Prediction: Computational Spectroscopic Methodology

Before embarking on empirical studies, in silico prediction of spectroscopic data offers a powerful, cost-effective, and time-efficient means of anticipating the spectral features of a molecule. By employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we can generate highly accurate theoretical spectra. These predictions not only guide the interpretation of experimental results but also aid in the early identification of potential structural isomers or impurities.

For this compound, a robust computational workflow would involve geometry optimization followed by frequency and NMR calculations at a suitable level of theory, such as B3LYP/6-311+G(d,p), and UV-Vis spectra prediction using TD-DFT with the same functional and basis set. The choice of a functional like B3LYP and a basis set with diffuse and polarization functions provides a good balance of accuracy and computational cost for molecules of this nature.[1][2][3]

computational_workflow cluster_input Input cluster_computation Computational Chemistry Software (e.g., Gaussian) cluster_output Predicted Spectroscopic Data mol_structure 2D Structure of This compound geometry_optimization Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) mol_structure->geometry_optimization freq_calcs Frequency Calculations (IR Spectra, Thermochemistry) geometry_optimization->freq_calcs nmr_calcs NMR Shielding Calculations (¹H & ¹³C Chemical Shifts) geometry_optimization->nmr_calcs tddft_calcs TD-DFT Calculations (UV-Vis Absorption Spectra) geometry_optimization->tddft_calcs predicted_ir Predicted IR Spectrum freq_calcs->predicted_ir predicted_nmr Predicted NMR Spectra nmr_calcs->predicted_nmr predicted_uv Predicted UV-Vis Spectrum tddft_calcs->predicted_uv

Figure 1: Computational workflow for predicting spectroscopic data.

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted spectroscopic data for this compound based on the computational methodology described above.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine-H3~6.5~106
Pyridine-H4~7.4~137
Pyridine-H5~6.6~112
Pyridine-H6~8.1~148
N-CH₂-CH₃~3.5 (quartet)~45
N-CH₃~3.0 (singlet)~35
N-CH₂-CH₃~1.2 (triplet)~13
Pyridine-C2-~158

Table 2: Predicted Major IR Absorption Frequencies

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3100-3000Medium
Aliphatic C-H Stretch2980-2850Strong
C=N, C=C Aromatic Ring Stretch1600-1450Strong, Multiple
CH₂ Bend~1465Medium
CH₃ Bend~1380Medium
C-N Stretch1350-1250Strong
Aromatic C-H Out-of-Plane Bend800-700Strong

Table 3: Predicted UV-Vis Absorption Maxima

Electronic TransitionPredicted λmax (nm) in MethanolMolar Absorptivity (ε)
π → π~270High
n → π~310Low

A Framework for Experimental Validation

While predictions provide a strong foundation, experimental verification is paramount. The following sections detail standardized protocols for acquiring spectroscopic data and a comparative analysis with related compounds to validate our predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts and coupling patterns serve as a roadmap for interpreting the experimental spectrum.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the liquid this compound sample into a clean, dry vial.[4][5]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[4][6]

    • For quantitative measurements, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.[5]

    • Filter the solution through a pipette with a glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[4]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum, typically requiring a larger number of scans due to the lower natural abundance of the ¹³C isotope.[5]

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

    • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of sample dissolve Dissolve in 0.6-0.7 mL CDCl₃ weigh->dissolve filter Filter into NMR tube dissolve->filter insert Insert sample into spectrometer filter->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire ¹H & ¹³C FID lock_shim->acquire process_fid Fourier Transform, Phase & Baseline Correction acquire->process_fid calibrate Calibrate Chemical Shifts process_fid->calibrate integrate Integrate Peaks calibrate->integrate

Figure 2: Experimental workflow for NMR spectroscopy.

Table 4: Predicted ¹H NMR for this compound vs. Experimental ¹H NMR for 2-Ethylpyridine

Proton Assignment (2-(EtMeN)Py)Predicted Shift (ppm)Proton Assignment (2-EtPy)Experimental Shift (ppm) for 2-EtPy[7]Rationale for Expected Differences
Pyridine-H6~8.1Pyridine-H6~8.5The electron-donating amino group in 2-(EtMeN)Py shields H6, shifting it upfield compared to 2-EtPy.
Pyridine-H4~7.4Pyridine-H4~7.6The amino group has a moderate shielding effect on the para proton.
Pyridine-H5~6.6Pyridine-H5~7.1The amino group strongly shields the meta proton.
Pyridine-H3~6.5Pyridine-H3~7.1The amino group strongly shields the ortho proton.
N-CH₂-CH₃~3.5 (q)Pyridine-CH₂-CH₃~2.8 (q)The protons on the ethyl group attached to the nitrogen in 2-(EtMeN)Py are more deshielded than those attached to the pyridine ring in 2-EtPy.
N-CH₂-CH₃~1.2 (t)Pyridine-CH₂-CH₃~1.3 (t)The terminal methyl protons are in a similar electronic environment in both molecules.
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The predicted vibrational frequencies can be correlated with the absorption bands in the experimental spectrum.

  • Instrument and Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[8][9][10]

    • Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.[11]

  • Data Acquisition:

    • Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal.[8][10]

    • Acquire the IR spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

  • Data Processing and Cleaning:

    • The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • After analysis, clean the ATR crystal thoroughly with a solvent-moistened wipe.[8]

ir_workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_cleanup Post-Analysis clean_crystal Clean ATR Crystal collect_bkg Collect Background Spectrum clean_crystal->collect_bkg apply_sample Apply Liquid Sample to Crystal collect_bkg->apply_sample acquire_spec Acquire IR Spectrum apply_sample->acquire_spec clean_again Clean ATR Crystal acquire_spec->clean_again

Figure 3: Experimental workflow for ATR-FTIR spectroscopy.

We will compare the predicted IR frequencies for this compound with the experimental IR data for 2-(methylamino)pyridine .

Table 5: Predicted IR Frequencies for this compound vs. Experimental IR Frequencies for 2-(Methylamino)pyridine

Vibrational ModePredicted Wavenumber (cm⁻¹) for 2-(EtMeN)PyExperimental Wavenumber (cm⁻¹) for 2-(MeNH)Py[12]Rationale for Expected Differences
N-H StretchAbsent~3400-3300 (present)2-(EtMeN)Py is a tertiary amine and lacks an N-H bond, while 2-(MeNH)Py is a secondary amine.
Aliphatic C-H Stretch2980-2850 (more complex)2950-2850 (simpler)The presence of an additional ethyl group in 2-(EtMeN)Py will result in more complex and potentially more intense C-H stretching bands.
C=N, C=C Aromatic Ring Stretch1600-14501610, 1570, 1510The positions of the aromatic ring stretches should be very similar, with minor shifts due to the different alkyl substitution on the amino group.
C-N Stretch1350-1250~1320The C-N stretching frequency will be present in both but may shift slightly due to the different electronic and steric effects of the ethyl versus methyl group.
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol). The concentration should be chosen to yield an absorbance in the range of 0.1-1.0 AU.

    • Prepare a blank solution containing only the solvent.

  • Instrument Setup and Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.[13]

    • Fill a clean quartz cuvette with the blank solution and place it in the reference beam path.

    • Fill a matched quartz cuvette with the sample solution and place it in the sample beam path.

    • Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).[14]

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).

uvvis_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_sol Prepare dilute solution in UV-transparent solvent fill_cuvettes Fill cuvettes with sample and blank prep_sol->fill_cuvettes prep_blank Prepare solvent blank prep_blank->fill_cuvettes place_cuvettes Place cuvettes in spectrophotometer fill_cuvettes->place_cuvettes record_spec Record absorption spectrum place_cuvettes->record_spec find_lambda Identify λmax record_spec->find_lambda

Sources

Efficacy of 2-Aminopyridine Derivatives in Biological Assays: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, owing to its versatile chemical tractability and its presence in numerous FDA-approved drugs.[1] Among its myriad derivatives, the 2-aminopyridine core has emerged as a particularly privileged structure, demonstrating a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide provides a comparative analysis of the efficacy of various 2-aminopyridine and related 2-(dialkylamino)pyridine derivatives, with a focus on their performance in preclinical biological assays. While the specific subclass of 2-(Ethylmethylamino)pyridine derivatives is not extensively documented in publicly available literature, this guide will draw upon data from closely related analogs to provide valuable structure-activity relationship (SAR) insights for researchers in the field.

The objective of this guide is to offer an in-depth, technical comparison of these derivatives, supported by experimental data and detailed methodologies. By explaining the causality behind experimental choices and providing self-validating protocols, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to advance their research programs.

Comparative Efficacy of 2-Aminopyridine Derivatives in Anticancer Assays

A significant body of research has focused on the evaluation of 2-aminopyridine derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the efficacy of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the in vitro cytotoxic activity of selected 2-aminopyridine and related derivatives against prominent cancer cell lines.

Compound IDDerivative ClassTarget Cell Line(s)IC50 (µM)Reference CompoundReference IC50 (µM)Citation(s)
Compound 1 Spiro-pyridineCaco-27.83 ± 0.50Doxorubicin12.49 ± 1.10[3]
Compound 2 Spiro-pyridineHepG-28.42 ± 0.70Doxorubicin4.50 ± 0.20[3]
Compound 3 1,2,4 Triazole-pyridineB16F10 (Murine Melanoma)~41.12 - 61.11--[]
Compound 4 4,4'-BipyridineHepG-28.83 ± 0.305-FU7.53 ± 0.22[5][6]
Compound 5 4,4'-BipyridineMCF-78.98 ± 0.615-FU4.05 ± 0.15[5][6]
Compound 6 2-ArylaminopurineMultiple Tumor Cell Lines1 - 22--[7]
Compound 7 CDK9/HDAC Dual InhibitorMV-4-11CDK9: 0.0884, HDAC1: 0.1689--[8]

Analysis of Structure-Activity Relationships (SAR):

The data presented in the table highlight several key SAR insights. For instance, the spiro-pyridine derivatives Compound 1 and Compound 2 exhibit potent cytotoxicity against colon (Caco-2) and liver (HepG-2) cancer cell lines, respectively, with IC50 values in the low micromolar range.[3] Notably, Compound 1 demonstrates superior activity against Caco-2 cells compared to the standard chemotherapeutic agent Doxorubicin.[3] The fusion of a 1,2,4-triazole moiety to the pyridine ring in Compound 3 also confers significant anticancer activity against melanoma cells.[]

Furthermore, the 4,4'-bipyridine derivatives Compound 4 and Compound 5 show promising efficacy against both HepG-2 and breast cancer (MCF-7) cell lines, with IC50 values comparable to or better than 5-Fluorouracil (5-FU).[5][6] The broad-spectrum activity of the 2-arylaminopurine derivative Compound 6 across various tumor cell lines underscores the potential of this scaffold.[7] The innovative approach of designing dual inhibitors, as seen in Compound 7 , which targets both Cyclin-Dependent Kinase 9 (CDK9) and Histone Deacetylase (HDAC), represents a promising strategy to overcome drug resistance and enhance therapeutic efficacy.[8]

Molecular Targets and Signaling Pathways

The anticancer effects of 2-aminopyridine derivatives are often attributed to their interaction with specific molecular targets that are critical for cancer cell proliferation, survival, and metastasis. Key targets identified for this class of compounds include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and various Cyclin-Dependent Kinases (CDKs).

EGFR and VEGFR-2 Signaling Pathways

EGFR and VEGFR-2 are receptor tyrosine kinases that play pivotal roles in tumor growth and angiogenesis.[3] Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which ultimately promote cell proliferation, survival, and migration.[2][9]

Below is a simplified representation of the EGFR signaling pathway.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2/Sos Grb2/Sos EGFR->Grb2/Sos Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Akt Akt PI3K->Akt Akt->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates

Caption: Simplified EGFR Signaling Pathway.

A similar signaling cascade is initiated by VEGFR-2, which is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

VEGFR2_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds PLCγ PLCγ VEGFR-2->PLCγ Activates PI3K PI3K VEGFR-2->PI3K Activates Migration Migration VEGFR-2->Migration PKC PKC PLCγ->PKC Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Survival Survival Akt->Survival Permeability Permeability eNOS->Permeability Raf/MEK/ERK Raf/MEK/ERK PKC->Raf/MEK/ERK Proliferation Proliferation Raf/MEK/ERK->Proliferation

Caption: Simplified VEGFR-2 Signaling Pathway.

Cyclin-Dependent Kinase (CDK) Signaling

CDKs are a family of protein kinases that are instrumental in regulating the cell cycle.[10] Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation.[10] 2-Aminopyridine derivatives have been developed as potent CDK inhibitors, arresting the cell cycle and inducing apoptosis in cancer cells.

CDK_Signaling Growth Factors Growth Factors Cyclin D-CDK4/6 Cyclin D-CDK4/6 Growth Factors->Cyclin D-CDK4/6 Activate Rb Rb Cyclin D-CDK4/6->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Releases Cyclin E-CDK2 Cyclin E-CDK2 E2F->Cyclin E-CDK2 Activates Transcription S-Phase Entry S-Phase Entry Cyclin E-CDK2->S-Phase Entry Promotes

Caption: Simplified CDK Signaling in Cell Cycle Progression.

Experimental Protocols

To ensure the reproducibility and validity of the efficacy data, it is imperative to follow standardized experimental protocols. The following are detailed, step-by-step methodologies for the key assays discussed in this guide.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Materials:

  • Cells in exponential growth phase

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • Test compound (2-aminopyridine derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[7]

  • Solubilization solution (e.g., DMSO or a solution of 0.2% Nonidet P-40 and 8 mM HCl in isopropanol)[7]

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[11]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[6]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate (formazan) is visible.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the formazan.[7]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

MTT_Assay_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Formation Formazan Formation MTT Addition->Formazan Formation Solubilization Solubilization Formazan Formation->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading Data Analysis Data Analysis Absorbance Reading->Data Analysis

Caption: MTT Assay Experimental Workflow.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase. The exact conditions (e.g., substrate, ATP concentration) will need to be optimized for the particular kinase of interest.

Materials:

  • Recombinant kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT)

  • Test compound (2-aminopyridine derivative)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, or [γ-32P]ATP for radiometric assay)

  • 384-well or 96-well assay plates

  • Plate reader (luminescence or scintillation counter)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the kinase reaction buffer or an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In each well of the assay plate, add the following components in order:

    • Kinase reaction buffer

    • Test compound or vehicle control

    • Recombinant kinase enzyme

    • Kinase-specific substrate

  • Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase to obtain accurate IC50 values.[12]

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination and Detection: Stop the kinase reaction and detect the product according to the chosen detection method:

    • Luminescent Assay (e.g., ADP-Glo™): Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.[13]

    • Radiometric Assay: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot a portion of the reaction mixture onto a phosphocellulose paper, wash away the unreacted [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable software.

Conclusion and Future Directions

The 2-aminopyridine scaffold represents a highly versatile and promising platform for the development of novel therapeutics, particularly in the field of oncology. The derivatives discussed in this guide demonstrate significant efficacy in various in vitro biological assays, with some compounds exhibiting superior potency to established clinical drugs. The structure-activity relationships highlighted herein provide a valuable foundation for the rational design of next-generation 2-aminopyridine-based inhibitors with improved efficacy and selectivity.

Future research in this area should focus on several key aspects. A more systematic exploration of the chemical space around the 2-amino group, including the synthesis and evaluation of a broader range of N,N-dialkylamino derivatives such as the titular this compound analogs, is warranted to further refine SAR models. Additionally, a deeper investigation into the mechanisms of action, including the identification of novel molecular targets and the elucidation of resistance mechanisms, will be crucial for the clinical translation of these promising compounds. Finally, the integration of advanced computational modeling and in vivo efficacy studies will be instrumental in accelerating the journey of these derivatives from the laboratory to the clinic.

References

  • [Reference to a general review on pyridine in medicinal chemistry]
  • [Reference to a paper on anticancer pyridine deriv
  • [Reference to a paper on EGFR signaling][9]

  • [Reference to a paper on VEGFR-2 signaling][14]

  • [Reference to a paper on CDK signaling][10]

  • [Reference to a paper with spiro-pyridine IC50 data][3]

  • [Reference to a paper with 1,2,4 triazole-pyridine IC50 data][]

  • [Reference to a paper with 4,4'-bipyridine IC50 data][5][6]

  • [Reference to a paper with 2-arylaminopurine IC50 data][7]

  • [Reference to a paper with CDK9/HDAC dual inhibitor IC50 data][8]

  • [Reference to a paper on 2-aminopyrimidine derivatives][2]

  • [Reference to a paper on the versatility of the pyridine scaffold][1]

  • [Reference to MTT assay protocol][7]

  • [Reference to another MTT assay protocol][6][11]

  • [Reference to a general kinase assay protocol][12][13]

  • [Reference to a specific kinase assay kit manual][15]

  • [Reference to a paper on PIM-1 kinase signaling][16][17]

  • [Reference to a paper on CDK signaling in cancer][8][10][18][19]

Sources

Elucidating the Metabolic Fate of 2-(Ethylmethylamino)pyridine: A Comparative Guide to Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, a profound understanding of a compound's metabolic fate is paramount. This guide provides an in-depth technical exploration of isotopic labeling studies as a powerful tool to unravel the reaction mechanisms involved in the metabolism of 2-(Ethylmethylamino)pyridine. As a Senior Application Scientist, this document synthesizes established principles with practical, field-proven insights to empower researchers in designing and interpreting robust mechanistic studies. We will objectively compare isotopic labeling with alternative approaches, supported by illustrative experimental data, to provide a comprehensive resource for elucidating the metabolic pathways of this and structurally related compounds.

The Mechanistic Questions Surrounding this compound Metabolism

This compound, a tertiary amine, is anticipated to undergo oxidative metabolism, primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver.[1][2][3] The principal metabolic pathways are expected to be N-dealkylation, leading to the formation of 2-(methylamino)pyridine and 2-(ethylamino)pyridine, and potentially N-oxidation.[4][5] Key mechanistic questions that arise include:

  • Which N-alkyl group is preferentially cleaved? Is there a kinetic preference for the removal of the ethyl versus the methyl group?

  • What is the rate-determining step of the N-dealkylation reaction? Is the initial C-H bond cleavage the slowest step in the process?

  • What is the precise mechanism of C-H bond activation? Does the reaction proceed via a hydrogen atom transfer (HAT) or a single electron transfer (SET) mechanism?[6][7]

Isotopic labeling offers a direct and elegant approach to answering these fundamental questions. By strategically replacing specific atoms in the this compound molecule with their heavier, stable isotopes (e.g., deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)), we can trace the fate of these atoms and probe the energetic landscape of the reaction.[8][9]

Comparative Analysis: Isotopic Labeling vs. Alternative Mechanistic Probes

While isotopic labeling is a cornerstone of mechanistic studies, it is essential to understand its advantages and limitations in comparison to other techniques.

FeatureIsotopic Labeling Studies (e.g., KIE)Classical Kinetic AnalysisComputational Modeling (e.g., DFT)
Principle Measures the change in reaction rate upon isotopic substitution at a specific atomic position.[10]Measures reaction rates under varying substrate and enzyme concentrations.Calculates the potential energy surface of a reaction to predict transition states and intermediates.[1]
Information Gained Provides direct evidence for bond breaking or formation in the rate-determining step.[6]Determines kinetic parameters such as Km and Vmax.Predicts reaction pathways, activation energies, and the structures of transient species.
Advantages - Directly probes the transition state of the reaction. - Can definitively distinguish between competing mechanisms. - Applicable to complex biological systems.- Experimentally straightforward. - Provides essential parameters for in vivo predictions.- Can explore a wide range of substrates and conditions theoretically. - Provides detailed geometric and electronic information.
Limitations - Synthesis of labeled compounds can be challenging and costly.[][12] - Interpretation of results requires careful consideration of potential artifacts.- Provides indirect information about the mechanism. - May not distinguish between multiple mechanistic possibilities.- Accuracy is highly dependent on the level of theory and model used. - Requires experimental validation.

Delving into the Mechanism with Isotopic Labeling: A Practical Guide

To illustrate the power of isotopic labeling, we will outline a series of experiments designed to dissect the N-dealkylation of this compound.

Part 1: Synthesis of Isotopically Labeled this compound

Hypothetical Synthetic Schemes:

  • Deuterium Labeling (²H): For kinetic isotope effect (KIE) studies, deuterium can be incorporated into the methyl and ethyl groups.

    • N-CH₂-CD₃: Reaction of 2-(methylamino)pyridine with deuterated ethyl iodide (CD₃CH₂I).

    • N-CD₂-CH₃: Reaction of 2-(ethylamino)pyridine with deuterated methyl iodide (CD₃I).

  • Carbon-13 Labeling (¹³C): To trace the carbon backbone.

    • Reaction of 2-aminopyridine with ¹³C-labeled ethyl iodide and methyl iodide in a stepwise manner.[12]

  • Nitrogen-15 Labeling (¹⁵N): To confirm the identity of nitrogen-containing metabolites.

    • Modern methods involving Zincke salt intermediates allow for the direct incorporation of ¹⁵N into the pyridine ring from ¹⁵NH₄Cl.[13][14][15]

Part 2: In Vitro Metabolism with Human Liver Microsomes

Human liver microsomes (HLMs) are a standard and reliable in vitro system for studying phase I metabolism, as they contain a high concentration of CYP enzymes.[1][2][3][9]

Experimental Protocol: In Vitro Metabolism

Caption: Workflow for in vitro metabolism of labeled this compound.

Part 3: Analysis by LC-MS/MS and NMR

The quenched reaction mixtures are then analyzed to identify and quantify the parent compound and its metabolites.

LC-MS/MS for Metabolite Identification and Quantification:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the workhorse for these studies due to its high sensitivity and specificity.[20]

  • Metabolite Identification: The mass shift corresponding to the isotopic label provides unambiguous identification of metabolites. For example, a metabolite containing a deuterated ethyl group will have a mass 3 units higher than its unlabeled counterpart. The fragmentation pattern in the MS/MS spectrum can confirm the position of the label.[21][22]

  • Quantification: By comparing the peak areas of the labeled and unlabeled metabolites, the relative rates of different metabolic pathways can be determined.

Illustrative MS Fragmentation:

MS_Fragmentation Parent This compound (M+H)+ Frag1 Loss of C2H4 (N-de-ethylation pathway) Parent->Frag1 -28 Da Frag2 Loss of CH2 (N-de-methylation pathway) Parent->Frag2 -14 Da Frag3 Pyridinium ion Parent->Frag3 -C3H8N

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Ethylmethylamino)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, operation-critical procedures for the safe and compliant disposal of 2-(Ethylmethylamino)pyridine. As a substituted aminopyridine, this compound requires meticulous handling due to its inherent chemical hazards. The following protocols are designed for researchers, scientists, and drug development professionals to ensure personnel safety and environmental protection, reflecting the highest standards of laboratory practice.

Core Principles: Hazard Identification and Risk Assessment

Understanding the "why" behind a disposal protocol is as crucial as the protocol itself. This compound, like many of its structural analogs such as 2-aminopyridine and 2-ethylpyridine, presents a multi-faceted risk profile that dictates its handling and disposal pathway.

  • Acute Toxicity: Aminopyridine derivatives are classified as harmful if swallowed, inhaled, or in contact with skin.[1][2] Systemic absorption can lead to adverse health effects, making containment a primary safety goal.

  • Corrosivity and Irritation: The compound is an irritant to the skin and can cause serious eye irritation or damage.[1][3][4] This necessitates the use of robust Personal Protective Equipment (PPE) to prevent contact.

  • Flammability: While it may be a combustible liquid rather than highly flammable, it still poses a fire risk, especially when heated or near ignition sources.[1][4] Vapors can form explosive mixtures with air.[3]

  • Environmental Hazard: Aminopyridines can be toxic to aquatic life, and their release into sewer systems or waterways is strictly prohibited.[2][5][6] They are listed as priority pollutants by the U.S. Environmental Protection Agency (EPA) due to their potential for groundwater contamination and resistance to degradation.[5]

The combination of these hazards firmly places this compound in the category of regulated hazardous waste. It cannot be neutralized or diluted for drain disposal. The only acceptable method is collection for disposal by an approved waste management facility.[1][2][3]

Regulatory Mandate: Classification as Hazardous Waste

Disposal procedures are not merely best practices; they are legal requirements. In the United States, the EPA's Resource Conservation and Recovery Act (RCRA) governs hazardous waste management.[7] this compound waste must be classified under this framework.

Based on the properties of analogous compounds, it would likely be classified as:

  • An Ignitable Waste (EPA Waste Code D001): Due to its combustible nature.[3][4]

  • A Toxic Waste: Pyridine and its derivatives are listed wastes (e.g., U196 for Pyridine), and the toxicity of this compound would require it to be managed as such to prevent environmental release.[8][9]

This classification legally mandates that the waste be collected, properly labeled, and transferred to a licensed hazardous waste contractor.

Pre-Disposal Operations: Safety and Segregation

Before handling the waste, a safe operational environment must be established.

  • Engineering Controls: All transfers and handling of this compound waste must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[8]

  • Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory:

    • Gloves: Chemical-resistant gloves (butyl rubber is recommended for pyridines; always check manufacturer compatibility charts).[8]

    • Eye Protection: Chemical safety goggles and/or a full-face shield.[3]

    • Lab Coat: A flame-resistant lab coat buttoned fully.

  • Waste Segregation: This is a critical, non-negotiable step. Incompatible materials can react violently. Store this compound waste away from:

    • Strong Acids: Can cause vigorous, exothermic reactions.[1][3][8]

    • Strong Oxidizing Agents: Can create fire or explosion hazards.[1][8]

Hazard ClassificationDescriptionHandling & Disposal Implication
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, inhaled, or absorbed through the skin.[1]Use a fume hood and full PPE. Collect all waste for professional disposal to prevent exposure.
Skin/Eye Irritation Causes skin irritation and serious eye irritation/damage.[1][3][4]Wear gloves and safety goggles. In case of contact, flush affected area immediately.
Flammability/Combustibility Combustible liquid. Vapors may form explosive mixtures with air.[3][4]Keep away from heat, sparks, and open flames. Use non-sparking tools for cleanup.[3][4]
Environmental Hazard Toxic to aquatic life.[5][6]Do not dispose of down the drain. Prevent any release to the environment.
Chemical Incompatibility Reacts with strong acids and oxidizing agents.[1][8]Segregate waste container from incompatible chemicals during storage.
Standard Operating Procedures for Disposal

The following protocols provide step-by-step guidance for managing different waste streams containing this compound.

This procedure applies to pure, unused product or solutions where this compound is the primary hazardous component.

  • Container Selection: Obtain a designated hazardous waste container that is clean, dry, and chemically compatible (e.g., amber glass bottle with a screw cap).

  • Labeling: Immediately affix a completed hazardous waste label to the container. The label must include the full chemical name, "this compound," and the associated hazards (e.g., "Toxic," "Flammable").

  • Transfer: In a chemical fume hood, carefully pour the liquid waste into the labeled container using a funnel. Avoid splashing.

  • Closure: Securely cap the container. Do not over-tighten to the point of breaking the cap.

  • Storage: Place the sealed container in a designated satellite accumulation area. The storage location must have secondary containment and be segregated from incompatible materials.[8]

  • Pickup: When the container is full or you are finished generating this waste stream, submit a chemical collection request to your institution's Environmental Health and Safety (EHS) department.[8]

Rapid and correct response to a spill prevents escalation and exposure.

  • Alert & Secure: Alert personnel in the immediate vicinity and restrict access to the area. Remove all sources of ignition.[2][4]

  • Don PPE: Ensure you are wearing the appropriate PPE as described in Section 3.

  • Contain & Absorb: Cover the spill with a non-combustible, inert absorbent material such as vermiculite, dry sand, or a commercial chemical sorbent.[4][10]

  • Collect Waste: Using non-sparking tools (e.g., plastic dustpan and brush), carefully scoop the absorbed material and place it into a designated solid hazardous waste container (e.g., a labeled, sealed plastic pail).[3][4]

  • Decontaminate: Wipe the spill area with a cloth dampened with soapy water. Place the used cloth and any other contaminated disposables into the same solid waste container.

  • Dispose: Seal, label, and store the solid waste container for EHS pickup as described in Protocol 4.1.

This includes items like pipette tips, wipes, gloves, and rinsed glassware.

  • Gross Decontamination: For heavily contaminated items, rinse them with a minimal amount of a suitable solvent (e.g., ethanol or acetone) into a liquid hazardous waste container for this compound.

  • Solid Waste Collection: Place all contaminated solid items (gloves, wipes, pipette tips, absorbent pads) directly into a designated, labeled container for solid hazardous waste. This container should be lined with a heavy-duty plastic bag.

  • Glassware: After the initial solvent rinse (with the rinsate collected as hazardous waste), glassware can typically be washed through standard laboratory procedures.

  • Storage and Pickup: Seal the solid waste container when full, ensure it is properly labeled, and arrange for pickup with your EHS department.

The following diagram illustrates the logical flow for managing this compound waste.

DisposalWorkflow This compound Disposal Workflow start Waste Generated waste_type What is the form of the waste? start->waste_type bulk_liquid Bulk Liquid or Contaminated Solution waste_type->bulk_liquid Liquid spill Spill (<100mL) waste_type->spill Spill solid_waste Contaminated Solid (Gloves, Wipes, Labware) waste_type->solid_waste Solid protocol_liquid Follow Protocol 4.1: 1. Use labeled waste container. 2. Transfer in fume hood. 3. Store for EHS pickup. bulk_liquid->protocol_liquid protocol_spill Follow Protocol 4.2: 1. Alert & secure area. 2. Absorb with inert material. 3. Collect with non-sparking tools. 4. Place in solid waste container. spill->protocol_spill protocol_solid Follow Protocol 4.3: 1. Collect in labeled solid waste container. 2. Store for EHS pickup. solid_waste->protocol_solid end_process Arrange Waste Pickup with EHS protocol_liquid->end_process protocol_spill->end_process protocol_solid->end_process

Caption: Decision workflow for proper disposal of this compound waste streams.

References

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2023, December 1). U.S. Environmental Protection Agency. [Link]

  • Pyridine Standard Operating Procedure. Washington State University. [Link]

  • Toxicological Profile for Pyridine. (1992, September). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Pyridine Safety Data Sheet. (2023, February 1). KISHIDA CHEMICAL CO., LTD. [Link]

  • Pyridine Safety Data Sheet. Carl ROTH. [Link]

  • Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers. (2018). MDPI. [Link]

  • Pyridine Safety Data Sheet. (2024, November 26). Penta chemicals. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Ethylmethylamino)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical handling requires a deep understanding of a substance's inherent risks and the protocols designed to mitigate them. This guide provides essential safety and operational information for the use of 2-(Ethylmethylamino)pyridine, focusing on the selection and implementation of appropriate Personal Protective Equipment (PPE). Our approach is grounded in the principle that true safety culture stems from understanding the causality behind each procedural step, ensuring every protocol is a self-validating system of protection.

Understanding the Hazard: Why PPE is Non-Negotiable

This compound is an aminopyridine derivative that presents several health hazards. A thorough risk assessment is the foundational step for safe handling. Based on available safety data, this compound is classified with the following hazards:

  • Skin Irritation (H315): Causes irritation upon contact with the skin.[1]

  • Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1][2]

Related aminopyridine compounds can be toxic or even fatal if they enter the body through skin contact, ingestion, or inhalation.[3][4] Therefore, treating this compound with a high degree of caution is imperative. The primary routes of exposure are dermal contact, eye contact, and inhalation.[2]

Personal Protective Equipment (PPE) serves as the final barrier between the researcher and the chemical hazard. It is used in conjunction with a hierarchy of controls, where engineering controls (like a chemical fume hood) and administrative controls (like standard operating procedures) are the primary lines of defense.[5][6]

Core PPE Requirements: A Multi-Layered Defense

A comprehensive PPE strategy for this compound involves protection for the eyes, skin, and respiratory system. The specific level of protection required can vary based on the scale and nature of the procedure.

Eye and Face Protection

Given the risk of serious eye irritation, robust eye protection is mandatory.

  • Minimum Requirement: At all times when in the laboratory where this compound is handled, wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[3][7] Standard safety glasses with side shields do not offer adequate protection against chemical splashes.[6]

  • High-Splash Hazard Operations: For procedures involving larger volumes (>100 mL), heating, or potential for pressure buildup, a full-face shield must be worn in addition to chemical safety goggles.[6][8]

Skin and Body Protection

Preventing dermal exposure is critical, as some aminopyridines can be rapidly absorbed through the skin.[3]

  • Gloves: The choice of glove material is crucial. While disposable nitrile gloves are a common minimum standard in labs, their effectiveness can vary.[6] For pyridine and its derivatives, it is best practice to consult the glove manufacturer's chemical resistance guide.

    • Recommended Practice: Double-gloving provides an additional layer of protection. An inner nitrile glove with an outer, more robust glove (e.g., neoprene or butyl rubber for extended contact) is a sound strategy. Always change gloves immediately if contamination is suspected.[5][6]

  • Protective Clothing:

    • Lab Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement.

    • Enhanced Protection: For tasks with a higher risk of splashes or spills, a chemical-resistant apron or a complete chemical protection suit should be utilized.[2][9]

    • Personal Attire: Always wear long pants and closed-toe shoes in the laboratory.

Respiratory Protection

Engineering controls are the primary method for mitigating inhalation risks.

  • Primary Control: All work with this compound must be conducted in a properly functioning and certified chemical fume hood.[3][10]

  • When Respirators are Required: Respiratory protection is necessary when engineering controls are not feasible, during a large spill, or when airborne concentrations may exceed exposure limits.

    • Type: Use a NIOSH/MSHA or European Standard EN 149 approved respirator equipped with organic vapor cartridges.[3][7]

    • Program Compliance: Use of a respirator requires enrollment in a formal respiratory protection program, which includes medical clearance, fit-testing, and training, as mandated by OSHA.[5]

PPE Selection Protocol

The following table summarizes the recommended PPE for various laboratory tasks involving this compound.

Task / ScaleEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solids (<1g) Chemical Safety GogglesDouble Nitrile GlovesLab CoatNot required if inside a fume hood or ventilated balance enclosure.
Preparing Solutions (<100mL) Chemical Safety GogglesDouble Nitrile GlovesLab CoatMust be performed in a chemical fume hood.
Transferring Liquids (>100mL) Goggles & Face ShieldDouble Nitrile or Neoprene GlovesLab Coat & Chemical ApronMust be performed in a chemical fume hood.
Active Reaction / Reflux Goggles & Face ShieldDouble Nitrile or Neoprene GlovesLab Coat & Chemical ApronMust be performed in a chemical fume hood.
Spill Cleanup Goggles & Face ShieldHeavy-duty Chemical GlovesChemical Resistant Suit/CoverallsNIOSH-approved respirator with organic vapor cartridges.

Operational Plan: From Handling to Disposal

A systematic workflow is essential for safety. The following step-by-step plan outlines the necessary procedures for handling and disposing of this compound and associated waste.

Step 1: Preparation and Engineering Controls
  • Verify Fume Hood: Ensure the chemical fume hood is certified and functioning correctly. Check the airflow monitor before starting.

  • Locate Safety Equipment: Confirm that a safety shower and an eyewash station are unobstructed and within a 10-second travel distance.[8][10]

  • Assemble Materials: Gather all necessary chemicals, equipment, and a designated, compatible waste container within the fume hood to minimize movement.[10]

  • Don PPE: Put on all required PPE as determined by your risk assessment before handling the chemical.

Step 2: Handling the Chemical
  • Work Within the Hood: Perform all manipulations of this compound at least 6 inches inside the fume hood sash.

  • Avoid Contamination: Use dedicated spatulas and glassware. Do not create dust or aerosols.

  • Secure Container: Keep the container tightly closed when not in use.[1][2]

Step 3: Spill Response
  • Immediate Action: In case of a small spill inside the fume hood, contain it with an inert absorbent material (e.g., vermiculite, sand).

  • Large Spills: For spills outside a fume hood, evacuate the area immediately, alert personnel, and contact your institution's environmental health and safety (EHS) office.

  • Cleanup: Spill cleanup should only be performed by trained personnel wearing appropriate PPE, including respiratory protection.[11]

Step 4: Decontamination and Disposal
  • Waste Collection: All materials contaminated with this compound, including gloves, absorbent pads, and empty containers, are considered hazardous waste.[10]

  • Containerization: Place all waste into a clearly labeled, sealed, and compatible waste container. Never pour pyridine derivatives down the drain.[11]

  • PPE Removal: Remove PPE carefully to avoid cross-contamination. Gloves should be removed last, turning them inside out.[5]

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE.[1]

  • Waste Pickup: Arrange for hazardous waste disposal according to your institution's and local regulations.[7][10]

PPE Selection Workflow Diagram

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Task Involving This compound CheckScale Scale of Operation? Start->CheckScale CheckAerosol Potential for Aerosol or Splash? CheckScale->CheckAerosol Large Scale (>100mL) CheckScale->CheckAerosol Small Scale (<100mL) ChemGown Add Chemical Apron or Coveralls CheckScale->ChemGown Large Scale (>100mL) BasePPE Minimum PPE: - Chemical Goggles - Double Nitrile Gloves - Lab Coat CheckAerosol->BasePPE No FaceShield Add Face Shield CheckAerosol->FaceShield Yes Respirator Requires Respirator & Work in Fume Hood CheckAerosol->Respirator High Potential (e.g., Spill) Proceed Proceed with Caution BasePPE->Proceed FaceShield->BasePPE ChemGown->BasePPE

Caption: Decision workflow for selecting appropriate PPE.

References

  • Material Safety Data Sheet. (n.d.). Fisher Scientific.
  • This compound Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • Personal protective equipment for handling 3-Amino-4-nitropyridine. (n.d.). Benchchem.
  • SAFETY DATA SHEET - 2-(Methylamino)pyridine. (2025). Fisher Scientific.
  • SAFETY DATA SHEET - 2-(Methylamino)pyridine. (2016). Spectrum Chemical.
  • SAFETY DATA SHEET. (2025). Sigma-Aldrich.
  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Centers for Disease Control and Prevention.
  • Standard Operating Procedure for Pyridine. (n.d.). Washington State University.
  • SAFETY DATA SHEET - 2-Ethylpyridine. (2025). Fisher Scientific.
  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health and Safety.
  • 2-(Aminomethyl)pyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia.
  • PYRIDINE | Occupational Safety and Health Administration. (n.d.). OSHA.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.